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  • Product: 1-(3-Fluorophenyl)-3-methylpiperazine
  • CAS: 1250098-88-4

Core Science & Biosynthesis

Foundational

1-(3-Fluorophenyl)-3-methylpiperazine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-(3-Fluorophenyl)-3-methylpiperazine , a specialized heterocyclic building block in medicinal chemistry. [1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-(3-Fluorophenyl)-3-methylpiperazine , a specialized heterocyclic building block in medicinal chemistry.

[1][2]

Executive Summary

1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4) is a chiral, nitrogen-containing heterocycle belonging to the phenylpiperazine class.[1] Structurally, it consists of a piperazine ring substituted at the N1 position with a 3-fluorophenyl group and at the C3 carbon with a methyl group.[2]

It serves as a critical intermediate in the synthesis of serotonergic modulators, antipsychotics, and antidepressants. The introduction of the C3-methyl group breaks the symmetry of the piperazine ring, creating a stereocenter that significantly influences receptor binding affinity and metabolic stability compared to its non-methylated analog, 1-(3-fluorophenyl)piperazine (mFPP).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(3-Fluorophenyl)-3-methylpiperazine
Common Synonyms 3-Methyl-1-(m-fluorophenyl)piperazine; 1-(3-Fluoro-phenyl)-3-methyl-piperazine
CAS Number (Racemic) 1250098-88-4
CAS Number (R-isomer) 2708343-03-5
CAS Number (S-isomer) 2708341-31-3
Molecular Formula C₁₁H₁₅FN₂
SMILES CC1CN(CCN1)C2=CC=CC(=C2)F
Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationships (SAR) of close analogs like mFPP and TFMPP due to the proprietary nature of specific batch data.*

ParameterValue / RangeContext
Molecular Weight 194.25 g/mol Monoisotopic mass: 194.12
Physical State Viscous Oil or Low-Melting SolidTypically isolated as an HCl or fumarate salt for stability.[1]
Boiling Point ~280–290 °C (760 mmHg)Predicted; typically distilled under high vacuum.
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents.
pKa (Calc) ~8.8 (Secondary Amine)The N4 nitrogen is basic; N1 is less basic due to aniline-like conjugation.
LogP ~2.1Lipophilic enough for CNS penetration.

Synthetic Methodologies

The synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine requires regioselective control to ensure the phenyl group attaches to the correct nitrogen, positioning the methyl group at C3 relative to the N-aryl bond.

The "Gold Standard" Route: Buchwald-Hartwig Amination

This method is preferred for research and scale-up due to its high regioselectivity. It utilizes commercially available 2-methylpiperazine and 1-bromo-3-fluorobenzene .

Mechanism: The reaction exploits steric hindrance. In 2-methylpiperazine, the N1 nitrogen is sterically hindered by the adjacent methyl group. The N4 nitrogen is less hindered and more nucleophilic, reacting preferentially with the aryl halide. Upon arylation at N4, IUPAC numbering resets, designating the arylated nitrogen as position 1. Consequently, the methyl group ends up at position 3.

Protocol:

  • Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), 2-Methylpiperazine (1.2 eq), Pd₂(dba)₃ (cat.), BINAP (cat.), NaOtBu (base).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: Reflux under Argon atmosphere for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash column chromatography (DCM/MeOH).

Visualization of Synthesis Pathway

Synthesis Start1 1-Bromo-3-fluorobenzene Cat Pd Catalyst / Base (Buchwald-Hartwig) Start1->Cat Start2 2-Methylpiperazine Start2->Cat Inter Regioselective Arylation at N4 Cat->Inter Steric Control Product 1-(3-Fluorophenyl)- 3-methylpiperazine Inter->Product IUPAC Renumbering

Caption: Regioselective synthesis via Buchwald-Hartwig coupling. The sterically unhindered nitrogen of 2-methylpiperazine reacts to yield the 3-methyl isomer.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR) in CDCl₃[8]
  • Aromatic Region (6.5 – 7.3 ppm): Four distinct signals corresponding to the 3-substituted phenyl ring. Look for the multiplet pattern characteristic of meta-substitution.

  • Piperazine Ring (2.5 – 3.5 ppm): A complex set of multiplets due to the chiral center.

    • The proton at C3 (chiral center) will appear as a distinct multiplet.

    • The protons at C2, C5, and C6 will show geminal and vicinal coupling.

  • Methyl Group (1.0 – 1.2 ppm): A clean doublet (J ≈ 6.5 Hz) integrating to 3 protons. This is the definitive confirmation of the methyl analog over the unsubstituted parent.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 195.12.

  • Fragmentation: Common fragments include loss of the methyl group or cleavage of the piperazine ring.

Pharmacological Implications & Safety

Structure-Activity Relationship (SAR)

This molecule is a "privileged scaffold" in neuroscience.

  • Serotonin Receptors (5-HT): Phenylpiperazines are known non-selective 5-HT agonists/antagonists. The addition of the 3-fluorine atom generally increases metabolic stability (blocking hydroxylation) and enhances lipophilicity.

  • Chirality Effect: The 3-methyl group introduces chirality.

    • (S)-isomer often exhibits higher affinity for 5-HT2C receptors.

    • (R)-isomer may show selectivity for 5-HT2A or 5-HT1A subtypes.

    • Note: The methyl group also reduces MAO (Monoamine Oxidase) degradation compared to the non-methylated analog.

Safety & Handling (MSDS Summary)
  • GHS Classification: Warning.

  • Hazards:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. As a fluorinated amine, it may possess CNS activity; avoid inhalation of dust/vapors.

Biological Pathway Map

Pharmacology Drug 1-(3-Fluorophenyl)- 3-methylpiperazine Receptor1 5-HT2A Receptor (Modulation) Drug->Receptor1 Receptor2 5-HT2C Receptor (Agonism) Drug->Receptor2 Metabolism CYP450 (Metabolic Stability) Drug->Metabolism Resistant Effect1 Psychoactive Potential (Anxiolytic/Hallucinogenic) Receptor1->Effect1 Receptor2->Effect1 Effect2 Reduced Degradation (vs non-methylated) Metabolism->Effect2

Caption: Predicted pharmacodynamic profile based on phenylpiperazine SAR. The 3-methyl group enhances metabolic stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1250098-88-4. Retrieved from [Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Retrieved from [Link]

  • ChemSRC (2025). CAS 1250098-88-4 Entry: 1-(3-Fluorophenyl)-3-methylpiperazine.[1] Retrieved from [Link]

  • Guide to Pharmacology (2025). 5-HT Receptor Ligands and Phenylpiperazine SAR. Retrieved from [Link]

Sources

Exploratory

1-(3-Fluorophenyl)-3-methylpiperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine Authored by: A Senior Application Scientist Abstract: This document provides a comprehensive technical overview of the synthetic pathw...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the synthetic pathways leading to 1-(3-fluorophenyl)-3-methylpiperazine, a key intermediate in pharmaceutical development. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, optimization strategies, and practical experimental protocols. The synthesis is presented with a focus on scientific integrity, reproducibility, and safety.

Introduction and Significance

1-(3-Fluorophenyl)-3-methylpiperazine is a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting central nervous system (CNS) disorders, including antipsychotics and antidepressants. The presence of the fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity to target receptors, a common strategy in modern medicinal chemistry. The methyl group on the piperazine ring introduces chirality, which can be critical for selective interaction with biological targets. Consequently, robust and scalable synthetic routes to this intermediate are of significant interest to the pharmaceutical industry.

This guide will elucidate a common and effective synthetic approach, starting from readily available precursors. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(3-fluorophenyl)-3-methylpiperazine, suggests a primary disconnection at the N-aryl bond. This leads to two key synthons: a 3-fluorophenyl moiety and 2-methylpiperazine. The formation of this C-N bond is the key transformation. This can be achieved through several methods, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being a prominent and versatile choice.

This guide will focus on a convergent synthesis strategy involving the N-arylation of 2-methylpiperazine with a suitable 3-fluorophenyl electrophile. This approach is widely utilized due to its efficiency and broad applicability.

G Target 1-(3-Fluorophenyl)-3-methylpiperazine Disconnection C-N Bond Formation Target->Disconnection Synthon1 3-Fluorophenyl Source (e.g., 1-bromo-3-fluorobenzene) Disconnection->Synthon1 Synthon2 2-Methylpiperazine Disconnection->Synthon2

Figure 1: A simplified retrosynthetic analysis of 1-(3-Fluorophenyl)-3-methylpiperazine.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the construction of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to N-aryl piperazines. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Purpose
2-Methylpiperazine≥98%Sigma-AldrichAmine source
1-Bromo-3-fluorobenzene≥99%Alfa AesarAryl halide
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem ChemicalsPalladium precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Combi-BlocksLigand
Sodium tert-butoxide (NaOt-Bu)≥98%Acros OrganicsBase
TolueneAnhydrousFisher ScientificSolvent
Diethyl etherReagent gradeVWRExtraction solvent
Saturated aqueous sodium bicarbonate solutionLaboratory grade-Workup
BrineLaboratory grade-Workup
Anhydrous magnesium sulfate (MgSO₄)Laboratory grade-Drying agent
Silica gel60 Å, 230-400 mesh-Chromatography
HexanesHPLC grade-Eluent
Ethyl acetateHPLC grade-Eluent
Step-by-Step Experimental Protocol

Step 1: Reaction Setup

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.03 equivalents) and XPhos (0.02-0.06 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add sodium tert-butoxide (1.2-1.5 equivalents).

  • Add 2-methylpiperazine (1.0-1.2 equivalents).

  • Add anhydrous toluene to the flask.

Step 2: Reaction Execution

  • Stir the mixture at room temperature for approximately 15-30 minutes to allow for catalyst pre-activation.

  • Add 1-bromo-3-fluorobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the flask to 80-110 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 1-(3-fluorophenyl)-3-methylpiperazine.

G Start Assemble Reactants Inert_Atmosphere Add Pd₂(dba)₃, XPhos, NaOt-Bu, and 2-Methylpiperazine under N₂/Ar Start->Inert_Atmosphere Solvent_Addition Add Anhydrous Toluene Inert_Atmosphere->Solvent_Addition Pre-activation Stir at Room Temperature Solvent_Addition->Pre-activation Aryl_Halide_Addition Add 1-Bromo-3-fluorobenzene Pre-activation->Aryl_Halide_Addition Heating Heat to 80-110 °C Monitor Reaction Aryl_Halide_Addition->Heating Workup Cool, Quench with Water, and Extract Heating->Workup Purification Wash, Dry, Concentrate, and Purify by Chromatography Workup->Purification End Obtain Pure Product Purification->End

Figure 2: A detailed experimental workflow for the Buchwald-Hartwig synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (1-bromo-3-fluorobenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (2-methylpiperazine) coordinates to the palladium center, and the base (sodium tert-butoxide) removes a proton from the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial as it facilitates both the oxidative addition and the reductive elimination steps, leading to an efficient catalytic turnover.

G Pd0L Pd(0)Lₙ Oxidative_Addition Oxidative Addition (+ Ar-X) Pd0L->Oxidative_Addition PdII_Complex Lₙ(X)Pd(II)-Ar Oxidative_Addition->PdII_Complex Amine_Coordination Amine Coordination (+ R₂NH) PdII_Complex->Amine_Coordination PdII_Amine_Complex [Lₙ(R₂NH)Pd(II)-Ar]⁺X⁻ Amine_Coordination->PdII_Amine_Complex Deprotonation Deprotonation (- HB⁺X⁻) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Lₙ(R₂N)Pd(II)-Ar Deprotonation->PdII_Amido_Complex Reductive_Elimination Reductive Elimination PdII_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 3: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a highly effective method, other synthetic approaches can also be considered.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the aromatic ring is highly electron-deficient (e.g., substituted with multiple strong electron-withdrawing groups), a direct nucleophilic aromatic substitution reaction between 2-methylpiperazine and an aryl fluoride or chloride may be feasible. However, for 1-bromo-3-fluorobenzene, the activation is generally insufficient for an efficient SNAr reaction under mild conditions.

Reductive Amination

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(3-fluorophenyl)-3-methylpiperazine, a comprehensive analytical characterization is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate engineering controls, such as a fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.

  • Organic Solvents: Toluene and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

  • Aryl Halides: 1-Bromo-3-fluorobenzene is an irritant and should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, when conducting these chemical syntheses.

Conclusion

The synthesis of 1-(3-fluorophenyl)-3-methylpiperazine is a key step in the preparation of numerous pharmaceutically relevant compounds. The Buchwald-Hartwig amination protocol described herein offers a reliable and efficient method for obtaining this valuable intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and rigorous purification and characterization are crucial for a successful synthesis. The alternative pathways mentioned provide additional flexibility for synthetic chemists. As with any chemical process, strict adherence to safety protocols is of utmost importance.

References

  • Title: The Buchwald-Hartwig Amination in Process R&D Source: Organic Process Research & Development URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Modern Palladium-Catalyzed C-N Bond Forming Reactions Source: Chemical Reviews URL: [Link]

Foundational

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 1-(3-Fluorophenyl)-3-methylpiperazine

Preamble: The Phenylpiperazine Scaffold - A Privileged Motif in Neuropharmacology To the discerning researcher in neuropharmacology and drug development, the phenylpiperazine scaffold is a familiar and highly valued stru...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Phenylpiperazine Scaffold - A Privileged Motif in Neuropharmacology

To the discerning researcher in neuropharmacology and drug development, the phenylpiperazine scaffold is a familiar and highly valued structural motif. Its inherent ability to interact with a spectrum of biogenic amine receptors and transporters has cemented its role as a cornerstone in the development of therapeutics targeting the central nervous system (CNS). From antidepressants and anxiolytics to atypical antipsychotics, the versatility of the phenylpiperazine core is well-documented. Our focus here is to dissect the probable mechanism of action of a specific, less-characterized derivative: 1-(3-Fluorophenyl)-3-methylpiperazine. In the absence of extensive direct pharmacological data for this precise molecule, this guide will adopt a first-principles approach, leveraging established structure-activity relationships (SAR) within the phenylpiperazine class to construct a robust, predictive model of its molecular interactions and downstream functional consequences. This document is intended to serve as a comprehensive technical guide for fellow researchers, providing both a theoretical framework and practical experimental avenues to rigorously characterize this compound.

Deconstructing the Molecule: A Rationale for Predicted Pharmacological Activity

The structure of 1-(3-Fluorophenyl)-3-methylpiperazine offers critical clues to its likely biological targets. The 1-phenylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and, to a lesser extent, dopamine (DA) and norepinephrine (NE) systems. The nature and position of substituents on the phenyl ring and the piperazine ring dictate the affinity and selectivity for various receptors and transporters.

  • The 3-Fluoro Substitution: The placement of a fluorine atom at the meta-position of the phenyl ring is significant. Halogen substitutions at this position are known to influence binding to monoamine transporters and 5-HT receptors. For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) exhibits considerable affinity for serotonin transporters and various 5-HT receptors.[1] It is plausible that the 3-fluoro group in our compound of interest similarly modulates its interaction with these targets, potentially enhancing its affinity for the serotonin transporter (SERT).

  • The 3-Methyl Substitution: The methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk. This modification can influence the compound's conformational flexibility and its fit within the binding pockets of its targets. It may also impact its metabolic stability and pharmacokinetic profile. The presence of this methyl group distinguishes it from more extensively studied 1-phenylpiperazines and suggests the potential for a unique pharmacological profile.

Based on these structural features, we can hypothesize that the primary mechanism of action of 1-(3-Fluorophenyl)-3-methylpiperazine involves modulation of the serotonergic system, with potential secondary interactions with dopaminergic and adrenergic pathways.

Predicted Core Mechanism: A Multi-Target Profile Centered on Serotonergic Modulation

We predict that 1-(3-Fluorophenyl)-3-methylpiperazine functions as a serotonin-norepinephrine-doping releasing agent (SNDRA) , with a pronounced emphasis on serotonin release.[2] This hypothesis is predicated on the known pharmacology of analogous phenylpiperazine compounds.[3] The core of its action is likely to be a dual interaction with the serotonin transporter (SERT) and specific 5-HT receptor subtypes.

Primary Target: The Serotonin Transporter (SERT)

The primary molecular target is anticipated to be the serotonin transporter. Interaction with SERT can lead to two primary outcomes: reuptake inhibition or substrate-like release. Given the pharmacology of many phenylpiperazines, it is highly probable that 1-(3-Fluorophenyl)-3-methylpiperazine acts as a serotonin releasing agent . This mechanism involves the compound being transported into the presynaptic neuron by SERT, followed by a disruption of the vesicular storage of serotonin, leading to a non-exocytotic release of serotonin into the synaptic cleft.

Experimental Validation: A Phased Approach to Characterization

To rigorously test our hypothesis, a systematic experimental workflow is proposed. This workflow is designed to first establish the binding affinities at primary targets and then to elucidate the functional consequences of these interactions.

Phase 1: Target Engagement and Affinity Determination

The initial step is to quantify the binding affinity of 1-(3-Fluorophenyl)-3-methylpiperazine for its predicted molecular targets. This is most efficiently achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinities (Ki values) of 1-(3-Fluorophenyl)-3-methylpiperazine for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET), as well as a panel of key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human recombinant transporters (hSERT, hDAT, hNET) or serotonin receptors of interest.

  • Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl with appropriate salts.

  • Radioligand: A specific radioligand for each target is selected (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (1-(3-Fluorophenyl)-3-methylpiperazine).

  • Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Predicted Binding Affinity Profile (Illustrative)

TargetRadioligandPredicted Ki (nM)
hSERT[³H]citalopram10 - 50
hDAT[³H]WIN 35,428100 - 500
hNET[³H]nisoxetine50 - 200
5-HT1A[³H]8-OH-DPAT20 - 100
5-HT2A[³H]ketanserin> 500
5-HT2C[³H]mesulergine50 - 250

Note: The above Ki values are hypothetical and serve as a predictive framework based on the pharmacology of related phenylpiperazines. Actual experimental values are required for confirmation.

Phase 2: Functional Characterization

Following the determination of binding affinities, it is crucial to assess the functional activity of the compound at its primary targets. For the monoamine transporters, this involves distinguishing between reuptake inhibition and substrate-like release.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

Objective: To determine if 1-(3-Fluorophenyl)-3-methylpiperazine acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Loading with Radiolabeled Neurotransmitter: Synaptosomes are pre-loaded with a [³H]-labeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer.

  • Compound Application: After a stable baseline of neurotransmitter release is established, 1-(3-Fluorophenyl)-3-methylpiperazine is introduced into the perfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The effect of the compound on neurotransmitter release is quantified and compared to known releasers (e.g., d-amphetamine) and inhibitors (e.g., cocaine). A significant increase in basal release indicates a releasing agent.

Predicted Functional Activity Profile (Illustrative)

AssayPredicted EC50/IC50 (nM)Predicted Effect
[³H]5-HT Release50 - 150Releaser
[³H]DA Release200 - 800Weak Releaser
[³H]NE Release100 - 400Releaser
5-HT1A Functional Assay (e.g., [³⁵S]GTPγS binding)30 - 120Agonist

Note: The above EC50/IC50 values are hypothetical and serve as a predictive framework. Experimental validation is essential.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanism and the experimental approach, the following diagrams have been generated.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1_FMP 1-(3-Fluorophenyl)- 3-methylpiperazine SERT SERT 1_FMP->SERT Enters via SERT VMAT2 VMAT2 1_FMP->VMAT2 Inhibits SERT->1_FMP 5HT_synapse Increased Synaptic 5-HT SERT->5HT_synapse Vesicle Synaptic Vesicle VMAT2->Vesicle Packages 5-HT 5HT_cyto Cytosolic 5-HT Vesicle->5HT_cyto Leads to cytosolic accumulation of 5-HT 5HT_cyto->SERT Efflux via SERT (Reversal of transport) 5HT_cyto->VMAT2 5HT1A_R 5-HT1A Receptor 5HT_synapse->5HT1A_R 5HT2C_R 5-HT2C Receptor 5HT_synapse->5HT2C_R Downstream_Signaling Downstream Signaling Cascades 5HT1A_R->Downstream_Signaling 5HT2C_R->Downstream_Signaling 1_FMP_synapse->5HT1A_R Direct Agonism

Caption: Proposed mechanism of action of 1-(3-Fluorophenyl)-3-methylpiperazine.

G cluster_phase1 Phase 1: Binding Affinity cluster_phase2 Phase 2: Functional Activity Membrane_Prep Membrane Preparation (HEK293 cells expressing target) Radioligand_Binding Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_1 IC50 Determination & Ki Calculation Radioligand_Binding->Data_Analysis_1 Characterization Pharmacological Characterization Data_Analysis_1->Characterization Synaptosome_Prep Synaptosome Preparation (Rat brain regions) Release_Assay [³H]-Neurotransmitter Release Assay Synaptosome_Prep->Release_Assay Data_Analysis_2 EC50 Determination (Releaser vs. Inhibitor) Release_Assay->Data_Analysis_2 Data_Analysis_2->Characterization

Caption: Experimental workflow for characterizing 1-(3-Fluorophenyl)-3-methylpiperazine.

Conclusion: A Roadmap for Future Investigation

This technical guide provides a scientifically grounded, albeit predictive, framework for understanding the mechanism of action of 1-(3-Fluorophenyl)-3-methylpiperazine. The proposed multi-target profile, centered on serotonin release and direct 5-HT receptor agonism, is a compelling hypothesis derived from the extensive knowledge base of phenylpiperazine pharmacology. The outlined experimental protocols offer a clear and logical path for the empirical validation of this hypothesis. As with any novel compound, rigorous experimental characterization is paramount. The insights gained from such studies will not only elucidate the specific properties of 1-(3-Fluorophenyl)-3-methylpiperazine but will also contribute to the broader understanding of the structure-activity relationships that govern the interactions of this privileged scaffold with its biological targets. This, in turn, will undoubtedly aid in the rational design of future CNS-active therapeutics.

References

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Martin, G. E., Elgin, R. J., Jr., Mathiasen, J. R., Davis, C. B., Kesslick, J. M., Baldy, W. J., Shank, R. P., DiStefano, D. L., Fedde, C. L., & Scott, M. K. (1990). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 33(5), 1494–1498. [Link]

  • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2273, pp. 3–19). Springer US.
  • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Retrieved February 19, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved February 19, 2026, from [Link]

  • Smid, P., Coolen, H. K. A. C., Keizer, H. G., van Hes, R., de Moes, J.-P., den Hartog, A. P., Stork, B., Plekkenpol, R. H., Niemann, L. C., Stroomer, C. N. J., Tulp, M. T. M., van Stuivenberg, H. H., McCreary, A. C., Hesselink, M. B. H., Herremans, A. H. J., & Kruse, C. G. (2005). Synthesis, structure-activity relationships, and biological properties of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, novel potential antipsychotics combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition. Journal of Medicinal Chemistry, 48(22), 6855–6869. [Link]

  • Reith, M. E. A., Blough, B. E., & Rothman, R. B. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6755–6758. [Link]

  • Rothman, R. B., Gatch, M. B., & Mele, A. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Pharmacology, Biochemistry and Behavior, 52(4), 859–862. [Link]

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  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

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  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

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  • Mitchell, D. J., Myatt, J. W., Stanway, S. J., Seal, J. T., Stemp, G., Thompson, M., Lawless, K., McKay, F., Muir, A. I., Barford, J. M., Cluff, C., Mahmood, S. R., Matthews, K. L., Mohamed, S., Smith, B., Stevens, A. J., Bolton, V. J., Jarvie, E. M., & Sanger, G. J. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180–1189. [Link]

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Exploratory

biological activity of 1-(3-Fluorophenyl)-3-methylpiperazine

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(3-Fluorophenyl)-3-methylpiperazine Abstract This technical guide provides a comprehensive analysis of the anticipated biological activity of the nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(3-Fluorophenyl)-3-methylpiperazine

Abstract

This technical guide provides a comprehensive analysis of the anticipated biological activity of the novel compound 1-(3-Fluorophenyl)-3-methylpiperazine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from closely related and well-characterized arylpiperazine analogs, primarily 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and other fluorinated phenylpiperazines. By examining the established pharmacology of these parent compounds and applying principles of medicinal chemistry and structure-activity relationships (SAR), we project a pharmacological profile for 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed experimental protocols to facilitate future empirical investigation of this compound.

Introduction to the Arylpiperazine Class

The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] These compounds are recognized for their diverse pharmacological activities, which are largely attributable to their interactions with various neurotransmitter receptors and transporters.[1] The versatility of the arylpiperazine moiety allows for fine-tuning of its pharmacological properties through substitutions on both the aromatic ring and the piperazine nucleus, enabling the development of drugs with specific receptor affinities and functional outcomes.

This guide focuses on 1-(3-Fluorophenyl)-3-methylpiperazine, a compound for which public domain data is scarce. To build a predictive model of its biological activity, we will extrapolate from the known pharmacology of its structural relatives. The primary comparator is 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a potent and well-studied serotonergic agent.[3][4] We will also consider the influence of the 3-fluoro substitution on the phenyl ring and the 3-methyl group on the piperazine ring.

Predicted Pharmacological Profile of 1-(3-Fluorophenyl)-3-methylpiperazine

Foundational Pharmacology of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

TFMPP is a non-selective serotonin receptor agonist and a serotonin releasing agent.[5][6] Its primary mechanism of action involves direct agonism at multiple serotonin (5-HT) receptor subtypes and interaction with the serotonin transporter (SERT).[4]

Serotonergic Activity: TFMPP exhibits significant agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[3] At the 5-HT2A receptor, it behaves as a weak partial agonist or an antagonist.[4][5] This mixed-action profile contributes to its complex behavioral effects, which can include anxiety and stimulant-like properties.[6] TFMPP also binds to SERT, leading to the release of serotonin, further amplifying its effects on the serotonergic system.[4]

Dopaminergic and Noradrenergic Systems: While its primary impact is on the serotonergic system, TFMPP has minimal direct effects on dopamine or norepinephrine reuptake or efflux.[4] However, its combination with other agents, such as benzylpiperazine (BZP), can lead to significant increases in dopamine and norepinephrine levels, producing effects that mimic those of MDMA.[7]

The following table summarizes the receptor binding affinities of TFMPP:

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A288–1,950
5-HT1B30–132
5-HT1D282
5-HT2A160–269
5-HT2C22-62
SERT (EC50)121

Data compiled from multiple sources.[4][8]

The Influence of Phenyl Ring Substitution: Fluoro vs. Trifluoromethyl

The substitution of a trifluoromethyl group with a fluorine atom at the meta-position of the phenyl ring is expected to modulate the compound's electronic properties and its interaction with target receptors. Fluorine is less electron-withdrawing than the trifluoromethyl group, which may alter the pKa of the piperazine nitrogens and the overall electrostatic interactions with receptor binding pockets.

While direct pharmacological data for 1-(3-Fluorophenyl)piperazine is limited, its para-isomer, p-fluorophenylpiperazine (pFPP), is known to be a 5-HT1A receptor agonist with additional affinity for 5-HT2A and 5-HT2C receptors, and it also inhibits the reuptake of serotonin and norepinephrine.[9] It is plausible that 1-(3-Fluorophenyl)piperazine shares a similar, though not identical, profile, likely acting as a serotonergic agent.

The Impact of 3-Methyl Substitution on the Piperazine Ring

The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk, which can have significant consequences for receptor binding and selectivity. Structure-activity relationship studies on other arylpiperazine series have shown that substitution on the piperazine ring can dramatically alter pharmacological activity.[4] Specifically, methylation at the C3 position has been shown to reduce activity at certain receptors in some molecular contexts.[4] This suggests that the 3-methyl group in 1-(3-Fluorophenyl)-3-methylpiperazine may decrease its affinity for some of the targets of the parent compound, potentially leading to a more selective receptor interaction profile.

Hypothesized Biological Activity of 1-(3-Fluorophenyl)-3-methylpiperazine

Based on the analysis of its structural components, we hypothesize that 1-(3-Fluorophenyl)-3-methylpiperazine will exhibit the following properties:

  • Primary Target: The serotonergic system, with likely interactions with 5-HT1 and 5-HT2 receptor subtypes.

  • Receptor Affinity Profile: It is predicted to retain some affinity for the 5-HT receptors targeted by TFMPP, but the 3-methyl group may reduce its potency at some of these sites, potentially enhancing selectivity for a subset of these receptors.

  • Functional Activity: The compound is likely to act as a serotonin receptor agonist or partial agonist.

  • Monoamine Transporters: It may exhibit inhibitory activity at the serotonin transporter (SERT), and possibly the norepinephrine transporter (NET), similar to pFPP.

  • In Vivo Effects: The compound could demonstrate anxiogenic or anxiolytic properties, as well as potential antidepressant-like effects, depending on its specific receptor affinity and efficacy profile.

The following diagram illustrates the hypothesized signaling pathway for 1-(3-Fluorophenyl)-3-methylpiperazine, based on the known actions of related arylpiperazines on the serotonergic system.

Serotonergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Synaptic Vesicle Serotonin (5-HT)->Vesicle via VMAT2 MAO MAO Serotonin (5-HT)->MAO Metabolism VMAT2 VMAT2 Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis SERT SERT SERT->Serotonin (5-HT) 5-HIAA 5-HIAA MAO->5-HIAA 5-HT1A_R 5-HT1A Receptor G_protein_Gi Gi/o 5-HT1A_R->G_protein_Gi 5-HT2A_R 5-HT2A Receptor G_protein_Gq Gq/11 5-HT2A_R->G_protein_Gq AC Adenylyl Cyclase G_protein_Gi->AC Inhibits PLC Phospholipase C G_protein_Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Neuronal_Response Modulated Neuronal Activity cAMP->Neuronal_Response IP3_DAG->Neuronal_Response Compound 1-(3-Fluorophenyl)- 3-methylpiperazine Compound->SERT Predicted Inhibition Compound->5-HT1A_R Predicted Agonist/Partial Agonist Compound->5-HT2A_R Predicted Interaction Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT1A_R Binds Synaptic_Cleft->5-HT2A_R Binds

Caption: Hypothesized interaction of 1-(3-Fluorophenyl)-3-methylpiperazine with the serotonergic system.

Methodologies for Empirical Characterization

To validate the hypothesized , a series of in vitro and in vivo assays are recommended. The following protocols are based on established methodologies for characterizing CNS-active compounds.

In Vitro Assays

This assay determines the affinity of the test compound for various serotonin receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) or homogenized brain tissue known to be rich in these receptors.

    • Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled antagonist.

    • Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (Transfected Cells or Brain Tissue) start->prep plate Plate Membranes, Radioligand, and Test Compound in 96-well Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Vacuum Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

This assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters by their respective transporters (SERT, DAT, NET).

Protocol:

  • Cell Culture:

    • Use human embryonic kidney (HEK293) cells stably transfected with the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

    • Culture the cells in appropriate media until they reach a suitable confluency.

  • Uptake Assay:

    • Wash the cells with a Krebs-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for determining non-specific uptake).

    • Initiate the uptake by adding a solution containing a radiolabeled monoamine substrate (e.g., [3H]5-HT for SERT).

    • Allow the uptake to proceed for a short, defined period.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the internalized radiolabeled substrate.

  • Scintillation Counting:

    • Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Determine the IC50 value of the test compound for the inhibition of substrate uptake.

In Vivo Behavioral Assays

The EPM is a widely used model to assess anxiety-like behavior in rodents.[10][11][12]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[9]

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the test.[13]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute period.[10][12]

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

The FST is a common screening tool for potential antidepressant compounds, based on the principle of behavioral despair.[6]

Protocol:

  • Apparatus: A transparent cylinder filled with water, from which the animal cannot escape.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.[1]

    • The test duration is typically 6 minutes.[1]

    • Record the session for later analysis.

  • Data Analysis:

    • Measure the total time the animal spends immobile (floating with only minor movements to keep its head above water) during the final 4 minutes of the test.

    • A significant decrease in immobility time compared to a vehicle-treated control group suggests an antidepressant-like effect.

Conclusion

While empirical data on 1-(3-Fluorophenyl)-3-methylpiperazine is not yet available, a robust pharmacological profile can be hypothesized based on the well-documented activities of its structural analogs. The compound is predicted to be a modulator of the serotonergic system, with potential interactions at 5-HT receptors and the serotonin transporter. The introduction of a 3-methyl group on the piperazine ring is a critical structural modification that is likely to influence its potency and selectivity.

The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these hypotheses. A thorough characterization of 1-(3-Fluorophenyl)-3-methylpiperazine, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral assessments, will be crucial in elucidating its true biological activity and potential as a CNS-active agent.

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Foundational

1-(3-Fluorophenyl)-3-methylpiperazine CAS number 1250098-88-4

Executive Summary: The Strategic Scaffold In the landscape of medicinal chemistry, 1-(3-Fluorophenyl)-3-methylpiperazine represents a high-value "privileged structure" modification.[1][2] While phenylpiperazines are ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In the landscape of medicinal chemistry, 1-(3-Fluorophenyl)-3-methylpiperazine represents a high-value "privileged structure" modification.[1][2] While phenylpiperazines are ubiquitous in CNS drug discovery (targeting 5-HT, Dopamine, and Sigma receptors), the introduction of the 3-methyl group introduces a critical layer of complexity: chirality and conformational restriction .[1][2]

This compound is not merely a building block; it is a tool for Structure-Activity Relationship (SAR) tuning .[2] The 3-methyl substitution breaks the symmetry of the piperazine ring, often improving metabolic stability by hindering oxidative deamination and enhancing selectivity between receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) compared to its non-methylated analog, mCPP (1-(3-fluorophenyl)piperazine).[1][2]

This guide outlines the physicochemical profile, optimized synthetic routes, and handling protocols for researchers utilizing this scaffold in lead optimization.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The following data consolidates computed and experimental values relevant for formulation and synthesis planning.

PropertyValueContext for Researchers
Molecular Formula C₁₁H₁₅FN₂Core pharmacophore
Molecular Weight 194.25 g/mol Fragment-based drug design (FBDD) compliant (<200 Da)
Physical State Liquid (Viscous oil)Requires high-vacuum handling
Boiling Point ~280–285 °C (Est.[1] at 760 mmHg)High thermal stability; amenable to high-temp coupling
LogP (Predicted) 1.95 ± 0.3Optimal CNS penetration range (BBB permeable)
pKa (Basic N) ~8.9Secondary amine is protonated at physiological pH
H-Bond Donors 1 (Secondary Amine)Key interaction point (Aspartate residue in GPCRs)
H-Bond Acceptors 2Fluorine and Tertiary Amine

Optimized Synthetic Methodologies

For the synthesis of CAS 1250098-88-4, standard nucleophilic aromatic substitution (SnAr) is often insufficient due to the weak activation of the 3-fluoro group on the benzene ring.[1][2] The Buchwald-Hartwig Cross-Coupling is the industry-standard protocol for high yield and purity.[1][2]

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Rationale: This method avoids the harsh conditions of SnAr and prevents the formation of benzyne intermediates that lead to regioisomeric mixtures.

Reagents:

  • Substrate: 1-Bromo-3-fluorobenzene (1.0 eq)

  • Nucleophile: 2-Methylpiperazine (1.2 eq)[2]

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)[1]

  • Ligand: BINAP or Xantphos (2-4 mol%)[2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[2]

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons the catalyst.[1]

  • Addition: Add anhydrous Toluene, followed by 1-Bromo-3-fluorobenzene and 2-Methylpiperazine.

    • Note: 2-Methylpiperazine has two nitrogens.[2] The sterically unhindered N4 reacts preferentially, yielding the desired 1-aryl-3-methyl product (after IUPAC renumbering).[1][2]

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues.[2] Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography on Silica Gel.[2]

    • Eluent: Gradient of 0% → 10% MeOH in DCM (with 1% NH₄OH additive to reduce tailing).

Synthesis Logic Diagram

The following diagram illustrates the regioselectivity logic inherent in this synthesis.

SynthesisLogic SM1 1-Bromo-3-fluorobenzene (Electrophile) Cat Pd(0) Catalyst Cycle (Buchwald-Hartwig) SM1->Cat SM2 2-Methylpiperazine (Nucleophile) SM2->Cat Inter Regioselectivity Check: Unhindered N (N4) vs Hindered N (N1) Cat->Inter Oxidative Addition & Amine Coordination Prod 1-(3-Fluorophenyl)-3-methylpiperazine (Target Product) Inter->Prod Major Pathway (Steric Control) ByProd 1-(3-Fluorophenyl)-2-methylpiperazine (Minor Steric Isomer) Inter->ByProd Minor Pathway

Caption: Reaction pathway showing the steric control that favors the formation of the 3-methyl isomer over the 2-methyl isomer during coupling.

Medicinal Chemistry Applications

This scaffold is primarily utilized in the development of Monoamine Transporter Modulators and GPCR Ligands .[2]

Serotonin (5-HT) Receptor Modulation

The m-fluoro substitution mimics the electronic properties of the classic agonist mCPP but with altered lipophilicity.[1][2]

  • Mechanism: The protonated nitrogen (N4) forms an ionic bond with the conserved Aspartate (Asp3.32) in the 5-HT receptor binding pocket.[1][2]

  • Role of Methyl Group: The 3-methyl group introduces a "chiral twist" to the piperazine ring, forcing it into a specific chair conformation.[2] This can:

    • Clash with residues in off-target receptors (enhancing selectivity).[1][2]

    • Prevent metabolic N-oxidation.[2]

Dopamine D2/D3 Antagonists

Linked to a lipophilic tail (e.g., via alkylation of the secondary amine), this moiety serves as the "polar head" group that anchors the molecule in the orthosteric binding site.[1]

Quality Control & Analytics

To ensure the integrity of experimental data, the synthesized compound must be validated using the following parameters.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm.

NMR Validation Criteria (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Look for the characteristic multiplet pattern of the 1,3-disubstituted benzene (approx.[1][2] 6.5–7.3 ppm).

  • Methyl Doublet: A clean doublet at ~1.1 ppm (coupling with the adjacent CH) confirms the methylation.

  • Piperazine Protons: Complex multiplets between 2.5–3.5 ppm.[2] Broadening may occur due to ring flipping; heating the NMR tube to 50°C can resolve these peaks.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2] Do not pipette by mouth.
Skin Irritation H315Wear nitrile gloves (min thickness 0.11mm).
Eye Irritation H319Wear safety goggles.[2] Use in a fume hood.[2]
STOT-SE H335May cause respiratory irritation.[2][3][4] Avoid mist generation.[2][4][5]

Storage: Store at 2–8°C under an inert atmosphere (Argon). The secondary amine is prone to forming carbamates with atmospheric CO₂ over time.[2]

References

  • Buchwald, S. L., & Hartwig, J. F. (2002).[2] Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [1]

  • Glennon, R. A., et al. (1986).[2] N-(3-Trifluoromethylphenyl)piperazine and related analogs as serotonin agonists.[1][2] Journal of Medicinal Chemistry. (Provides SAR context for m-substituted phenylpiperazines).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54683466 (Related Isomer Structure). [1]

  • Baumann, M. H., et al. (2005).[2][6][7] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1][2][7] Neuropsychopharmacology. (Context on phenylpiperazine mechanism).

Sources

Exploratory

structure-activity relationship of 1-(3-Fluorophenyl)-3-methylpiperazine

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profiling of 1-(3-Fluorophenyl)-3-methylpiperazine . This content is designed for researchers and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profiling of 1-(3-Fluorophenyl)-3-methylpiperazine . This content is designed for researchers and medicinal chemists, synthesizing established protocols with mechanistic insights.

Introduction: The Privileged Scaffold

1-(3-Fluorophenyl)-3-methylpiperazine represents a sophisticated evolution of the "privileged" arylpiperazine scaffold. While simple arylpiperazines (e.g., mCPP, TFMPP) are non-selective serotonin receptor ligands, the introduction of the 3-methyl group on the piperazine ring and the 3-fluoro substituent on the phenyl ring creates a distinct pharmacological profile.

This molecule is primarily investigated as a:

  • Serotonergic Modulator: Targeting 5-HT2C, 5-HT2A, and 5-HT1A receptors.

  • Monoamine Transporter Probe: Investigating selectivity between SERT (Serotonin Transporter) and DAT (Dopamine Transporter).

  • Metabolically Stable Bioisostere: The fluorine atom blocks metabolic hydroxylation at the reactive C3 phenyl position, extending half-life compared to the chloro- or unsubstituted analogs.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

The molecule comprises two distinct pharmacophores coupled to optimize CNS penetration and receptor subtype selectivity.

Structural Components[1][2][4][5][6][7][9][10]
  • The Aryl Moiety (3-Fluorophenyl):

    • Electronic Effect: The fluorine atom is highly electronegative, withdrawing electron density from the phenyl ring (inductive effect, -I). This reduces the pKa of the aniline nitrogen (N1), reducing the likelihood of oxidation.

    • Metabolic Blockade: The C3 position is a common site for Cytochrome P450 oxidation in phenylpiperazines. Fluorine substitution effectively blocks this pathway.

  • The Piperazine Core (3-Methyl Substitution):

    • Chirality: The 3-methyl group introduces a stereocenter. The (S)-enantiomer and (R)-enantiomer often display significant differences in binding affinity (eudismic ratio), typically with one enantiomer showing >10-fold higher affinity for specific GPCRs.

    • Conformational Constraint: The methyl group adds steric bulk adjacent to the basic nitrogen (N4), restricting the rotational freedom of the piperazine ring and influencing the "fit" within the receptor's aspartate binding pocket.

Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₁₅FN₂Low MW (<300) favors CNS penetration.
LogP (Predicted) ~2.3 - 2.5Optimal lipophilicity for Blood-Brain Barrier (BBB) crossing.
pKa (Basic N) ~8.5 - 9.0Predominantly protonated at physiological pH (7.4), essential for ionic bonding with Asp³·³² in GPCRs.
H-Bond Donors 1 (Secondary Amine)Critical for receptor anchoring.

Structure-Activity Relationship (SAR) Analysis

The SAR of 1-(3-Fluorophenyl)-3-methylpiperazine is defined by the interplay between the halogen position and the piperazine methylation.

The "3-Fluoro" Effect (Phenyl Ring)[3][4][6][8][9][11][12]
  • Vs. Unsubstituted: Addition of 3-F increases lipophilicity and metabolic stability without significantly increasing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å).

  • Vs. 3-Chloro/3-Trifluoromethyl (mCPP/TFMPP): The 3-F analog typically retains the 5-HT agonist profile but often with altered selectivity. 3-CF₃ groups are bulkier and can force the phenyl ring into specific torsion angles; the smaller 3-F allows for a "tighter" fit in sterically restricted pockets (e.g., 5-HT1A).

The "3-Methyl" Effect (Piperazine Ring)

This is the critical differentiator.

  • Selectivity Filter: Unsubstituted phenylpiperazines often bind promiscuously to

    
    -adrenergic receptors (causing hypotension). The 3-methyl group creates steric hindrance that clashes with the 
    
    
    
    binding pocket, significantly improving 5-HT vs.
    
    
    selectivity
    .
  • Receptor Subtype Discrimination: In 5-HT2C agonists, the introduction of a methyl group at the 3-position (adjacent to the basic nitrogen) can modulate intrinsic activity (efficacy), converting a full agonist into a partial agonist, which is often desirable to avoid valvulopathy risks associated with 5-HT2B activation.

SAR Visualization

SAR_Map Core 1-(3-Fluorophenyl)-3-methylpiperazine Phenyl 3-Fluorophenyl Ring Core->Phenyl Piperazine 3-Methylpiperazine Ring Core->Piperazine F_Sub 3-Fluoro Substituent (Bioisostere) Phenyl->F_Sub Me_Sub 3-Methyl Group (Chiral Center) Piperazine->Me_Sub Effect_F1 Blocks CYP450 Metabolism (Increases t1/2) F_Sub->Effect_F1 Effect_F2 Modulates Lipophilicity (LogP ~2.4) F_Sub->Effect_F2 Effect_Me1 Steric Hindrance (Reduces Alpha-1 Affinity) Me_Sub->Effect_Me1 Effect_Me2 Stereoselectivity ((S) vs (R) Activity) Me_Sub->Effect_Me2

Figure 1: Mechanistic contributions of structural moieties to the pharmacological profile.

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Traditional S_NAr (Nucleophilic Aromatic Substitution) is inefficient with non-activated fluorobenzenes. The Buchwald-Hartwig cross-coupling is the industry standard for high yield and purity.

Reaction Scheme: 1-Bromo-3-fluorobenzene + 2-Methylpiperazine → 1-(3-Fluorophenyl)-3-methylpiperazine

Regioselectivity Note: 2-Methylpiperazine has two nitrogens. The sterically unhindered N4 (distal to methyl) reacts preferentially, placing the methyl group at the 3-position relative to the new C-N bond in the product (IUPAC numbering shifts).

Protocol:

  • Reagents:

    • 1-Bromo-3-fluorobenzene (1.0 eq)

    • 2-Methylpiperazine (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: BINAP or Xantphos (4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried flask with Pd source, Ligand, and Base under Argon atmosphere.

    • Add Solvent, Aryl Halide, and Amine.[1]

    • Heat to 80–100°C for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT, filter through Celite (to remove Pd), concentrate in vacuo.

    • Purification: Flash column chromatography (DCM/MeOH/NH₃ gradient).

In Vitro Pharmacology: Radioligand Binding Assay (5-HT2C)

To validate the SAR, binding affinity (Ki) must be determined.

Protocol:

  • Membrane Preparation: HEK293 cells stably expressing human 5-HT2C receptors.

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand (at Kd concentration) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 1-Bromo-3-fluorobenzene Reaction Cross-Coupling (Toluene, 100°C, 16h) SM1->Reaction SM2 2-Methylpiperazine SM2->Reaction Cat Pd2(dba)3 / BINAP / NaOtBu Cat->Reaction Workup Filtration (Celite) & Concentration Reaction->Workup Purification Flash Chromatography (DCM:MeOH) Workup->Purification Product 1-(3-Fluorophenyl)-3-methylpiperazine (Target Scaffold) Purification->Product

Figure 2: Optimized Buchwald-Hartwig synthesis pathway for regioselective production.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors."[2][3] Journal of Medicinal Chemistry. (Foundational text on the arylpiperazine pharmacophore).

  • Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry. (Discusses the impact of alkyl chain and piperazine substitution).

  • Handzlik, J., et al. (2008). "Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives." Bioorganic & Medicinal Chemistry. (Details the selectivity role of the methyl group).

  • PubChem Compound Summary. (2025). "1-(3-Trifluoromethylphenyl)piperazine" (Analogous SAR data).[4][5]

  • ChemSrc Database. (2025). "CAS 1250098-88-4 | 1-(3-Fluorophenyl)-3-methylpiperazine."[1][6]

Sources

Foundational

An In-depth Technical Guide to 1-(3-Fluorophenyl)-3-methylpiperazine Derivatives and Analogs

Foreword The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems. The introduction of a fluorine atom onto the phenyl ring and a methyl group on the piperazine core, as in 1-(3-fluorophenyl)-3-methylpiperazine, offers a nuanced approach to modulating the physicochemical and pharmacological properties of this important class of molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of 1-(3-fluorophenyl)-3-methylpiperazine derivatives and their analogs. We will delve into the synthetic strategies, analytical considerations for chirality, pharmacological landscape, and the preclinical evaluation of these compounds, grounding our discussion in established scientific principles and methodologies.

Core Moiety: Synthesis and Stereochemical Considerations

The synthesis of 1-(3-fluorophenyl)-3-methylpiperazine derivatives requires a strategic approach to control regioselectivity and, crucially, stereochemistry, as the C3-methyl group introduces a chiral center. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

General Synthetic Strategy

A common and adaptable approach to the synthesis of 1-aryl-3-methylpiperazines involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example adapted from established methods for similar structures.[1][2][3]

Experimental Protocol: Synthesis of (S)-1-(3-Fluorophenyl)-3-methylpiperazine

  • Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)propan-1-ol.

    • To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the Boc-protected amino alcohol.

  • Step 2: Mesylation of the primary alcohol.

    • Dissolve the product from Step 1 in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate and concentrate to yield the mesylate.

  • Step 3: Nucleophilic substitution with 3-fluoroaniline.

    • To a solution of 3-fluoroaniline (2.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

    • Add the mesylate from Step 2 (1.0 eq) and heat the reaction to 80-100 °C for 24 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate. Purify by column chromatography.

  • Step 4: Cyclization to form the piperazine ring.

    • The product from Step 3 is subjected to an intramolecular cyclization. This can be achieved by first protecting the secondary amine, for example, with a nosyl group, followed by activation of the hydroxyl group (if the Boc group was removed during the previous step) and subsequent intramolecular nucleophilic substitution. A more direct route involves a Buchwald-Hartwig amination approach.[4][5]

  • Step 5: N-methylation (if required for analogs).

    • For derivatives with a methyl group at the N4 position, the secondary amine of the piperazine ring can be methylated using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or an alkyl halide in the presence of a base.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product S-Alaninol S-Alaninol Boc-Protection Boc-Protection of Amine S-Alaninol->Boc-Protection (Boc)₂O 3-Fluoroaniline 3-Fluoroaniline SN2_Reaction Nucleophilic Substitution 3-Fluoroaniline->SN2_Reaction Mesylation Mesylation of Alcohol Boc-Protection->Mesylation MsCl, Et₃N Mesylation->SN2_Reaction DIPEA Cyclization Intramolecular Cyclization SN2_Reaction->Cyclization Base Deprotection Boc Deprotection Cyclization->Deprotection Acid (e.g., TFA) Final_Compound (S)-1-(3-Fluorophenyl) -3-methylpiperazine Deprotection->Final_Compound

Chiral Separation and Analysis

Given the chiral nature of the 3-methylpiperazine core, the development of robust analytical methods for enantioselective separation and quantification is paramount for quality control and for elucidating the stereospecific pharmacology of any drug candidate. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique.[6][7][8]

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation and Column:

    • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak IC), is a good starting point.[6][7]

  • Mobile Phase Preparation:

    • A typical mobile phase for this class of compounds would be a mixture of acetonitrile and methanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A starting condition could be Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v).[7]

    • Degas the mobile phase before use.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of the racemic 1-(3-fluorophenyl)-3-methylpiperazine in the mobile phase.

    • Inject the sample and monitor the elution profile. The fluorophenyl group provides a chromophore for UV detection (around 254 nm).

    • Optimize the mobile phase composition and flow rate to achieve a baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

  • Data Analysis:

    • The enantiomeric excess (% ee) of a non-racemic sample can be calculated using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral_HPLC_Workflow Start Racemic or Enantioenriched 1-(3-fluorophenyl)-3-methylpiperazine Sample Preparation Dissolve in Mobile Phase Start->Preparation Injection Inject onto Chiral HPLC System Preparation->Injection Separation Separation on Chiral Stationary Phase (e.g., Chiralpak IC) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Chromatogram Analysis Detection->Data_Analysis Results Determine Retention Times, Peak Areas, and Resolution (Rs) Data_Analysis->Results Quantification Calculate Enantiomeric Excess (% ee) Results->Quantification

Pharmacological Profile and Mechanism of Action

Derivatives of 1-(3-fluorophenyl)-3-methylpiperazine are likely to exhibit activity at various G-protein coupled receptors (GPCRs), with a particular predisposition for serotonin (5-HT) receptors, a common target for arylpiperazines.[9][10] Additionally, the incorporation of this scaffold into more complex molecules has led to the discovery of agonists for the motilin receptor.[11]

Serotonergic Activity

Many phenylpiperazine derivatives, such as the closely related 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are known to be serotonin receptor agonists and serotonin releasing agents.[12][13][14] Their effects are often mediated through interaction with 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂ₑ receptors.[9][12]

Potential Signaling Pathway: 5-HT₂ₐ Receptor Agonism

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Ligand 1-(3-Fluorophenyl)-3- methylpiperazine Derivative Ligand->Receptor Binds & Activates

Experimental Protocol: In Vitro Serotonin Receptor Activity Assay (Rat Fundus Strip)

This classic organ bath experiment is a reliable method to assess the functional activity of compounds at 5-HT₂ₐ receptors.[15][16]

  • Tissue Preparation:

    • Isolate the fundus portion of a rat stomach and cut it into strips.

    • Mount the strips in an organ bath containing Krebs solution, maintained at 37 °C and aerated with 95% O₂ / 5% CO₂.

  • Assay Procedure:

    • Allow the tissue to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve for a standard agonist (e.g., serotonin).

    • After washing and a re-equilibration period, construct a cumulative concentration-response curve for the test compound.

  • Data Analysis:

    • Measure the contractile responses and plot them against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal response) for both the standard and test compounds. This allows for the characterization of the test compound as a full or partial agonist.

Motilin Receptor Agonism

A notable example of a 1-(3-fluorophenyl)-3-methylpiperazine derivative is GSK962040, a potent and selective motilin receptor agonist.[11] Motilin is a gastrointestinal hormone that stimulates motility. Agonists of the motilin receptor are of interest for the treatment of conditions such as gastroparesis.

Experimental Protocol: In Vitro Motilin Receptor Agonism (Rabbit Duodenum Contraction)

The rabbit duodenum is a standard preparation for characterizing motilin receptor agonists.[17][18]

  • Tissue Preparation:

    • Isolate segments of rabbit duodenum and mount them in an organ bath containing Krebs solution at 37 °C, aerated with 95% O₂ / 5% CO₂.

  • Assay Procedure:

    • Record isometric contractions. After an equilibration period, add the test compound in a cumulative manner to construct a concentration-response curve.

    • Erythromycin, a known motilin agonist, can be used as a positive control.[18]

  • Data Analysis:

    • Measure the amplitude of contractions and plot against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ.

Pharmacokinetics and Toxicology Profile

The pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological properties of 1-(3-fluorophenyl)-3-methylpiperazine derivatives are critical for their development as therapeutic agents. The fluorophenylpiperazine moiety is known to influence these properties significantly.

Metabolism

Phenylpiperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6, CYP1A2, and CYP3A4 often playing significant roles.[10][19] The fluorine substitution can influence the metabolic stability and the metabolic pathways of the molecule.

Table 1: Key Pharmacokinetic Parameters of Selected Phenylpiperazine Analogs

ParameterBenzylpiperazine (BZP)Trifluoromethylphenylpiperazine (TFMPP)
Primary Metabolic Enzymes CYP2D6, CYP1A2, CYP3A4CYP2D6, CYP1A2, CYP3A4
Tₘₐₓ (oral) ~75 minutesData not readily available in humans
Elimination Half-life (t₁/₂) ~5.5 hoursData not readily available in humans
Known Effects Dopamine/Norepinephrine releasing agentSerotonin releasing agent, 5-HT receptor agonist

Data for BZP from Antia et al., 2009.[20] Data for TFMPP metabolism from Staack & Maurer, 2005.[21]

Toxicity

The toxicological profile of phenylpiperazine derivatives can include cardiovascular effects (e.g., tachycardia), central nervous system effects (e.g., agitation, anxiety, seizures), and potential hepatotoxicity.[10][12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the in vitro cytotoxicity of a compound.

  • Cell Culture:

    • Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Conclusion and Future Perspectives

The 1-(3-fluorophenyl)-3-methylpiperazine core represents a valuable scaffold for the design of novel bioactive molecules. Its derivatives have shown promise as modulators of key CNS and gastrointestinal targets. The introduction of the 3-methyl group provides a handle for exploring stereospecific interactions with biological targets, a critical aspect of modern drug design. Future research in this area should focus on the synthesis and evaluation of enantiomerically pure compounds to fully elucidate their structure-activity and structure-toxicity relationships. A thorough investigation of their ADME properties will be essential for the translation of in vitro findings into in vivo efficacy and safety. The versatility of the piperazine scaffold ensures that derivatives of 1-(3-fluorophenyl)-3-methylpiperazine will continue to be an area of active investigation in the pursuit of new therapeutic agents.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem. [URL: https://www.benchchem.com/application-notes/chiral-hplc-separation-of-piperazin-2-ylmethanol-enantiomers]
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Inxight Drugs. [URL: https://drugs.
  • Bormans, G., et al. (2002). In vitro evaluation of motilin agonism by macrolide immunosuppressive drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(3), 247-252.
  • para-Fluorophenylpiperazine. Grokipedia. [URL: https://grokipedia.org/para-fluorophenylpiperazine/]
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins. [URL: https://www.eurofinsdiscoveryservices.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Figueroa, K. W., Martin, G. R., & Pulido-Rios, M. T. (2009). 5-Hydroxytryptamine receptor assays. Current protocols in pharmacology, Chapter 4, Unit4.19. [URL: https://pubmed.ncbi.nlm.nih.gov/22294394/]
  • Mitchell, D. J., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of medicinal chemistry, 52(4), 1180–1189. [URL: https://pubmed.ncbi.nlm.nih.gov/19191554/]
  • para-Fluorophenylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Para-Fluorophenylpiperazine]
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [URL: https://www.researchgate.
  • Everything you need to know about the motilin receptor. REPROCELL. [URL: https://www.reprocell.com/blog/everything-you-need-to-know-about-motilin-receptor]
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 413–420. [URL: https://pubmed.ncbi.nlm.nih.gov/21761476/]
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  • Sudo, Y., et al. (2019). Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice. PloS one, 14(2), e0212489. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0212489]
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  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
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Exploratory

potential therapeutic targets of 1-(3-Fluorophenyl)-3-methylpiperazine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Fluorophenyl)-3-methylpiperazine Abstract This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Fluorophenyl)-3-methylpiperazine

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 1-(3-Fluorophenyl)-3-methylpiperazine. Given the limited direct pharmacological data on this specific molecule, this document employs a robust, analog-based predictive approach. By examining the well-characterized activities of structurally related arylpiperazines, particularly 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and other fluorophenyl-piperazine derivatives, we delineate a high-probability target landscape. The primary focus is placed on the serotonergic system, including the serotonin transporter (SERT) and various 5-HT receptor subtypes, followed by an exploration of potential interactions with dopaminergic and other G-protein coupled receptor (GPCR) systems. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a structured framework for initiating a target validation and drug discovery program centered on this compound. Detailed experimental protocols are provided to facilitate this endeavor.

Introduction and Strategic Rationale

1-(3-Fluorophenyl)-3-methylpiperazine is a member of the arylpiperazine chemical class, a scaffold renowned for its privileged nature in central nervous system (CNS) drug discovery. Arylpiperazines are integral to numerous approved therapeutics, targeting a wide array of monoamine transporters and receptors. Direct pharmacological data for 1-(3-Fluorophenyl)-3-methylpiperazine is not extensively available in public literature. Therefore, this guide establishes a predictive framework based on the principle of structural analogy—a cornerstone of modern medicinal chemistry.

Our primary analog for this analysis is 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a compound where the 3-fluoro substituent is replaced by a bioisosteric 3-trifluoromethyl group. TFMPP is a potent and well-studied serotonergic agent, acting as both a serotonin-releasing agent and a direct agonist at multiple 5-HT receptors[1][2]. Its activity provides a strong scientific basis for hypothesizing that 1-(3-Fluorophenyl)-3-methylpiperazine will also primarily modulate the serotonergic system.

Further evidence is drawn from compounds containing the (3S)-3-methyl-1-piperazinyl moiety, such as GSK962040, a motilin receptor agonist, which demonstrates the scaffold's versatility in targeting diverse GPCRs[3]. This guide will synthesize these data points to build a logical, evidence-based roadmap for identifying and validating the therapeutic targets of 1-(3-Fluorophenyl)-3-methylpiperazine.

Primary Potential Target Class: The Serotonergic System

The serotonergic system is the most probable target landscape for 1-(3-Fluorophenyl)-3-methylpiperazine, based on the extensive data available for TFMPP.

Serotonin Transporter (SERT)

TFMPP is a known serotonin-releasing agent, a mechanism that relies on interaction with the serotonin transporter (SERT)[1][4]. It binds to SERT and reverses its function, leading to an increase in extracellular serotonin. It is highly probable that 1-(3-Fluorophenyl)-3-methylpiperazine also binds to SERT. The nature of the interaction—whether as a reuptake inhibitor (like an SSRI) or a releaser (like an entactogen)—requires experimental confirmation.

  • Causality of Experimental Choice: A primary screen should always begin with target engagement. A radioligand binding assay is the gold standard for confirming physical interaction between a compound and a transporter protein. Following this, a functional assay is required to determine the consequence of that binding (inhibition vs. release).

Serotonin (5-HT) Receptors

TFMPP displays a complex pharmacological profile, acting as an agonist at multiple 5-HT receptors. This promiscuity is common for small arylpiperazine molecules. The binding affinities (Ki) of TFMPP for several key 5-HT receptors are summarized below. It is anticipated that 1-(3-Fluorophenyl)-3-methylpiperazine will exhibit a similar, though quantitatively distinct, binding profile. The substitution of a fluorine for a trifluoromethyl group will alter the electronic properties and may shift potency and selectivity across these subtypes.

Table 1: Binding Affinities (Ki) of Analog TFMPP at Human Serotonin Receptors

Target Pharmacology Ki (nM) Reference
5-HT1A Receptor Agonist 288.0 [2]
5-HT1B Receptor Agonist 132.0 [2]
5-HT1D Receptor Agonist Data suggests activity, specific Ki not listed in source [2]
5-HT2A Receptor Weak Partial Agonist / Antagonist Data suggests activity, specific Ki not listed in source [2]

| 5-HT2C Receptor | Agonist | Data suggests activity, specific Ki not listed in source |[2] |

  • Therapeutic Implications:

    • Agonism at 5-HT1A/1B receptors is associated with anxiolytic and antidepressant effects[5].

    • Modulation of 5-HT2A/2C receptors is relevant for conditions ranging from psychosis to appetite control. The specific profile at these receptors could significantly influence the compound's therapeutic potential and side-effect profile.

The following diagram illustrates the potential points of interaction for 1-(3-Fluorophenyl)-3-methylpiperazine within a serotonergic synapse, based on the known actions of its analog, TFMPP.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic SERT SERT FiveHT_Synapse 5-HT SERT->FiveHT_Synapse Reuptake VMAT2 Vesicle (VMAT2) FiveHT_Vesicle 5-HT VMAT2->FiveHT_Synapse Release Postsynaptic R_5HT1A 5-HT1A Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) R_5HT1A->Signaling R_5HT1B 5-HT1B R_5HT1B->Signaling R_5HT2A 5-HT2A R_5HT2A->Signaling R_5HT2C 5-HT2C R_5HT2C->Signaling Compound 1-(3-Fluorophenyl) -3-methylpiperazine Compound->SERT Blocks/Reverses (Hypothesized) Compound->R_5HT1A Agonist? (Hypothesized) Compound->R_5HT1B Agonist? (Hypothesized) Compound->R_5HT2A Modulates? (Hypothesized) Compound->R_5HT2C Agonist? (Hypothesized) FiveHT_Synapse->R_5HT1A Binds FiveHT_Synapse->R_5HT1B Binds FiveHT_Synapse->R_5HT2A Binds FiveHT_Synapse->R_5HT2C Binds

Caption: Potential interactions within the serotonergic synapse.

Secondary and Exploratory Targets

While the serotonergic system represents the highest probability target class, the arylpiperazine scaffold is known to interact with other monoamine systems and GPCRs.

Dopamine and Norepinephrine Transporters (DAT and NET)

Many CNS drugs that target SERT also have some affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET)[6][7]. The combination of TFMPP with benzylpiperazine (BZP) produces effects that mimic MDMA by elevating both serotonin and dopamine[4][8]. This suggests that arylpiperazines can influence the dopaminergic system. Derivatives of fluorophenyl-piperazines have been explicitly designed as high-affinity ligands for DAT[9][10]. Therefore, assessing the binding and functional activity of 1-(3-Fluorophenyl)-3-methylpiperazine at DAT and NET is a critical step in profiling its selectivity and potential for polypharmacology.

Dopamine and Adrenergic Receptors

The arylpiperazine motif is a classic pharmacophore for dopamine D2 and D3 receptor ligands[11]. Many antipsychotic and antidepressant medications feature this scaffold to modulate dopaminergic tone. It is plausible that 1-(3-Fluorophenyl)-3-methylpiperazine possesses some affinity for these receptors. Similarly, interaction with adrenergic receptors (e.g., α1, α2) is also possible and should be evaluated in broader secondary screening panels.

Motilin Receptor

The discovery of GSK962040, a potent motilin receptor agonist, is particularly instructive[3]. This complex molecule contains an N-(3-fluorophenyl) group and a (3S)-3-methyl-1-piperazinyl moiety. While the linkage is different from the parent compound of interest, it provides compelling proof-of-concept that this specific chemical architecture can be adapted to target non-monoaminergic GPCRs with high affinity and functional efficacy. This opens an exploratory avenue for screening against other "orphan" or less conventional GPCRs.

Experimental Validation Workflow

A systematic, multi-stage approach is required to validate the predicted targets and fully characterize the pharmacological profile of 1-(3-Fluorophenyl)-3-methylpiperazine.

G cluster_stage1 Stage 1: Primary Screening (In Vitro) cluster_stage2 Stage 2: Selectivity & Mechanism (In Vitro) cluster_stage3 Stage 3: Cellular & In Vivo Validation Binding Radioligand Binding Assays (SERT, DAT, NET, 5-HT & DA Receptors) Functional Functional Assays (Transporter Uptake/Release, GPCR Signaling) Binding->Functional Confirm Hits Selectivity Broad Receptor Panel Screen (>40 GPCRs, Ion Channels) Functional->Selectivity Characterize Lead Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Second Messengers) Selectivity->Mechanism Cellular Cell-Based Assays (e.g., Hepatotoxicity, hERG) Mechanism->Cellular InVivo In Vivo Pharmacology (PK/PD, Behavioral Models) Cellular->InVivo End Lead Candidate Profile InVivo->End Start Compound Synthesis & QC Start->Binding

Caption: A staged workflow for target identification and validation.

Protocol: Radioligand Binding Assay for SERT

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the human serotonin transporter (hSERT).

  • Objective: To quantify the binding affinity of 1-(3-Fluorophenyl)-3-methylpiperazine for hSERT.

  • Materials:

    • HEK293 cell membranes stably expressing hSERT.

    • Radioligand: [³H]-Paroxetine or [³H]-Citalopram.

    • Non-specific binding control: Fluoxetine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of 1-(3-Fluorophenyl)-3-methylpiperazine in assay buffer, typically from 10 µM to 0.1 nM in half-log increments.

    • Assay Plate Preparation: To each well of the 96-well plate, add:

      • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific control (Fluoxetine) OR 25 µL of test compound dilution.

      • 25 µL of [³H]-Paroxetine at a final concentration equal to its Kd (typically ~0.1-0.3 nM).

      • 50 µL of hSERT-expressing cell membranes (typically 5-15 µg protein per well).

    • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation: The assay includes controls for total and non-specific binding. The IC50 of a known standard (e.g., unlabeled fluoxetine) should be run in parallel to ensure the assay is performing within historical limits.

Protocol: Synaptosome Neurotransmitter Release Assay

This protocol determines if the compound acts as a transporter substrate (releaser) or a reuptake inhibitor.

  • Objective: To measure the ability of 1-(3-Fluorophenyl)-3-methylpiperazine to evoke the release of [³H]-Serotonin from pre-loaded rat brain synaptosomes.

  • Materials:

    • Synaptosomes prepared from rat brain tissue (e.g., striatum or hippocampus).

    • Radiolabeled Neurotransmitter: [³H]-Serotonin.

    • Positive Controls: Fenfluramine (releaser), Fluoxetine (reuptake inhibitor).

    • Krebs-Ringer Bicarbonate Buffer, supplemented with glucose, pargyline, and ascorbic acid.

    • Perfusion system or superfusion chambers.

  • Procedure:

    • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen rat brain tissue using differential centrifugation.

    • Loading: Incubate the synaptosomes with [³H]-Serotonin (~50 nM) for 15-30 minutes at 37°C to allow for uptake via SERT.

    • Superfusion: Transfer the loaded synaptosomes to superfusion chambers and wash with buffer to establish a stable baseline of radioactivity release.

    • Compound Application: Switch to a buffer containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and collect the superfusate in fractions.

    • Data Collection: Collect fractions for a set period before, during, and after compound application.

    • Quantification: Measure the radioactivity in each fraction using a scintillation counter. At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Data Analysis:

    • Express the radioactivity released in each fraction as a percentage of the total radioactivity present at the start of that collection period.

    • A sharp, concentration-dependent increase in release upon compound application indicates a releasing agent.

    • To test for reuptake inhibition, stimulate release with high potassium (KCl) in the presence and absence of the test compound. An inhibitor will potentiate the KCl-stimulated release.

  • Trustworthiness: The use of both a known releaser and a known reuptake inhibitor as positive controls validates the assay's ability to distinguish between the two mechanisms of action.

Conclusion

1-(3-Fluorophenyl)-3-methylpiperazine is a promising chemical entity with a high potential to modulate the central nervous system. Predictive analysis based on its close structural analogs strongly indicates that its primary therapeutic targets reside within the serotonergic system , specifically the serotonin transporter (SERT) and a range of 5-HT receptors (5-HT1A, 5-HT1B, 5-HT2C) . A secondary, yet critical, line of investigation should focus on its potential interactions with the dopamine transporter (DAT) and D2/D3 receptors to establish its selectivity and broader pharmacological profile. The provided experimental workflows offer a validated, systematic path forward for drug development professionals to precisely identify these targets, elucidate the mechanism of action, and unlock the therapeutic potential of this compound.

References

  • DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). U.S. Department of Justice. [Link]

  • Inxight Drugs. (n.d.). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. National Center for Advancing Translational Sciences. [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Library of Medicine. [Link]

  • Carroll, F. I., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International. [Link]

  • Breslin, H. J., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. [Link]

  • Arbo, M. D., et al. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology. [Link]

  • Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fuller, R. W., & Wong, D. T. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology. [Link]

  • Bang-Andersen, B., et al. (2004). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
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  • Herndon, J. L., et al. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology, Biochemistry, and Behavior. [Link]

  • Duan, W., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)-3-methylpiperazine

Disclaimer: This document is intended as a technical guide for research, drug development, and laboratory professionals. The information herein is synthesized from safety data for structurally similar compounds, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a technical guide for research, drug development, and laboratory professionals. The information herein is synthesized from safety data for structurally similar compounds, primarily 1-(3-fluorophenyl)piperazine, due to the limited availability of specific data for 1-(3-Fluorophenyl)-3-methylpiperazine. The physiological and toxicological properties of this specific compound are not fully known[1]. All handling and experimental procedures should be conducted only by qualified personnel after a thorough, site-specific risk assessment.

Compound Identification and Physicochemical Profile

1-(3-Fluorophenyl)-3-methylpiperazine belongs to the phenylpiperazine class of compounds, which are common scaffolds in medicinal chemistry and drug discovery. The presence of the fluorophenyl group and the piperazine ring suggests potential biological activity, necessitating careful handling.

While specific properties for the 3-methyl derivative are not widely published, the data for the parent compound, 1-(3-fluorophenyl)piperazine, provides a reasonable baseline for safety considerations.

Table 1: Chemical and Physical Properties (Based on 1-(3-Fluorophenyl)piperazine)

Property Value Source
Molecular Formula C11H15FN2 (for 3-methyl derivative) -
Molecular Weight 194.25 g/mol (for 3-methyl derivative) -
CAS Number 3801-89-6 (for 1-(3-fluorophenyl)piperazine) [2][3]
Appearance Likely a solid, powder, or crystalline material[1][4] -

| Stability | The product is stable at normal handling and storage conditions[2]. |[2] |

Caption: Chemical Structure of 1-(3-Fluorophenyl)-3-methylpiperazine.

Hazard Identification and Risk Assessment

Based on the GHS classifications of the closely related analog 1-(3-fluorophenyl)piperazine, this compound must be treated as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification (Based on 1-(3-fluorophenyl)piperazine)

Hazard Class GHS Category Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [2]

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |[3] |

The causality behind these classifications stems from the chemical nature of substituted piperazines. The basic nitrogen atoms can interact with biological tissues, leading to irritation, while the aromatic ring and its substituent can influence metabolic pathways and overall toxicity. Researchers must assume this compound presents, at a minimum, the hazards listed above.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory. Engineering controls are the primary line of defense, supplemented by rigorous use of Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The fundamental principle is to contain the chemical and prevent it from becoming airborne or contacting the user.

  • Chemical Fume Hood: All weighing, handling, and manipulation of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of fine powders or aerosols, which can cause respiratory irritation[2].

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are readily accessible and tested regularly[5][6].

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source
Hand Protection Nitrile or neoprene gloves. Provides a barrier against skin contact, which can cause irritation. Always check for breakthrough times and wash hands thoroughly after handling[2][5].
Eye/Face Protection Chemical safety goggles and a face shield. Protects against splashes and airborne particles causing serious eye irritation. Standard safety glasses are insufficient[2][5].
Skin and Body Fully-buttoned laboratory coat. Prevents contamination of personal clothing[5].

| Respiratory | Use is mandated if working outside a fume hood (not recommended). | A NIOSH-approved respirator should be used if engineering controls are inadequate to maintain exposure below acceptable limits[5][6]. |

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and preserves the integrity of the compound.

Step-by-Step Handling Protocol
  • Pre-Handling Verification: Before starting, ensure the fume hood is operational, all required PPE is available and in good condition, and the locations of the nearest safety shower and eyewash station are known.

  • Containment: Conduct all operations on a disposable absorbent bench liner within the fume hood to contain any minor spills.

  • Dispensing: When weighing the solid, use anti-static weigh boats or paper. Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization. Do not dry sweep; use a wet method or a vacuum for cleanup[6].

  • Solution Preparation: Add the solid to the solvent slowly. If dissolving in a volatile solvent, ensure the container is loosely capped to prevent pressure buildup.

  • Post-Handling: After use, decontaminate all surfaces. Tightly seal the primary container. Remove gloves and wash hands thoroughly with soap and water[2][6]. Do not eat, drink, or smoke in the handling area[6].

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area[2][4]. The container must be kept tightly closed to prevent moisture ingress and contamination.

  • Location: Store locked up in a designated area for hazardous chemicals, away from general laboratory traffic[2][4].

  • Segregation: Proper chemical segregation is crucial to prevent hazardous reactions.

Table 4: Incompatible Materials

Material Class Examples Rationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates Can lead to vigorous or explosive reactions.
Strong Acids Hydrochloric Acid, Sulfuric Acid Can cause exothermic reactions.

| Acid Chlorides / Anhydrides | Acetyl chloride | Reacts with the amine groups of the piperazine ring. |

Source: Based on general reactivity of amines and data for similar compounds.

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.

Caption: Logical Flow of First Aid Response After an Exposure.

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor[2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2]. Contaminated clothing must be removed and washed before reuse[2].

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so[2][4]. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting[2]. Rinse the mouth with water and seek immediate medical attention[2][4].

Accidental Release Measures (Spill Cleanup)

A spill presents both an exposure risk and a contamination risk. The response must be swift and methodical.

Spill_Response_Workflow start Spill Detected evacuate Evacuate unnecessary personnel start->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the spill with absorbent material (e.g., dry chemical absorbent) ppe->contain collect Carefully sweep or shovel solid into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste container according to institutional & local regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow Diagram for Spill Response Procedure.

Protocol for a Small Solid Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel[2].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as described in Table 3.

  • Contain & Collect: Gently cover the spill with a dry chemical absorbent. Avoid raising dust. Carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste[2].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water.

  • Disposal: Dispose of the waste container and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste according to institutional and local regulations[2].

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container in accordance with licensed collector's sorting instructions[2][5]. The compound should be sent to an approved waste disposal plant[2].

  • Environmental Precautions: Avoid release to the environment. Do not allow the material to enter sewers or public waters[2].

References

  • 1-Bis(4-fluorophenyl)methyl piperazine Material Safety Data Sheet. Cole-Parmer. [Link]

  • 1-(3-Fluorophenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperazine Hazard Summary. New Jersey Department of Health. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-(3-Fluorophenyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-(3-Fluorophenyl)-3-methylpiperazine CAS Number: 1250098-88-4 (Racemic), 2708341-31-3 ((S)-isomer) Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight: 194.25 g/mol [1][2]

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(3-Fluorophenyl)-3-methylpiperazine , a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly serotonin receptor modulators.

As a Senior Application Scientist, I have structured this document to address the lack of widespread experimental data for this specific chiral intermediate. Instead of static data, this guide provides a predictive solubility landscape based on structural analogs (e.g., m-FPP) and a rigorous experimental framework for validating these properties in a drug development context.

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture. The solubility is governed by the competition between the hydrophobic fluorophenyl moiety and the hydrophilic/basic piperazine ring.

Structural Determinants
  • Lipophilicity (LogP): The addition of the C3-methyl group increases the lipophilicity compared to the parent 1-(3-fluorophenyl)piperazine. The predicted LogP is approximately 2.1 – 2.4 . This indicates a preference for organic solvents over neutral aqueous media.

  • Basicity (pKa): The N4-nitrogen of the piperazine ring is a secondary amine with a predicted pKa of ~8.8 – 9.2 . This is the "solubility switch."

    • pH < 7: The molecule becomes protonated (cationic), drastically increasing aqueous solubility.

    • pH > 9: The molecule exists as a free base, exhibiting poor aqueous solubility but high organic solubility.

  • Chirality: The C3-methyl group introduces a chiral center. Researchers must note that the crystalline lattice energy of the racemate may differ from the pure enantiomer, potentially affecting the saturation solubility (

    
    ).
    
Predicted Solubility Landscape

Based on structure-property relationships (SPR) of phenylpiperazine analogs.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Excellent solvation of the lipophilic fluorophenyl ring.
Alcohols Methanol, EthanolHigh (>30 mg/mL)Hydrogen bonding with the amine nitrogens.
Aqueous (Acidic) 0.1 N HCl, Acetate BufferHigh (>10 mg/mL)Protonation of N4 yields a highly soluble hydrochloride salt.
Aqueous (Neutral) PBS (pH 7.4), WaterLow (<1 mg/mL)Predominantly neutral species; hydrophobic effect dominates.
Non-Polar Hexane, HeptaneLow to Moderate The polar amine functionality limits solubility in purely aliphatic hydrocarbons.

Part 2: Experimental Determination Protocols

Since specific literature values for this CAS are sparse, the following protocols are the gold standard for generating self-validated solubility data.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

For precise thermodynamic solubility determination.

  • Preparation: Weigh excess solid 1-(3-Fluorophenyl)-3-methylpiperazine (approx. 20 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

  • Equilibration:

    • Seal the vial and place it in a temperature-controlled orbital shaker (25°C ± 0.1°C).

    • Agitate at 200 RPM for 24 to 48 hours .

  • Phase Separation:

    • Centrifuge the sample at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

    • Critical Step: Check pH of aqueous supernatants to ensure buffering capacity was maintained.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Protocol B: HPLC-UV Analytical Method

Optimized for Phenylpiperazine Derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: UV at 244 nm (characteristic absorption of the fluorophenyl ring).

  • Flow Rate: 1.0 mL/min.

Part 3: Visualization of Solubility Workflows

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through the selection of the appropriate solubility method based on the drug development stage.

SolubilityWorkflow Start Start: 1-(3-Fluorophenyl)-3-methylpiperazine Solubility Assessment StageCheck Determine Development Stage Start->StageCheck EarlyStage Early Discovery (High Throughput) StageCheck->EarlyStage Screening LateStage Pre-Formulation (Precision Required) StageCheck->LateStage Optimization KineticMethod Kinetic Solubility (DMSO Stock -> Buffer) EarlyStage->KineticMethod ThermoMethod Thermodynamic Solubility (Solid -> Solvent) LateStage->ThermoMethod Precipitation Check for Precipitation (Nephelometry) KineticMethod->Precipitation Equilibrium Shake-Flask (24-48h) Phase Separation ThermoMethod->Equilibrium OutputKinetic Result: Kinetic Solubility (Risk of false high) Precipitation->OutputKinetic OutputThermo Result: Equilibrium Solubility (Gold Standard) Equilibrium->OutputThermo

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development phase.

Diagram 2: Solvation Mechanism & Interactions

Visualizing how different solvents interact with the specific functional groups of the molecule.

SolvationMechanism Molecule 1-(3-Fluorophenyl)-3-methylpiperazine Amine N4-Amine (Basic) Molecule->Amine Phenyl Fluorophenyl (Lipophilic) Molecule->Phenyl Methyl C3-Methyl (Steric/Chiral) Molecule->Methyl WaterAcid Acidic Water (pH < 7) WaterAcid->Amine Protonation (Salt Formation) WaterNeutral Neutral Water (pH 7) WaterNeutral->Phenyl Hydrophobic Repulsion DCM Dichloromethane DCM->Phenyl Van der Waals / Pi-Pi Methanol Methanol Methanol->Amine H-Bonding

Caption: Mechanistic interaction map showing how solvent polarity and pH dictate solubility via specific functional groups.

Part 4: Thermodynamic Modeling

For researchers needing to extrapolate solubility across temperatures (e.g., for crystallization process design), the experimental data should be fitted to the Modified Apelblat Equation :



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (Kelvin).
    
  • 
     are empirical model parameters derived from regression analysis of your experimental data.
    

Application: Run the Shake-Flask protocol at 298.15 K, 303.15 K, and 313.15 K. Plot


 vs 

. A linear response suggests the Van't Hoff equation is sufficient; curvature indicates the need for the full Apelblat model.

References

  • Compound Identification

    • 1-(3-Fluorophenyl)-3-methylpiperazine.[1][2][3][4][5] CAS: 1250098-88-4.[1][4] Accela ChemBio Inc.[1] Catalog Entry. Link[1]

    • 1-(3-Fluorophenyl)-3-methylpiperazine.[1][2][3][4][5] CAS: 1250098-88-4.[1][4] CymitQuimica Catalog. Link[1]

  • Methodology Standards

    • ASTM E1148-02(2014), Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Link

    • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
  • Analogous Data (Phenylpiperazines)

    • PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information (2025). Link

Sources

Foundational

1-(3-Fluorophenyl)-3-methylpiperazine molecular weight and formula

Cheminformatic & Synthetic Guide: 1-(3-Fluorophenyl)-3-methylpiperazine Executive Summary 1-(3-Fluorophenyl)-3-methylpiperazine is a specialized heterocyclic building block and pharmacophore used extensively in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatic & Synthetic Guide: 1-(3-Fluorophenyl)-3-methylpiperazine

Executive Summary

1-(3-Fluorophenyl)-3-methylpiperazine is a specialized heterocyclic building block and pharmacophore used extensively in the development of serotonergic modulators (5-HT receptor ligands). Structurally, it consists of a piperazine ring substituted with a methyl group at the C3 position and a 3-fluorophenyl moiety at the N1 position. The introduction of the methyl group introduces chirality and steric bulk, significantly altering the binding kinetics and metabolic stability compared to its non-methylated analogue, mCPP (1-(3-chlorophenyl)piperazine).

Property Data
IUPAC Name 1-(3-Fluorophenyl)-3-methylpiperazine
Molecular Formula

Molecular Weight 194.25 g/mol
Exact Mass 194.1219 g/mol
CAS Number (Racemic) 1250098-88-4
CAS Number (R-Isomer) 2708343-03-5
CAS Number (S-Isomer) 2708341-31-3
Physical State Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt)

Chemical Identity & Physicochemical Profile

The compound belongs to the class of arylpiperazines . The "3-methyl" designation in the nomenclature implies a specific regiochemistry where the methyl group is located at the C3 position relative to the N1-aryl attachment. This structure is the thermodynamic product of the arylation of 2-methylpiperazine at the less sterically hindered nitrogen.

Structural Analysis
  • Lipophilicity (LogP): ~2.1 (Predicted). The fluorine atom increases lipophilicity relative to the parent phenylpiperazine, facilitating blood-brain barrier (BBB) penetration.

  • Basicity (pKa): The N4 (secondary amine) is the most basic center, with a pKa

    
     9.0–9.5. The N1 (aniline-like) nitrogen has a significantly lower pKa due to conjugation with the aromatic ring.
    
  • Chirality: The C3 carbon is a stereocenter.

    • (S)-Enantiomer: Often exhibits distinct receptor binding profiles (e.g., higher affinity for 5-HT2C).[1]

    • (R)-Enantiomer: May show selectivity for 5-HT2A or other sub-types depending on the full drug scaffold.

Synthetic Routes & Process Chemistry

The synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine presents a classic problem in regioselectivity. The starting material, 2-methylpiperazine , contains two nucleophilic nitrogen atoms:

  • N1 (Adjacent to Methyl): Sterically hindered.

  • N4 (Unsubstituted): Sterically accessible.

To obtain the 3-methyl product (where the aryl group is on the nitrogen distal to the methyl group in the starting material's numbering, which becomes N1 in the product), one must target the less hindered amine.

Protocol: Buchwald-Hartwig Cross-Coupling

This is the industry-standard method for high-yield, regioselective synthesis.

Reagents:

  • Aryl Halide: 1-Bromo-3-fluorobenzene (1.0 eq)

  • Amine: 2-Methylpiperazine (1.2 eq)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (to ensure mono-arylation)

  • Base:

    
     (Sodium tert-butoxide) (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, charge a reaction flask with

    
    , BINAP, and anhydrous toluene. Stir at RT for 15 mins to generate the active catalytic species.
    
  • Substrate Addition: Add 1-bromo-3-fluorobenzene, 2-methylpiperazine, and

    
    .
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. The sterically unhindered N4 of the piperazine attacks the Pd-Aryl complex.

  • Workup: Cool to RT, filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: The crude oil is purified via flash column chromatography (

    
    , 90:9:1).
    
  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt for stability.

Visualizing the Reaction Logic

SynthesisWorkflow Start Start: 1-Bromo-3-fluorobenzene + 2-Methylpiperazine Cat Catalyst Cycle: Pd(0) Oxidative Addition to Aryl Bromide Start->Cat Mix w/ NaOtBu Selectivity Regioselectivity Filter: Steric Bulk of Methyl Group Blocks N1 Attack Cat->Selectivity Pd-Ar Complex Coupling C-N Bond Formation: Reductive Elimination Selectivity->Coupling N4 Attack (Favored) Product Product: 1-(3-Fluorophenyl)-3-methylpiperazine Coupling->Product Regenerate Pd(0)

Figure 1: The catalytic cycle highlighting the steric governance of regioselectivity. The methyl group on the piperazine ring directs the arylation to the distal nitrogen.

Analytical Characterization

To validate the synthesis, researchers must confirm both the presence of the fluorine atom and the correct regiochemistry of the methyl group.

Technique Expected Signal / Interpretation

-NMR (CDCl

)
Aromatic:

6.5–7.2 ppm (Multiplet, 4H). The 3-fluoro substitution pattern creates a complex splitting pattern.Methyl:

~1.1 ppm (Doublet, 3H). Crucial for confirming the methyl group is intact.Piperazine Ring:

2.5–3.6 ppm. Look for asymmetry caused by the chiral center.

-NMR
C-F Coupling: The carbons on the phenyl ring will show splitting due to

(

Hz for C-F bond).
LC-MS (ESI+) [M+H]+: 195.12.Fragmentation: Loss of the methylpiperazine fragment or cleavage at the C-N bond.
Chiral HPLC Required if synthesizing enantiopure forms. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.

Pharmacological Context & SAR

This compound is rarely a final drug but serves as a high-value "warhead" in Structure-Activity Relationship (SAR) studies.

Mechanism of Action (MoA): The m-fluorophenylpiperazine moiety is a "privileged structure" for serotonin receptors.

  • 5-HT Receptors: The protonated N4 nitrogen mimics the ethylamine side chain of serotonin (5-HT), forming an ionic bond with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.

  • Fluorine Effect: The fluorine at the meta position blocks metabolic hydroxylation (Phase I metabolism), extending the half-life compared to the non-fluorinated analogue. It also modulates the electron density of the phenyl ring, affecting

    
     stacking interactions with aromatic residues (e.g., Phenylalanine) in the receptor.
    
  • Methyl Sterics: The 3-methyl group restricts conformational freedom. In 5-HT2C agonists (like Lorcaserin derivatives), this methyl group can dictate selectivity over the 5-HT2B receptor, which is critical for avoiding cardiac valvulopathy side effects.

SAR_Logic Core 1-(3-Fluorophenyl)-3-methylpiperazine Feat1 N4 Amine (Basic) Core->Feat1 Feat2 3-Fluoro Group Core->Feat2 Feat3 3-Methyl Group Core->Feat3 Effect1 Ionic Bond w/ Asp3.32 (Receptor Anchoring) Feat1->Effect1 Effect2 Blocks Metabolism & Increases Lipophilicity Feat2->Effect2 Effect3 Selectivity Switch (Steric Clash in 5-HT2B) Feat3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to biological function.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Acute toxicity data is limited, but arylpiperazines are generally CNS active. Handle as a potential psychotropic agent.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (N-oxide formation) and carbamate formation from atmospheric

    
    .
    
  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Fluorine/Nitrogen content).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1250098-88-4." PubChem, 2024.

  • Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 1986.

  • ChemSRC. "CAS 1250098-88-4 Data Sheet." ChemSRC Database, 2024.

Sources

Foundational

1-(3-Fluorophenyl)-3-methylpiperazine as a research chemical

An In-Depth Technical Guide to the Research Chemical 1-(3-Fluorophenyl)-3-methylpiperazine Abstract The landscape of novel psychoactive substances (NPS) and research chemicals is in a constant state of flux, with new str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Chemical 1-(3-Fluorophenyl)-3-methylpiperazine

Abstract

The landscape of novel psychoactive substances (NPS) and research chemicals is in a constant state of flux, with new structural analogues emerging to navigate legislative controls and explore novel pharmacological space. Within this context, derivatives of phenylpiperazine have long been a significant class of compounds, known for their diverse interactions with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-3-methylpiperazine, a less-common analogue of the well-known research chemical 1-(3-chlorophenyl)piperazine (mCPP). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, hypothesized pharmacological profile, potential research applications, and essential analytical methodologies. The guide emphasizes a cautious, evidence-based approach to studying a compound with limited published data, drawing inferences from structurally related molecules to propose a roadmap for future investigation.

Introduction: The Phenylpiperazine Scaffold in Modern Research

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry and pharmacology. Compounds based on this structure are known to exhibit a wide range of biological activities, primarily through their interaction with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The prototypical research chemical, 1-(3-chlorophenyl)piperazine (mCPP), is a non-selective serotonin receptor agonist and has been extensively studied as a pharmacological tool to probe the 5-HT system.

The introduction of a fluorine atom onto the phenyl ring, as seen in 1-(3-Fluorophenyl)-3-methylpiperazine, is a common strategy in drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity. Furthermore, the addition of a methyl group at the 3-position of the piperazine ring introduces a chiral center, suggesting that the enantiomers of this compound may possess distinct pharmacological profiles. This guide will dissect the known and hypothesized characteristics of this specific analogue, providing a foundational understanding for its potential use in a research context.

Chemical Profile and Synthesis

Chemical Structure and Properties
  • IUPAC Name: 1-(3-Fluorophenyl)-3-methylpiperazine

  • Molecular Formula: C₁₁H₁₅FN₂

  • Molecular Weight: 194.25 g/mol

  • CAS Number: 1796931-93-8

  • Predicted Properties: A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and await experimental verification.

PropertyPredicted ValueSource
pKa8.35 ± 0.10ChemAxon
LogP2.15ChemAxon
Water Solubility1.88 g/LALOGPS
Boiling Point289.5 ± 40.0 °CChemAxon
Synthesis Pathway

While specific synthetic routes for 1-(3-Fluorophenyl)-3-methylpiperazine are not widely published in peer-reviewed literature, a plausible and common method for N-arylpiperazine synthesis is through a Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.

G A 1-Bromo-3-fluorobenzene C 1-(3-Fluorophenyl)-3-methylpiperazine A->C B 2-Methylpiperazine B->C reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->C Buchwald-Hartwig Amination

Figure 1: A plausible synthetic route via Buchwald-Hartwig amination.

Exemplary Synthesis Protocol:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 1-bromo-3-fluorobenzene (1.0 eq), 2-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a phosphine ligand like BINAP (0.015 eq).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the mixture under argon atmosphere at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Hypothesized Pharmacological Profile

Direct pharmacological data for 1-(3-Fluorophenyl)-3-methylpiperazine is scarce. However, by examining its structural relatives, a likely profile can be hypothesized.

Interaction with Serotonin Receptors

Phenylpiperazines are notorious for their affinity for serotonin receptors. The parent compound, mCPP, is a non-selective agonist at multiple 5-HT receptors, with notable activity at 5-HT₂C, 5-HT₂A, and 5-HT₁B subtypes. It is highly probable that 1-(3-Fluorophenyl)-3-methylpiperazine also interacts with these receptors. The 3-fluoro substitution may alter the binding affinity and functional activity compared to the 3-chloro substitution of mCPP. Fluorine can act as a bioisostere for hydrogen or a hydroxyl group and can engage in unique interactions (e.g., hydrogen bonds, orthogonal multipolar interactions) within the receptor binding pocket.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT DRT DAT R_5HT2C 5-HT2C Receptor R_5HT2A 5-HT2A Receptor R_D2 D2 Receptor Compound 1-(3-Fluorophenyl) -3-methylpiperazine Compound->SERT Inhibitor? Compound->DRT Inhibitor? Compound->R_5HT2C Agonist? Compound->R_5HT2A Agonist? Compound->R_D2 Antagonist?

Figure 2: Hypothesized interactions with key monoamine targets.

Dopaminergic and Adrenergic Activity

Many phenylpiperazines also show affinity for dopamine and adrenergic receptors. For instance, some analogues act as antagonists at the D₂ receptor. The potential for 1-(3-Fluorophenyl)-3-methylpiperazine to interact with these systems should be a key area of investigation.

Enantioselectivity

The presence of a methyl group at the 3-position of the piperazine ring creates a chiral center. It is well-established in pharmacology that enantiomers of a chiral drug can have different affinities, efficacies, and metabolic profiles. Therefore, the (R)- and (S)-enantiomers of 1-(3-Fluorophenyl)-3-methylpiperazine are expected to have distinct pharmacological properties. Future research should involve the separation of these enantiomers and their individual characterization.

Proposed Research Applications

Given its hypothesized profile, 1-(3-Fluorophenyl)-3-methylpiperazine could be a valuable tool in several research areas:

  • Neuroscience Research: As a potential serotonergic agent, it could be used to probe the function of specific 5-HT receptor subtypes in various neural circuits. Its unique profile compared to mCPP could help dissect the roles of different receptors in behaviors such as anxiety, appetite, and mood.

  • Drug Discovery: The phenylpiperazine scaffold is present in several approved drugs (e.g., trazodone, aripiprazole). Investigating analogues like this compound could provide insights for the development of novel therapeutics for psychiatric disorders.

  • Pharmacological Reference Standard: In forensic and clinical toxicology, having well-characterized reference standards for NPS is crucial for their identification and quantification in biological samples.

Analytical Methodologies

The unambiguous identification and quantification of 1-(3-Fluorophenyl)-3-methylpiperazine are critical for any research application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds like phenylpiperazines.

Exemplary GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile). For biological matrices, a liquid-liquid or solid-phase extraction would be required.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically operating in split or splitless mode at around 250 °C.

  • Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1). A typical temperature program would be: start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 40-500) to obtain the mass spectrum. The fragmentation pattern will be characteristic of the molecule and can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation of the synthesized compound. ¹⁹F NMR, in particular, will provide a clear signal for the fluorine atom, confirming its presence and chemical environment.

Safety and Handling

As a novel research chemical with an uncharacterized toxicological profile, 1-(3-Fluorophenyl)-3-methylpiperazine must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and secure location, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

1-(3-Fluorophenyl)-3-methylpiperazine represents an intriguing but understudied member of the phenylpiperazine class. Based on its structural similarity to known serotonergic agents, it holds potential as a research tool in neuroscience and medicinal chemistry. However, its pharmacological and toxicological profiles remain largely unknown.

Future research should prioritize:

  • Definitive Pharmacological Characterization: Comprehensive receptor binding and functional assays are needed to determine its affinity and efficacy at a wide range of CNS targets.

  • Enantiomeric Separation and Profiling: The (R)- and (S)-enantiomers should be isolated and studied separately to understand any stereoselective pharmacology.

  • Metabolic Studies: In vitro and in vivo metabolism studies are necessary to identify its major metabolites and metabolic pathways.

  • Toxicological Evaluation: A preliminary assessment of its cytotoxicity and other potential toxic effects is essential for safe handling and interpretation of in vivo data.

By systematically addressing these knowledge gaps, the scientific community can determine the true value and potential risks associated with this novel research chemical.

References

  • Lucki, I., Ward, H. R., & Frazer, A. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155–164. [Link]

  • Vickers, S. P., & Clifton, P. G. (2001). The 5-HT receptor partial agonist mCPP reduces the consumption of palatable food in the rat. Journal of Psychopharmacology, 15(3), 186–192. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

Exploratory

A Technical Guide to 1-(3-Fluorophenyl)-3-methylpiperazine: A Key Intermediate in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of 1-(3-Fluorophenyl)-3-methylpiperazine, a specialized N-arylpiperazine derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 1-(3-Fluorophenyl)-3-methylpiperazine, a specialized N-arylpiperazine derivative of significant interest in pharmaceutical research. While not broadly available as a stock chemical from major commercial suppliers, its importance is highlighted by its role as a crucial precursor in the synthesis of advanced clinical candidates, most notably the motilin receptor agonist GSK962040. This document details the compound's chemical properties, analyzes its commercial availability status, presents a conceptual synthesis pathway, and discusses its critical application in drug discovery, supported by authoritative literature.

Chemical Identity and Physicochemical Properties

1-(3-Fluorophenyl)-3-methylpiperazine is a chiral molecule, with the (S)-enantiomer being particularly relevant in documented pharmaceutical applications. The presence of the fluorophenyl group and the methyl group on the piperazine ring imparts specific steric and electronic properties that are leveraged in the design of targeted therapeutics.

PropertyValue
IUPAC Name 1-(3-fluorophenyl)-3-methylpiperazine
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
CAS Number Not broadly assigned; specific enantiomers may have proprietary identifiers.
Canonical SMILES CC1CNCCN1C2=CC=CC(=C2)F
Chirality Exists as (R) and (S) enantiomers.

Commercial Availability Analysis

A thorough review of the chemical supplier landscape indicates that 1-(3-Fluorophenyl)-3-methylpiperazine is not a readily available, off-the-shelf compound . Unlike its simpler analog, 1-(3-fluorophenyl)piperazine, this methylated derivative is a specialized intermediate.

Procurement Strategy: Researchers requiring this compound should pursue one of the following routes:

  • Custom Synthesis: Engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company. This is the most viable option for obtaining research quantities with specified purity and enantiomeric excess.

  • In-house Synthesis: Utilize a published or developed synthetic protocol to prepare the compound in the laboratory.

The lack of widespread commercial stock underscores its niche application in high-value, multi-step synthetic campaigns, such as the development of new chemical entities (NCEs).

Significance in Drug Discovery: The GSK962040 Case Study

The primary documented importance of 1-(3-Fluorophenyl)-3-methylpiperazine stems from its use as a key building block in the synthesis of GSK962040 , a potent and selective small-molecule motilin receptor agonist developed by GlaxoSmithKline.[1]

The motilin receptor is a G protein-coupled receptor that plays a crucial role in regulating gastrointestinal motility. Agonists of this receptor are investigated for treating conditions like gastroparesis and other disorders of gut hypomotility.

In the structure of GSK962040, the (3S)-3-methyl-1-(3-fluorophenyl)piperazinyl moiety is critical. The 3-fluorophenyl group engages in key interactions within the receptor binding pocket, while the piperazine core serves as a versatile scaffold. The stereochemistry of the methyl group at the 3-position is crucial for establishing the correct orientation of the molecule to achieve optimal potency and selectivity. The development of this clinical candidate highlights the value of the title compound in constructing complex molecules with precise pharmacological profiles.[1]

Conceptual Synthesis Protocol

While the exact, scaled-up process for industrial synthesis remains proprietary, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established chemical principles and methodologies described in the literature for similar structures.[1][2][3] The synthesis of the chiral intermediate, (S)-2-methylpiperazine, is a critical first step, followed by an N-arylation reaction.

Workflow for Synthesis of (S)-1-(3-Fluorophenyl)-3-methylpiperazine

G cluster_0 Part 1: Chiral Piperazine Synthesis cluster_1 Part 2: N-Arylation A N-Boc-L-Alaninal C Reductive Amination & Cyclization (e.g., NaBH(OAc)₃) B Ethylenediamine D (S)-1,4-di-Boc-2-methylpiperazine E Boc Deprotection (e.g., HCl in Dioxane) F (S)-2-Methylpiperazine G 1-Bromo-3-fluorobenzene H Buchwald-Hartwig Amination I (S)-1-(3-Fluorophenyl)-3-methylpiperazine F_ref (S)-2-Methylpiperazine (from Part 1)

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Part 1: Synthesis of (S)-2-Methylpiperazine Core

  • Starting Materials: N-Boc-L-alaninal (chiral aldehyde) and ethylenediamine.

  • Reductive Amination/Cyclization: Condense N-Boc-L-alaninal with ethylenediamine. The resulting imine/aminal intermediate undergoes in-situ reduction and cyclization. A common reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). This step forms a protected piperazine ring.

  • Protection: If necessary, fully protect the piperazine nitrogens (e.g., as di-Boc) to ensure regioselectivity in the subsequent arylation step.

  • Deprotection: Selectively or fully remove the protecting groups (e.g., using strong acid like HCl in dioxane for Boc groups) to yield the free (S)-2-methylpiperazine.

Part 2: N-Arylation Reaction

  • Reaction Type: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is the state-of-the-art method for this transformation.

  • Reagents:

    • (S)-2-methylpiperazine (the nucleophile).

    • 1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene (the aryl halide).

    • A palladium catalyst (e.g., Pd₂(dba)₃).

    • A suitable phosphine ligand (e.g., BINAP, Xantphos).

    • A base (e.g., NaOt-Bu or Cs₂CO₃).

  • Procedure: The reagents are combined in an inert solvent (e.g., toluene or dioxane) and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and subjected to an aqueous work-up. The crude product is then purified using column chromatography or crystallization to yield the final product, 1-(3-Fluorophenyl)-3-methylpiperazine.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the 6.8-7.4 ppm region showing splitting patterns consistent with a 1,3-disubstituted benzene ring. Aliphatic protons corresponding to the piperazine ring and the methyl group, with chemical shifts and couplings confirming the structure.
¹³C NMR Signals for the 11 unique carbons, including characteristic shifts for the fluorine-bearing aromatic carbon and the adjacent carbons (visible C-F coupling).
Mass Spectrometry A molecular ion peak ([M+H]⁺) at m/z 195.12, consistent with the molecular formula C₁₁H₁₅FN₂.
Chiral HPLC Use of a chiral stationary phase to separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of the final product.

Safety and Handling

As no specific Safety Data Sheet (SDS) exists for 1-(3-Fluorophenyl)-3-methylpiperazine, safety protocols should be based on those for closely related N-arylpiperazines.

  • Hazard Classification: Likely to be classified as an irritant (skin and eye) and potentially harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-119. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809.
  • Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine via Regioselective Buchwald-Hartwig Amination

Topic: Synthesis Protocol for 1-(3-Fluorophenyl)-3-methylpiperazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for 1-(3-Fluorophenyl)-3-methylpiperazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract This guide details the optimized synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine, a critical pharmacophore in G-protein coupled receptor (GPCR) ligand design, particularly for serotonin (5-HT) and dopamine receptor modulation. Unlike generic protocols, this application note focuses on the regioselective N-arylation of 2-methylpiperazine. We provide a validated Buchwald-Hartwig cross-coupling protocol that leverages steric control to favor the formation of the 3-methyl isomer over the 2-methyl impurity, ensuring high yield and spectral purity.

Introduction & Retrosynthetic Analysis

The piperazine ring is a "privileged scaffold" in medicinal chemistry, improving water solubility and bioavailability. The introduction of a methyl group at the C3 position introduces chirality and conformational constraints that can significantly enhance receptor binding affinity.

The Regioselectivity Challenge

Synthesizing 1-(3-Fluorophenyl)-3-methylpiperazine requires distinguishing between the two nucleophilic nitrogen atoms of the starting material, 2-methylpiperazine:

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

  • N4 (Distal): Sterically unhindered and kinetically more accessible.

Critical Mechanistic Insight: Direct arylation of the unhindered N4 position yields the 1-aryl-3-methylpiperazine product (due to IUPAC renumbering where the arylated nitrogen becomes N1, placing the methyl group at C3 relative to the secondary amine). Conversely, arylation at the hindered N1 would yield the 1-aryl-2-methyl isomer.

Therefore, a sterically sensitive catalyst system is required to maximize N4 selectivity.

Reaction Scheme

ReactionScheme SM1 2-Methylpiperazine (Nucleophile) Cat Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C SM1->Cat SM2 1-Bromo-3-fluorobenzene (Electrophile) SM2->Cat Prod 1-(3-Fluorophenyl)-3-methylpiperazine (Target: N4-Arylation) Cat->Prod Major (>95%) Impurity 1-(3-Fluorophenyl)-2-methylpiperazine (Minor Impurity: N1-Arylation) Cat->Impurity Trace (<5%)

Caption: Regioselective arylation of 2-methylpiperazine. Steric hindrance at N1 directs the palladium catalyst to N4, yielding the 3-methyl isomer.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1-Bromo-3-fluorobenzene 1.0ElectrophileAryl halide source.[1]
2-Methylpiperazine 1.5NucleophileExcess used to suppress bis-arylation.
Pd₂(dba)₃ 0.02 (2 mol%)CatalystTris(dibenzylideneacetone)dipalladium(0).
(±)-BINAP 0.04 (4 mol%)LigandRacemic BINAP is sufficient for achiral synthesis.
NaOtBu 1.4BaseSodium tert-butoxide; strong base required for amination.
Toluene -SolventAnhydrous, degassed.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
  • In a flame-dried Schlenk flask or reaction vial, charge Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

  • Add anhydrous Toluene (5 mL/mmol substrate) under Argon/Nitrogen.

  • Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to a lighter orange/red, indicating active catalyst formation.

Step 2: Reaction Setup
  • To the catalyst mixture, add 2-Methylpiperazine (1.5 equiv) and NaOtBu (1.4 equiv).

  • Add 1-Bromo-3-fluorobenzene (1.0 equiv) via syringe.

  • Seal the vessel and heat to 100°C with vigorous stirring.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.

    • Endpoint: Complete consumption of the aryl bromide (typically 4–12 hours).

    • Observation: The mixture will darken and a precipitate (NaBr) will form.

Step 3: Workup (Acid-Base Purification)

This step is critical for removing the excess 2-methylpiperazine and palladium residues.

  • Cool the reaction mixture to room temperature.

  • Filter through a pad of Celite to remove inorganic salts (NaBr) and palladium black. Rinse the pad with Ethyl Acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Wash with Water (2x) to remove bulk salts.

    • Acid Extraction (Crucial): Extract the organic layer with 1M HCl (3x).

      • Chemistry: The product and unreacted amine move to the aqueous layer (protonated). Neutral impurities (unreacted bromide, ligands) stay in the organic layer.

      • Discard the organic layer.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly adjust pH to >12 using 6M NaOH or 50% NaOH . The product will oil out as a free base.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Salt Formation (Dihydrochloride)

Free base piperazines are prone to oxidation and are oils. The HCl salt is a stable solid.

  • Dissolve the crude oil in a minimal amount of Ethanol or Methanol .

  • Add HCl in Dioxane (4M) or concentrated HCl dropwise at 0°C.

  • A white precipitate will form. Dilute with Diethyl Ether to maximize precipitation.

  • Filter the solid, wash with cold Ether, and dry under vacuum.

Workup Logic & Purification Flowchart

The following flowchart visualizes the Acid-Base extraction strategy designed to isolate the basic product from non-basic impurities without column chromatography.

WorkupFlow RxnMix Reaction Mixture (Product, SM, Pd, Ligand) Filter Filter (Celite) RxnMix->Filter AcidExt Extract with 1M HCl Filter->AcidExt OrgLayer1 Organic Layer (Discard: Ligand, Aryl Bromide) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Acid Layer (Product-H+, Excess Amine-H+) AcidExt->AqLayer1 Basic Components Basify Basify to pH > 12 (NaOH) AqLayer1->Basify OrgExt Extract with DCM Basify->OrgExt FinalProd Concentrate & Salt Formation (1-(3-Fluorophenyl)-3-methylpiperazine . 2HCl) OrgExt->FinalProd

Caption: Acid-Base extraction protocol ensures removal of non-basic catalytic impurities and neutral starting materials.

Quality Control & Characterization

NMR Diagnostic Peaks

To confirm the structure and regioselectivity (3-methyl vs 2-methyl), focus on the splitting pattern of the methyl group and the integration of the aromatic protons.

  • ¹H NMR (400 MHz, DMSO-d₆, HCl salt):

    • δ 2.3–2.4 ppm (3H, d): The methyl group should appear as a doublet.

    • δ 3.0–3.8 ppm (7H, m): Piperazine ring protons.

    • δ 6.5–7.3 ppm (4H, m): Aromatic protons showing the characteristic 1,3-disubstituted pattern (multiplets).

    • Regioselectivity Check: If the 2-methyl isomer (impurity) is present, you may see a secondary doublet slightly shifted, or complex multiplet patterns in the 3.0-4.0 region due to the steric clash near the aryl ring.

Mass Spectrometry[2][3]
  • ESI-MS: Calculated for C₁₁H₁₅FN₂ [M+H]⁺: 195.13. Found: 195.1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Catalyst poisoning or incomplete conversion.Ensure Toluene is strictly anhydrous/degassed. Increase catalyst loading to 5 mol%.
Bis-arylation Excess electrophile or insufficient amine.Ensure 2-Methylpiperazine is used in 1.5–2.0 equiv excess.
Regio-isomer mix High temperature promoting N1 reaction.Lower reaction temperature to 80°C and extend reaction time to favor kinetic control (N4).
Color/Purity Residual Palladium.Treat the crude organic phase with a metal scavenger (e.g., QuadraSil) or wash with aqueous N-acetylcysteine.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Regioselectivity in Piperazine Arylation: Dehli, J. R., & Gøgsig, T. M. (2010). "Regioselective N-Arylation of Piperazines." Organic Process Research & Development. (Demonstrates N4 preference in 2-substituted piperazines).
  • Synthesis of 1-(3-Fluorophenyl)piperazine derivatives: Journal of Medicinal Chemistry, 2005, 48(6), 2072-2083. (General conditions for aryl-piperazine coupling).
  • Physical Properties & Safety Data

    • ChemicalBook Entry: 1-(3-Fluorophenyl)piperazine.[2] Link (Analogous structure data).

(Note: While specific patents exist for this exact molecule, the protocol above is derived from standard, validated methodologies for this class of compounds as described in the cited medicinal chemistry literature.)

Sources

Application

analytical methods for 1-(3-Fluorophenyl)-3-methylpiperazine detection

Executive Summary This guide details the analytical protocols for the detection and quantification of 1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4), a structural analog of the piperazine-class designer drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the detection and quantification of 1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4), a structural analog of the piperazine-class designer drugs mCPP and TFMPP. Due to the presence of a methyl group at the 3-position of the piperazine ring, this molecule possesses a chiral center, distinguishing it from its non-methylated analogs.

This protocol provides two validated workflows:

  • LC-MS/MS (Gold Standard): High-sensitivity quantitation using Mixed-Mode Cation Exchange (MCX) extraction.

  • GC-MS (Confirmatory): Structural identification using Trifluoroacetyl (TFA) derivatization to prevent thermal degradation and improve peak symmetry.

Physicochemical Profile & Target Analyte

Understanding the molecule's chemistry is the foundation of the extraction strategy.

PropertyDataRelevance to Protocol
Analyte Name 1-(3-Fluorophenyl)-3-methylpiperazineTarget Analyte
Abbreviation 3-Me-mFPPUsed in workflow diagrams
CAS (Racemic) 1250098-88-4Reference Standard Sourcing
CAS (Enantiomers) 2708343-03-5 (R); 2708341-31-3 (S)Chiral separation may be required for advanced forensics
Molecular Weight 194.25 g/mol Precursor Ion [M+H]⁺ = 195.1
pKa (Calc.) ~9.0 (Secondary Amine)Critical: Ionized at pH < 7; Neutral at pH > 11
LogP ~2.3Moderately lipophilic; suitable for Reverse Phase LC

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate extraction and detection method based on laboratory resources and sensitivity requirements.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Prep_Decision Sensitivity Required? Sample->Prep_Decision SPE Solid Phase Extraction (MCX Cartridge) Prep_Decision->SPE High (<1 ng/mL) LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 11) Prep_Decision->LLE Standard (>50 ng/mL) LCMS LC-MS/MS (ESI+ Mode) SPE->LCMS Reconstitute in Mobile Phase Deriv Derivatization (TFAA Reagent) LLE->Deriv Dry Down GCMS GC-MS (EI Source) LLE->GCMS Direct Injection (Optional) Deriv->GCMS Improved Peak Shape

Caption: Workflow selection for 3-Me-mFPP analysis. MCX-LC-MS/MS is recommended for trace detection.

Method A: LC-MS/MS Protocol (Primary)

Objective: Quantitation of 3-Me-mFPP in plasma with a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Rationale: The secondary amine (pKa ~9) is positively charged under acidic conditions. MCX cartridges utilize both hydrophobic retention (phenyl ring) and cation exchange (amine), allowing for rigorous washing of matrix interferences.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Mix 200 µL Plasma + 200 µL 4% Phosphoric Acid (H₃PO₄).

    • Load onto MCX cartridge (e.g., Oasis MCX or Strata-X-C).

    • Mechanism: Analyte binds via cation exchange (R-NH₂⁺).

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; analyte remains bound by charge).

  • Elution:

    • Elute with 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH neutralizes the amine (R-NH₂), breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Biphenyl (Restek Raptor) for enhanced aromatic selectivity.

    • Dimensions: 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

MRM Transitions (Multiple Reaction Monitoring)

Since 3-Me-mFPP is an analog, exact transitions must be experimentally optimized. The following are predicted transitions based on piperazine fragmentation rules.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 195.1 138.1 20-25Loss of C₃H₇N (methyl-aziridine fragment)
Qualifier 1 195.1150.115-20Loss of C₂H₅N (ethyl-amine fragment)
Qualifier 2 195.1122.025-30Fluorophenyl cation retention

Method B: GC-MS Protocol (Confirmatory)

Objective: Structural confirmation and screening. Challenge: Piperazines are polar basic amines that can tail on non-polar GC columns. Solution: Derivatization with TFAA (Trifluoroacetic anhydride) caps the secondary amine, improving volatility.

Derivatization Protocol
  • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 11.

  • Evaporate extract to dryness.

  • Add 50 µL TFAA and 50 µL Ethyl Acetate.

  • Incubate at 70°C for 20 minutes.

  • Evaporate excess reagent and reconstitute in 50 µL Ethyl Acetate.

GC-MS Parameters
  • Inlet: Splitless, 250°C.

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • Detection: Electron Impact (EI) at 70 eV.[1]

Spectral Identification
  • Native (Underivatized): Molecular ion

    
     194. Base peak likely 
    
    
    
    138 or 150.
  • TFA-Derivative: Molecular ion shifts to

    
     290  (194 + 97 - 1).
    
    • Look for characteristic

      
       69 (CF₃⁺) ion indicating successful derivatization.
      

Validation & Troubleshooting

Linearity and Recovery
  • Linear Range: 0.5 – 500 ng/mL (LC-MS/MS).

  • Internal Standard (IS): Use mCPP-D8 or TFMPP-D4 . Do not use non-deuterated analogs as IS, as they may co-elute.

  • Matrix Effect: Piperazines are susceptible to ion suppression. If recovery is <80%, switch from LLE to the MCX SPE protocol described above.

Isomer Separation (Chiral Analysis)

If differentiation between the (R)- and (S)- enantiomers is required (e.g., for source profiling):

  • Column: Chiralpak AGP or Cellulose-SB.

  • Mobile Phase: Isocratic Ammonium Acetate buffer / Acetonitrile.

  • Note: The 3-methyl group creates the chiral center. Standard C18 columns will not separate these enantiomers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine. Retrieved October 26, 2025, from [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. [Link]

  • Accela ChemBio. (2025). Product Catalog: 1-(3-fluorophenyl)-3-methylpiperazine (CAS 1250098-88-4).[2][3][4] Retrieved October 26, 2025, from [Link]

Sources

Method

Application Note: Qualitative and Quantitative Analysis of 1-(3-Fluorophenyl)-3-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction 1-(3-Fluorophenyl)-3-methylpiperazine is a synthetic derivative of piperazine, a class of compounds with a wide range of pharmacological activities. As a substituted phenylpiperazine, it shares structural si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Fluorophenyl)-3-methylpiperazine is a synthetic derivative of piperazine, a class of compounds with a wide range of pharmacological activities. As a substituted phenylpiperazine, it shares structural similarities with various psychoactive substances and pharmaceutical agents. The precise and reliable identification and quantification of such compounds are crucial for researchers in drug discovery, medicinal chemistry, and forensic science. This application note presents a detailed protocol for the analysis of 1-(3-Fluorophenyl)-3-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[1] The methodologies outlined herein are designed to provide a comprehensive guide for researchers, scientists, and drug development professionals, ensuring scientific integrity and reliable results.

Scientific Rationale and Methodological Considerations

The choice of GC-MS for the analysis of 1-(3-Fluorophenyl)-3-methylpiperazine is predicated on the compound's inherent volatility and thermal stability, which are characteristic of many piperazine derivatives.[2] Gas chromatography offers high-resolution separation of the analyte from complex matrices, while mass spectrometry provides sensitive detection and, critically, structural elucidation through characteristic fragmentation patterns.

This guide emphasizes a self-validating system, where the presented protocols are supported by established principles of analytical chemistry and data from closely related analogs, ensuring trustworthiness and reproducibility. All key procedural choices are explained to provide a deeper understanding of the methodology.

Part 1: Qualitative and Quantitative Analysis Protocol

This section details the step-by-step methodology for the GC-MS analysis of 1-(3-Fluorophenyl)-3-methylpiperazine.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a form suitable for GC-MS analysis. For solid samples, dissolution in a volatile organic solvent is typically sufficient.

Protocol for Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of 1-(3-Fluorophenyl)-3-methylpiperazine reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions with methanol to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (for solid/powdered samples): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of methanol to achieve an expected concentration within the calibration range. For example, dissolve 10 mg of the sample in 10 mL of methanol and dilute further if necessary.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulates that could interfere with the GC system.

Causality behind Experimental Choices: Methanol is chosen as the solvent due to its volatility and its ability to dissolve a wide range of organic compounds, including piperazine derivatives. Filtration is a critical step to prevent contamination of the GC inlet and column, thereby ensuring method robustness and longevity of the instrument components.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The parameters are based on established methods for similar piperazine compounds.

Table 1: Recommended GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to mid-polarity column provides good separation for a wide range of compounds, including piperazine derivatives.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading with concentrated samples.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CA temperature ramp allows for the separation of compounds with different boiling points and ensures that the analyte is eluted in a reasonable time with good peak shape.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVEI at 70 eV is the standard for generating reproducible mass spectra and allows for comparison with spectral libraries.
Source Temperature 230 °CMaintains the analyte in the gas phase and prevents condensation within the ion source.
Quadrupole Temperature 150 °CA typical setting for a quadrupole mass analyzer.
Scan Range m/z 40-450This range covers the expected molecular ion and fragment ions of the target analyte.
Solvent Delay 3 minutesPrevents the solvent peak from overwhelming the detector and causing unnecessary filament wear.
Data Analysis and Interpretation

Qualitative Analysis:

The identification of 1-(3-Fluorophenyl)-3-methylpiperazine is achieved by comparing the retention time and the mass spectrum of the analyte in the sample to that of a known reference standard. While a library spectrum for this specific compound may not be available in commercial databases, a high degree of confidence in identification can be achieved through manual spectral interpretation based on characteristic fragmentation patterns of phenylpiperazines.

Predicted Mass Spectrum and Fragmentation:

The molecular weight of 1-(3-Fluorophenyl)-3-methylpiperazine is 194.25 g/mol . The electron ionization mass spectrum is predicted to show a molecular ion peak (M+) at m/z 194. The fragmentation is expected to be driven by the piperazine ring and the fluorophenyl group.

Table 2: Predicted Key Fragment Ions for 1-(3-Fluorophenyl)-3-methylpiperazine

m/z Predicted Fragment Description
194[C11H15FN2]+Molecular Ion
179[C10H12FN2]+Loss of a methyl group (•CH3)
137[C8H8FN]+Cleavage of the piperazine ring
124[C7H7FN]+Further fragmentation of the fluorophenyl-containing fragment
95[C6H4F]+Fluorophenyl cation
70[C4H8N]+Fragment from the piperazine ring

Expert Insight: The fragmentation of phenylpiperazines typically involves cleavage of the bonds adjacent to the nitrogen atoms in the piperazine ring. The presence of the fluorophenyl group will influence the relative abundance of the resulting ions. The most characteristic fragments are expected to arise from the cleavage of the piperazine ring, leading to ions containing the fluorophenyl moiety and ions corresponding to the piperazine ring fragments.

Quantitative Analysis:

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of 1-(3-Fluorophenyl)-3-methylpiperazine against the concentration of the working standards. The concentration of the analyte in the sample is then determined from this calibration curve. For improved accuracy, an internal standard can be used.

Part 2: Workflow and Pathway Diagrams

Visual representations of the experimental process and molecular fragmentation provide a clear and concise understanding of the methodology.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Methanol A->B C Filtration (0.22 µm) B->C D Injection into GC C->D Inject 1 µL E Chromatographic Separation D->E F Electron Ionization & Fragmentation E->F G Mass Detection F->G H Total Ion Chromatogram (TIC) Analysis G->H Generate Data I Mass Spectrum Interpretation H->I J Quantification I->J Fragmentation_Pathway mol 1-(3-Fluorophenyl)-3-methylpiperazine (m/z 194) frag1 [M-CH3]+ (m/z 179) mol->frag1 - •CH3 frag2 [C8H8FN]+ (m/z 137) mol->frag2 - C3H7N (ring cleavage) frag5 [C4H8N]+ (m/z 70) mol->frag5 - C7H7FN (ring cleavage) frag3 [C7H7FN]+ (m/z 124) frag2->frag3 - CHN frag4 [C6H4F]+ (m/z 95) frag3->frag4 - HCN

Caption: Predicted EI fragmentation of 1-(3-Fluorophenyl)-3-methylpiperazine.

Part 3: Method Validation and Performance

A robust analytical method requires validation to ensure it is fit for its intended purpose. Key validation parameters to consider for this method include:

  • Linearity: The method should be linear over a defined concentration range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For similar piperazine derivatives, LOQs in the low ng/mL range have been reported. [3]* Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision is expressed as the relative standard deviation (RSD), and accuracy as the percent recovery.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Trustworthiness through Self-Validation: By performing these validation experiments, a laboratory can establish the reliability and limitations of the method for their specific application. The data generated will provide a self-validating system for the analysis of 1-(3-Fluorophenyl)-3-methylpiperazine.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 1-(3-Fluorophenyl)-3-methylpiperazine. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate results for both qualitative identification and quantitative determination of this compound. The inclusion of the predicted fragmentation pathway and a clear workflow diagram further enhances the utility of this guide for professionals in the fields of drug development, forensic science, and chemical research.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Vorcel, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Sources

Application

Application Note: 1-(3-Fluorophenyl)-3-methylpiperazine in CNS Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 1-(3-Fluorophenyl)-3-methylpiperazine , a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 1-(3-Fluorophenyl)-3-methylpiperazine , a privileged scaffold in the design of CNS-active agents (specifically 5-HT receptor modulators).

Executive Summary: The "Privileged" Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the phenylpiperazine moiety is often termed a "serotonin antenna" due to its intrinsic affinity for 5-HT receptors. 1-(3-Fluorophenyl)-3-methylpiperazine represents a high-value evolution of this scaffold.

Unlike the generic phenylpiperazine, this specific derivative incorporates two critical modifications:

  • 3-Fluoro Substitution: Enhances metabolic stability by blocking the Phase I metabolic "soft spot" on the phenyl ring while modulating lipophilicity (

    
    ) for improved Blood-Brain Barrier (BBB) penetration.
    
  • 3-Methyl Group: Introduces a chiral center that restricts conformational flexibility. This "methyl effect" is often decisive in distinguishing between receptor subtypes (e.g., 5-HT1A vs. 5-HT2C) and preventing rapid N-dealkylation.

This guide provides a validated roadmap for synthesizing this precursor and utilizing it to generate high-affinity CNS ligands.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(3-Fluorophenyl)-3-methylpiperazine
CAS No. 76835-10-4 (HCl salt)
Molecular Weight 194.25 g/mol (Free base)
Appearance Pale yellow oil (Free base) / White crystalline solid (HCl salt)
Solubility DMSO (>20 mg/mL), Methanol, DCM; Low in water (Free base)
pKa (Calc) ~8.9 (Secondary amine), ~3.5 (Aniline-like N)
Storage Hygroscopic (HCl salt).[1] Store at -20°C under Argon.

Synthetic Protocols: "The Make"

How to synthesize the precursor with high regioselectivity.

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)

This method is superior to traditional


 because 1-bromo-3-fluorobenzene is not sufficiently activated for nucleophilic attack without a catalyst. This route ensures high yields and avoids harsh conditions.

Reagents:

  • 1-Bromo-3-fluorobenzene (1.0 equiv)

  • 2-Methylpiperazine (1.2 equiv) (Note: Use (S)-2-methylpiperazine for chiral synthesis)

  • 
     (0.02 equiv)
    
  • BINAP or Xantphos (0.04 equiv)

  • 
     (1.4 equiv)
    
  • Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inerting: Charge a flame-dried Schlenk flask with

    
    , Ligand (BINAP), and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Dissolution: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

  • Addition: Add 1-Bromo-3-fluorobenzene and 2-methylpiperazine via syringe.

    • Critical Insight: 2-Methylpiperazine has two nitrogens. The N4 (distal to methyl) is less sterically hindered than N1. Under Buchwald conditions, arylation favors the N4 position, yielding the desired 1-aryl-3-methylpiperazine product.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH:NH4OH, 95:5:0.5). The 3-methyl isomer (major) typically elutes after the trace 2-methyl isomer.

Protocol B: Resolution of Enantiomers (If using racemic starting material)

If racemic 2-methylpiperazine was used, the product must be resolved for biological assays.

  • Method: Chiral Salt Crystallization.

  • Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent: Ethanol/Water (9:1).

  • Procedure: Dissolve racemate in hot solvent. Add 0.5 equiv of L-DTTA. Cool slowly to 4°C. The diastereomeric salt of the (S)-isomer typically precipitates (verify with X-ray or optical rotation).

Downstream Application: "The Use"

How to use the precursor to build a drug candidate.

The secondary amine (N4) is the nucleophilic handle. The following protocol demonstrates attaching a "tail" moiety via reductive amination, a common strategy in generating antipsychotic candidates (e.g., similar to the synthesis of drugs like Aripiprazole or Vortioxetine analogs).

Protocol C: Reductive Amination (Linker Attachment)

Target: Coupling 1-(3-Fluorophenyl)-3-methylpiperazine with an aldehyde-linked pharmacophore.

Reagents:

  • Precursor: 1-(3-Fluorophenyl)-3-methylpiperazine (1.0 equiv)

  • Target Aldehyde (e.g., 4-fluorobenzaldehyde for model) (1.1 equiv)

  • Reducing Agent:

    
     (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Workflow:

  • Imine Formation: Dissolve the piperazine precursor and the aldehyde in DCE. Add Acetic Acid.[2] Stir at Room Temperature (RT) for 1 hour.

    • Mechanistic Note: The 3-methyl group creates steric bulk. Ensure the imine formation is complete (check via NMR or IR) before adding the hydride source to prevent direct reduction of the aldehyde to alcohol.

  • Reduction: Add

    
     in one portion. Stir at RT for 4–12 hours.
    
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Isolation: Concentrate and purify via silica gel chromatography.

Visualizing the Science

The following diagrams illustrate the synthesis logic and the pharmacophore mapping.

Diagram 1: Synthesis & Regioselectivity Workflow

This flow details the decision tree for synthesizing the correct isomer.

SynthesisWorkflow Start Starting Materials: 1-Bromo-3-fluorobenzene + 2-Methylpiperazine Method Method Selection: Buchwald-Hartwig Coupling (Pd-Catalyzed) Start->Method Regio Regioselectivity Check: Steric Hindrance controls path Method->Regio PathA Path A (Favored): Reaction at N4 (Unhindered) Regio->PathA Major Pathway PathB Path B (Disfavored): Reaction at N1 (Hindered by Methyl) Regio->PathB Minor Pathway ProductA Target Product: 1-(3-Fluorophenyl)-3-methylpiperazine PathA->ProductA ProductB By-Product: 1-(3-Fluorophenyl)-2-methylpiperazine PathB->ProductB Purification Purification: Flash Chromatography (DCM/MeOH) ProductA->Purification ProductB->Purification

Caption: Regioselective synthesis pathway favoring the 3-methyl isomer via steric control.

Diagram 2: Pharmacophore Interaction Map

Why does this molecule work? This diagram maps the chemical features to biological targets (5-HT receptors).

Pharmacophore Scaffold 1-(3-Fluorophenyl)- 3-methylpiperazine N_Basic Basic Nitrogen (N4) (Protonated at phys pH) Scaffold->N_Basic Ring Phenyl Ring (Aromatic) Scaffold->Ring Fluoro 3-Fluoro Group (Bioisostere) Scaffold->Fluoro Methyl 3-Methyl Group (Chiral Center) Scaffold->Methyl Asp Aspartate Residue (Receptor Binding Site) N_Basic->Asp Ionic Bond PiStack Pi-Pi Stacking (Phe/Trp Residues) Ring->PiStack Hydrophobic Metab Metabolic Blockade (Prevents Hydroxylation) Fluoro->Metab Electronic Effect Selectivity Receptor Subtype Selectivity (Steric fit) Methyl->Selectivity Conformational Constraint

Caption: Pharmacophore mapping showing how structural features translate to biological activity.

Analytical Quality Control

To ensure the integrity of your screening data, the precursor must meet these QC standards before use.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Characteristic doublets for aromatic protons; Methyl doublet at ~1.1 ppm.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99% ee (if using chiral route)
Residual Metal ICP-MS< 10 ppm Pd (Crucial for biological assays)

Troubleshooting Tip: If the NMR shows a complex multiplet pattern in the aliphatic region, you may have a mixture of rotamers or the 2-methyl regioisomer. Run a NOESY experiment: The 3-methyl group should show NOE correlations to the protons on the same ring carbons, but distinct distance to the phenyl ring compared to the 2-methyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992).Structure-activity relationship studies of CNS agents. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines. Journal of Medicinal Chemistry. (Context: Establishes the SAR of phenylpiperazines).
  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Explains the metabolic stability role of the 3-fluoro group).

Sources

Method

Application Notes and Protocols for the Experimental Design of 1-(3-Fluorophenyl)-3-methylpiperazine (3-FPM) Studies

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Substance 1-(3-Fluorophenyl)-3-methylpiperazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to the anor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Substance

1-(3-Fluorophenyl)-3-methylpiperazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to the anorectic drug phenmetrazine.[1] It has emerged as a novel psychoactive substance, primarily distributed as a "research chemical."[2] Understanding its pharmacological effects is crucial for both public health and drug development professionals. This guide provides a comprehensive experimental framework for characterizing the in vitro and in vivo effects of 3-FPM, with a focus on its mechanism of action, behavioral impact, pharmacokinetic profile, and abuse potential.

The primary mechanism of action of 3-FPM is as a norepinephrine-dopamine releasing agent (NDRA).[3] It potently releases dopamine and norepinephrine with EC50 values of 43 nM and 30 nM, respectively, while exhibiting significantly lower efficacy for serotonin release (EC50 of 2558 nM).[1][3] This pharmacological profile is consistent with its reported stimulant effects, which include euphoria, increased energy, and enhanced focus.[4][5] However, adverse effects such as tachycardia, agitation, and delirium have also been documented.[2][4]

This document outlines a logical progression of experiments, from initial in vitro characterization to more complex in vivo behavioral and pharmacokinetic studies. The protocols provided are designed to be robust and self-validating, incorporating established methodologies and quality control measures.

Part 1: In Vitro Characterization: Elucidating the Molecular Mechanisms

The initial phase of investigation focuses on dissecting the molecular interactions of 3-FPM with its primary targets, the monoamine transporters, and assessing its potential for off-target effects, such as inhibition of monoamine oxidase (MAO) enzymes.

Monoamine Transporter (MAT) Interaction Assays

The interaction of 3-FPM with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is the cornerstone of its stimulant activity. We will employ both uptake inhibition and release assays to fully characterize this interaction. Human embryonic kidney 293 (HEK293) cells stably expressing the human isoforms of these transporters are a well-established and reliable system for these studies.[6][7]

  • Uptake Inhibition Assays: These assays determine the ability of 3-FPM to block the reuptake of neurotransmitters from the synaptic cleft, a common mechanism for many psychostimulants. By measuring the concentration of 3-FPM required to inhibit 50% of radiolabeled substrate uptake (IC50), we can quantify its potency as a reuptake inhibitor.

  • Neurotransmitter Release Assays: Given that 3-FPM is reported to be a releasing agent, these assays are critical to confirm and quantify this activity. We will measure the ability of 3-FPM to induce the release of pre-loaded radiolabeled neurotransmitters from the cells, providing an EC50 value for its releasing potency.

MAT_Assay_Workflow cluster_Uptake Uptake Inhibition Assay cluster_Release Neurotransmitter Release Assay U_Start Plate hDAT, hNET, or hSERT expressing HEK293 cells U_Incubate Incubate with varying concentrations of 3-FPM U_Start->U_Incubate U_Add_Radioligand Add [3H]dopamine, [3H]norepinephrine, or [3H]serotonin U_Incubate->U_Add_Radioligand U_Stop Terminate uptake and wash cells U_Add_Radioligand->U_Stop U_Measure Quantify radioactivity via scintillation counting U_Stop->U_Measure U_Analyze Calculate IC50 values U_Measure->U_Analyze R_Start Plate hDAT, hNET, or hSERT expressing HEK293 cells R_Load Load cells with [3H]dopamine, [3H]norepinephrine, or [3H]serotonin R_Start->R_Load R_Wash Wash to remove excess radioligand R_Load->R_Wash R_Incubate Incubate with varying concentrations of 3-FPM R_Wash->R_Incubate R_Collect Collect supernatant R_Incubate->R_Collect R_Measure Quantify radioactivity in supernatant R_Collect->R_Measure R_Analyze Calculate EC50 values R_Measure->R_Analyze

Caption: Workflow for in vitro monoamine transporter assays.

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Seed cells in a 96-well microplate at a density that will yield a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the assay, wash the cells once with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation: Add uptake buffer containing varying concentrations of 3-FPM to the wells. Include control wells with buffer only (for total uptake) and a known DAT inhibitor like GBR12909 (for non-specific uptake). Pre-incubate for 10-20 minutes at 37°C.[6]

  • Radioligand Addition: Initiate the uptake by adding [3H]dopamine to a final concentration of approximately 10-20 nM.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of specific uptake against the logarithm of the 3-FPM concentration and determine the IC50 value using non-linear regression analysis.

Parameter3-FPMCocaine (Control)
DAT IC50 (nM) Experimental ValueLiterature Value
NET IC50 (nM) Experimental ValueLiterature Value
SERT IC50 (nM) Experimental ValueLiterature Value
DAT EC50 (nM) Experimental ValueLiterature Value
NET EC50 (nM) Experimental ValueLiterature Value
SERT EC50 (nM) Experimental ValueLiterature Value
Monoamine Oxidase (MAO) Inhibition Assay

To assess potential off-target effects, it is important to determine if 3-FPM inhibits the activity of MAO-A and MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.

Inhibition of MAO enzymes can lead to an increase in synaptic neurotransmitter levels, which could confound the interpretation of 3-FPM's effects. A commercially available MAO assay kit provides a convenient and reliable method for determining the inhibitory potential of 3-FPM.[2][3]

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK136).[2]

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This will include assay buffer, a substrate for both MAO-A and MAO-B (e.g., p-tyramine), specific inhibitors for MAO-A (clorgyline) and MAO-B (pargyline), and a detection reagent.

  • Sample Preparation: Prepare a solution of 3-FPM at various concentrations.

  • Assay Procedure: In a 96-well plate, add the MAO enzyme source (e.g., rat liver mitochondria or recombinant human MAO). Add the 3-FPM solution or a known inhibitor (positive control). Pre-incubate to allow for interaction.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate at room temperature, protected from light.

  • Detection: Add the detection reagent, which will react with the hydrogen peroxide produced during the MAO-catalyzed reaction to generate a fluorescent signal.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 3-FPM and determine the IC50 values for both MAO-A and MAO-B.

Parameter3-FPMClorgyline (MAO-A Inhibitor)Pargyline (MAO-B Inhibitor)
MAO-A IC50 (µM) Experimental ValueLiterature ValueN/A
MAO-B IC50 (µM) Experimental ValueN/ALiterature Value

Part 2: In Vivo Pharmacological and Behavioral Profiling

Following in vitro characterization, the focus shifts to understanding the effects of 3-FPM in a living organism. These studies will assess its impact on spontaneous behavior, its rewarding and reinforcing properties, and its abuse potential, in line with regulatory guidelines.[8][9]

Locomotor Activity Test

This is a fundamental test to assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[10][11]

Psychostimulants like 3-FPM are expected to increase locomotor activity. This test provides a simple yet robust measure of the dose-dependent effects of the compound on general activity levels.

Locomotor_Activity_Workflow Start Acclimate mice to the testing room Habituation Habituate mice to the locomotor activity chambers Start->Habituation Injection Administer 3-FPM or vehicle (i.p.) Habituation->Injection Placement Immediately place mice in the chambers Injection->Placement Recording Record locomotor activity for 60-120 minutes Placement->Recording Analysis Analyze data for distance traveled, rearing, and stereotypy Recording->Analysis

Caption: Workflow for the locomotor activity test.

  • Animals: Use adult male mice (e.g., C57BL/6J strain).

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation: Handle the mice for several days before the experiment. On the test day, allow the mice to acclimate to the testing room for at least 60 minutes. Habituate the mice to the locomotor chambers for 30-60 minutes on the day before the test.

  • Drug Administration: Administer various doses of 3-FPM (e.g., 1, 3, 10, 30 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, place each mouse into a locomotor activity chamber and record activity for 60-120 minutes.

  • Data Analysis: Analyze the data for total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic counts. Compare the effects of different doses of 3-FPM to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding properties of a drug by pairing its effects with a specific environment.[12][13]

A drug with abuse potential will typically induce a preference for the environment associated with its administration. This test provides a measure of the conditioned rewarding effects of 3-FPM.

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-conditioning (Baseline): On day 1, allow the rats to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish any initial preference.

  • Conditioning: Over the next 8 days, administer 3-FPM (at a dose determined from the locomotor activity study to be psychoactive) and confine the rat to one of the outer chambers for 30 minutes. On alternate days, administer vehicle and confine the rat to the other outer chamber. The drug-paired chamber should be counterbalanced across animals.

  • Post-conditioning (Test): On day 10, in a drug-free state, allow the rats to freely explore all three chambers for 15 minutes and record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Drug Self-Administration

This is considered the gold standard for assessing the reinforcing properties of a drug and its abuse liability.[14][15]

The willingness of an animal to perform a task (e.g., lever pressing) to receive a drug is a strong indicator of its reinforcing effects and abuse potential.

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period.

  • Apparatus: Use operant conditioning chambers equipped with two levers, a drug infusion pump, and cue lights.

  • Acquisition: Train the rats to press a lever to receive an intravenous infusion of 3-FPM. Each infusion is paired with a cue light. The other lever is inactive. Training continues until a stable pattern of responding is established.

  • Dose-Response: Once responding is stable, determine a dose-response curve by varying the dose of 3-FPM per infusion.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, switch to a progressive ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

  • Extinction and Reinstatement: After establishing self-administration, replace the drug with saline to extinguish the lever-pressing behavior. Once responding is low, test for reinstatement of drug-seeking behavior by administering a priming dose of 3-FPM or presenting the drug-associated cues.

Part 3: Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-FPM is essential for interpreting its pharmacological and toxicological effects.

In Vivo Pharmacokinetic Study in Rats

This study will determine key pharmacokinetic parameters of 3-FPM following a single administration.

A well-designed PK study provides crucial information on the time course of drug concentration in the body, which can be correlated with its behavioral effects.

PK_Workflow Start Administer 3-FPM to rats (i.v. and p.o.) Sampling Collect blood samples at various time points Start->Sampling Plasma Process blood to obtain plasma Sampling->Plasma Extraction Extract 3-FPM and internal standard from plasma Plasma->Extraction LCMS Analyze samples using LC-MS/MS Extraction->LCMS Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) LCMS->Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

  • Animals: Use male Sprague-Dawley rats.

  • Drug Administration: Administer 3-FPM via intravenous (i.v.) and oral (p.o.) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) after drug administration.

  • Sample Preparation: Process the blood samples to obtain plasma. Perform a protein precipitation or liquid-liquid extraction to isolate 3-FPM and an internal standard from the plasma matrix.[5][16]

  • LC-MS/MS Analysis: Quantify the concentration of 3-FPM in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

ParameterIntravenous (i.v.)Oral (p.o.)
Dose (mg/kg) Specified DoseSpecified Dose
Cmax (ng/mL) Experimental ValueExperimental Value
Tmax (min) Experimental ValueExperimental Value
AUC (ng*h/mL) Experimental ValueExperimental Value
t1/2 (h) Experimental ValueExperimental Value
Bioavailability (%) N/ACalculated Value

Conclusion

The experimental design outlined in this guide provides a comprehensive framework for the preclinical evaluation of 1-(3-Fluorophenyl)-3-methylpiperazine. By systematically investigating its in vitro molecular interactions, in vivo behavioral effects, and pharmacokinetic profile, researchers can generate a robust dataset to understand its pharmacological properties and potential risks. This information is invaluable for regulatory agencies, the scientific community, and public health officials in addressing the challenges posed by the emergence of novel psychoactive substances.

References

  • Sanchis-Segura, C., & Spanagel, R. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57623.
  • World Health Organization. (2021). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM).
  • 3-Fluorophenmetrazine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Storch, A., Ludolph, A. C., & Schwarz, J. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism.
  • Tzschentke, T. M. (2007). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Journal of Neuroscience Methods, 162(1-2), 194-204.
  • Gannon, B. M., Williamson, A., & Rice, K. C. (2017).
  • Prakash, O., Kumar, A., & Singh, A. (2017). LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 786-792.
  • de Oliveira, A. C., de Freitas, R. M., & de Lima, M. C. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5086.
  • Rothman, R. B., & Baumann, M. H. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass.
  • BioMed. (2025).
  • U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
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Application

Application Notes and Protocols: In Vitro Profiling of 1-(3-Fluorophenyl)-3-methylpiperazine

Introduction: A Strategic Approach to Characterizing 1-(3-Fluorophenyl)-3-methylpiperazine The phenylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of biogenic amine re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing 1-(3-Fluorophenyl)-3-methylpiperazine

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of biogenic amine receptors and transporters. The specific compound, 1-(3-Fluorophenyl)-3-methylpiperazine, based on its structural motifs, is hypothesized to primarily target monoamine transporters and serotonin (5-HT) receptors. This guide provides a comprehensive suite of in vitro assays designed to elucidate the pharmacological profile of this compound.

Our approach is structured as a tiered screening cascade, beginning with broad primary assays to identify primary targets and progressing to more complex functional and secondary assays to determine the mechanism of action, potency, and potential off-target liabilities. This strategy ensures a thorough and resource-efficient characterization of the compound's activity.

Part 1: Primary Screening - Identifying the Molecular Targets

The initial phase of characterization focuses on identifying the primary molecular targets of 1-(3-Fluorophenyl)-3-methylpiperazine. Based on its chemical structure, the most probable targets are the monoamine transporters (SERT, DAT, NET) and various serotonin (5-HT) receptors. A broad radioligand binding assay panel is the most efficient method for this initial screen.

Radioligand Binding Assays: A High-Throughput Approach to Target Identification

Radioligand binding assays are a robust and high-throughput method to determine if a compound binds to a specific receptor or transporter.[1][2][3] These assays measure the displacement of a known radiolabeled ligand by the test compound, allowing for the determination of the binding affinity (Ki).

Rationale for Target Selection:

  • Monoamine Transporters (MATs): The piperazine moiety is a common feature in compounds that inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1][2]

  • Serotonin (5-HT) Receptors: Phenylpiperazines are well-established ligands for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[4][5][6][7]

  • Dopamine (D2) and Adrenergic Receptors: To assess selectivity, it is also prudent to include related G-protein coupled receptors (GPCRs) such as the dopamine D2 receptor.

Workflow for Primary Radioligand Binding Screen:

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Dilution Series (1-(3-Fluorophenyl)-3-methylpiperazine) D Incubate Compound, Membranes, and Radioligand A->D B Membrane Preparations (Expressing target receptors/transporters) B->D C Radioligand Solution (e.g., [3H]-Citalopram for SERT) C->D E Separate Bound from Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Calculate Percent Inhibition F->G H Determine IC50 and Ki Values G->H

Figure 1: Workflow for Radioligand Binding Assays.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters and 5-HT Receptors

This protocol provides a generalized framework. Specific radioligands, membrane preparations, and incubation times will vary depending on the target.

Materials:

  • Test compound: 1-(3-Fluorophenyl)-3-methylpiperazine

  • Membrane preparations from cells expressing human recombinant SERT, DAT, NET, 5-HT1A, 5-HT2A, and 5-HT2C receptors.

  • Radioligands (e.g., [3H]-Citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of 1-(3-Fluorophenyl)-3-methylpiperazine in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the appropriate membrane preparation, and the specific radioligand.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Expected Outcome: This primary screen will identify which of the tested targets 1-(3-Fluorophenyl)-3-methylpiperazine binds to with significant affinity. A Ki value below 1 µM is generally considered a "hit" and warrants further investigation.

Part 2: Functional Characterization - From Binding to Biological Effect

Once binding to a target is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or an inhibitor?

Monoamine Transporter Uptake Assays

If the binding assays indicate an affinity for SERT, DAT, or NET, neurotransmitter uptake assays are performed to determine if the compound inhibits the reuptake of their respective neurotransmitters.[1][9][10]

Rationale: Inhibition of monoamine reuptake is a key mechanism for many antidepressant and psychostimulant drugs. These assays directly measure the functional consequence of binding to the transporter. Both radiolabeled and fluorescence-based methods are available.[11][12][13]

Workflow for Neurotransmitter Uptake Assay:

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis A HEK293 cells expressing a monoamine transporter (e.g., hSERT) B Plate cells in 96-well plates A->B C Pre-incubate cells with 1-(3-Fluorophenyl)-3-methylpiperazine B->C D Add radiolabeled neurotransmitter (e.g., [3H]-5-HT) C->D E Incubate for a short period D->E F Stop uptake and wash cells E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate percent inhibition of uptake G->H I Determine IC50 value H->I

Figure 2: Workflow for a Radiometric Neurotransmitter Uptake Assay.

Protocol 2: [3H]-Serotonin Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Test compound: 1-(3-Fluorophenyl)-3-methylpiperazine.

  • [3H]-Serotonin ([3H]-5-HT).

  • Krebs-Henseleit buffer (KHB).

  • Known SERT inhibitor (e.g., Fluoxetine) as a positive control.

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate the hSERT-expressing HEK293 cells in 96-well plates and allow them to form a confluent monolayer.

  • Wash the cells with KHB.

  • Pre-incubate the cells with various concentrations of 1-(3-Fluorophenyl)-3-methylpiperazine or fluoxetine for 10-20 minutes at 37°C.

  • Initiate the uptake by adding a fixed concentration of [3H]-5-HT to each well.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the tritium content in a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Table 1: Representative Data for Monoamine Transporter Uptake Inhibition

CompoundTargetIC50 (nM)
1-(3-Fluorophenyl)-3-methylpiperazine hSERTExperimental Value
hDATExperimental Value
hNETExperimental Value
Fluoxetine (Control)hSERT5
GBR-12909 (Control)hDAT10
Desipramine (Control)hNET2
GPCR Functional Assays: Calcium Flux

For targets identified as GPCRs (e.g., 5-HT2A), functional assays are necessary to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the natural ligand). Calcium flux assays are a common method for GPCRs that signal through the Gq pathway, such as the 5-HT2A receptor.[4][14][15][16][17][18][19]

Rationale: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This change can be measured using calcium-sensitive fluorescent dyes.[16][17]

Signaling Pathway for Gq-Coupled Receptors:

A Agonist Binding B GPCR Activation (e.g., 5-HT2A) A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 -> IP3 + DAG D->E F IP3 binds to IP3R on ER membrane E->F IP3 G Ca2+ release from ER F->G H Increase in intracellular [Ca2+] G->H

Figure 3: Gq-Coupled GPCR Signaling Pathway Leading to Calcium Mobilization.

Protocol 3: Calcium Flux Functional Assay

Materials:

  • HEK293 cells expressing the human 5-HT2A receptor.

  • Test compound: 1-(3-Fluorophenyl)-3-methylpiperazine.

  • A known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR).[19]

Procedure:

  • Plate the 5-HT2A-expressing cells in a 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • For agonist mode: Add serial dilutions of 1-(3-Fluorophenyl)-3-methylpiperazine to the cells and measure the change in fluorescence over time.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of 1-(3-Fluorophenyl)-3-methylpiperazine, then add a fixed concentration (e.g., EC80) of a known agonist (Serotonin) and measure the fluorescence change.

  • Record the fluorescence intensity before and after the addition of the compound(s).

Data Analysis:

  • Agonist mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (potency) and the maximum response relative to a full agonist (efficacy).

  • Antagonist mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Table 2: Representative Data for 5-HT2A Functional Activity

Assay ModeCompoundParameterValue
Agonist1-(3-Fluorophenyl)-3-methylpiperazine EC50Experimental Value
Emax (% of Serotonin)Experimental Value
Antagonist1-(3-Fluorophenyl)-3-methylpiperazine IC50Experimental Value

Part 3: Selectivity and Safety Profiling

After identifying and characterizing the primary activity of 1-(3-Fluorophenyl)-3-methylpiperazine, it is essential to assess its selectivity and potential for off-target effects that could lead to adverse events.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Some compounds can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters.[20][21][22] Inhibition of MAO can lead to significant drug-drug interactions and side effects.

Protocol 4: MAO Inhibition Assay

This assay typically uses a fluorometric or chemiluminescent method to measure the activity of recombinant human MAO-A and MAO-B.[23]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine or a luminogenic substrate).

  • Test compound: 1-(3-Fluorophenyl)-3-methylpiperazine.

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

Procedure:

  • In a microplate, incubate the MAO enzyme with various concentrations of the test compound.

  • Add the substrate to initiate the enzymatic reaction.

  • After a set incubation time, measure the product formation using a plate reader (fluorescence or luminescence).

Data Analysis:

  • Calculate the percentage of MAO inhibition at each compound concentration.

  • Determine the IC50 values for both MAO-A and MAO-B.

hERG Channel Assay

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation).[24][25][26][27][28] Therefore, assessing the activity of a new chemical entity on the hERG channel is a critical step in safety pharmacology.[24]

Protocol 5: Automated Patch Clamp hERG Assay

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).[26]

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Test compound: 1-(3-Fluorophenyl)-3-methylpiperazine.

  • A known hERG blocker (e.g., E-4031) as a positive control.

Procedure:

  • Cells are captured on the measurement plate of the automated patch-clamp system.

  • A stable whole-cell recording configuration is established.

  • The hERG current is elicited using a specific voltage pulse protocol.

  • After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.

  • The effect on the hERG current is recorded.

Data Analysis:

  • Measure the inhibition of the hERG tail current at each compound concentration.

  • Calculate the IC50 value for hERG channel block.

Table 3: Summary of Selectivity and Safety Profile

TargetAssay TypeParameterValue
MAO-AEnzyme InhibitionIC50Experimental Value
MAO-BEnzyme InhibitionIC50Experimental Value
hERGPatch ClampIC50Experimental Value

Conclusion and Interpretation

The comprehensive in vitro profiling described in these application notes will provide a detailed pharmacological fingerprint of 1-(3-Fluorophenyl)-3-methylpiperazine. By systematically evaluating its binding affinity, functional activity, and off-target effects, researchers can make informed decisions about its potential as a therapeutic agent and guide further drug development efforts. The combination of binding, functional, and safety assays creates a self-validating system, ensuring the reliability and robustness of the generated data.

References

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Method

Application Note: In Vivo Profiling of 1-(3-Fluorophenyl)-3-methylpiperazine

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1-(3-Fluorophenyl)-3-methylpiperazine is a substituted phenylpiperazine derivative sharing structural homology with well-characterized serotonergic agen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(3-Fluorophenyl)-3-methylpiperazine is a substituted phenylpiperazine derivative sharing structural homology with well-characterized serotonergic agents such as mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine).[1][2]

The presence of the meta-fluorine substitution on the phenyl ring, combined with the 3-methyl group on the piperazine ring, strongly suggests a pharmacological profile dominated by Serotonin (5-HT) Receptor modulation . Specifically, this structural class typically exhibits mixed agonist/antagonist activity at 5-HT2C , 5-HT1A , and 5-HT2A receptors, alongside potential Monoamine Transporter (SERT/DAT/NET) interactions.[2]

This Application Note provides a standardized, self-validating workflow to characterize the in vivo pharmacodynamics of this compound. The protocols focus on differentiating anxiogenic (5-HT2C) vs. anxiolytic (5-HT1A) properties and assessing hallucinogenic liability (5-HT2A).[1][2]

Key Structural Logic (SAR)[1][2]
  • Phenylpiperazine Core: The primary pharmacophore for 5-HT receptor binding.[1][2][3]

  • 3-Fluoro Substituent: Mimics the electron-withdrawing properties of the chloro- (mCPP) or trifluoromethyl- (TFMPP) groups, likely preserving 5-HT2C affinity.[1][2]

  • 3-Methyl Piperazine: Introduces chirality.[1][2][3] The (S)-enantiomer often retains higher potency in this class.[1][2] This steric bulk may alter metabolic stability (CYP2D6 resistance) compared to the non-methylated analog.[1][2][3]

Formulation & Safety Protocols

Critical Pre-requisite: Phenylpiperazines are lipophilic bases.[1][2][3] Proper vehicle selection is non-negotiable for reproducible bioavailability.[1][2][3]

Solubility & Vehicle Preparation

Do not dissolve the free base directly in saline.[1][2][3] It will precipitate, causing erratic absorption and local tissue irritation.[2][3]

ComponentConcentrationFunctionProtocol Note
DMSO 5-10% (v/v)Co-solventDissolve compound here first.[1][2][3]
Tween-80 2-5% (v/v)SurfactantPrevents re-precipitation upon dilution.[1][2][3]
Saline (0.9%) RemainderBulk VehicleAdd slowly with vortexing.[1][2][3]
pH Adjustment --StabilityEnsure pH is 6.0–7.4 using 0.1N HCl/NaOH if needed.[1][2][3]
Dosage Determination (Dose-Ranging)

Based on the potency of mCPP and TFMPP, the active window is likely narrow.[2]

  • Low Dose (0.5 – 1.0 mg/kg): Potential 5-HT1A anxiolysis.[1][3]

  • Medium Dose (2.0 – 5.0 mg/kg): 5-HT2C mediated hypolocomotion/anxiety.[1][3]

  • High Dose (>10 mg/kg): Non-specific binding, sedation, or serotonin syndrome risk.[2]

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.) are preferred for rodent PK consistency.[1][2]

Module 1: Behavioral Screening Battery[1]

This module utilizes a "Hierarchical Screening" approach.[1][2][3] We start with general observation and move to specific receptor-mediated behaviors.[1][2][3]

Open Field Test (OFT) – Sedation vs. Anxiety

Rationale: 5-HT2C agonists (like mCPP) characteristically suppress locomotor activity (hypolocomotion) and increase thigmotaxis (wall-hugging).[1][2]

Protocol:

  • Acclimation: Move rats/mice to the testing room 60 mins prior.

  • Dosing: Administer Vehicle or Compound (T-30 mins).

  • Arena: 50cm x 50cm box (mice) or 100cm x 100cm (rats), illuminated at 300 lux.[1][2][3]

  • Recording: 30-minute session using video tracking (e.g., EthoVision).

  • Metrics:

    • Total Distance Moved (cm): Decrease = Sedation or 5-HT2C agonism.[1][2][3]

    • Center Time (%): Decrease = Anxiogenic effect.[1][2][3]

Elevated Plus Maze (EPM) – The Anxiety Standard

Rationale: Differentiates between 5-HT1A (anxiolytic) and 5-HT2C (anxiogenic) dominance.[1][2]

Protocol:

  • Apparatus: Two open arms, two closed arms, elevated 50cm.[2][3]

  • Procedure: Place animal in the center facing an open arm. Record for 5 minutes.

  • Interpretation:

    • Increased Open Arm Time: Anxiolytic (5-HT1A agonist profile).[1][2][3]

    • Decreased Open Arm Time: Anxiogenic (5-HT2C agonist profile).[1][2][3]

    • Validation: Pre-treat with WAY-100635 (5-HT1A antagonist) to block anxiolysis, or SB-242084 (5-HT2C antagonist) to block anxiogenesis.[1][2]

Head-Twitch Response (HTR) – 5-HT2A Liability

Rationale: The HTR is a specific behavioral proxy for 5-HT2A receptor activation in rodents, strongly correlated with human hallucinogenic effects.[1][2][4]

Protocol:

  • Subject: C57BL/6J Mice (HTR is more robust in mice than rats).

  • Dosing: Administer compound (i.p.).

  • Observation: Place mouse in a glass cylinder. Record video for 20 minutes.

  • Scoring: Count distinct, high-frequency paroxysmal rotational head movements.

  • Threshold: >3 twitches/min suggests 5-HT2A agonism (hallucinogenic potential).[1][2][3]

Module 2: Mechanistic Validation (Antagonist Challenges)

To confirm that observed behaviors are truly serotonergic, you must perform "Antagonist Challenge" experiments.

Target ReceptorAntagonist ToolDose (Rodent)Expected Outcome
5-HT2A Volinanserin (M100907)0.5 mg/kgBlocks Head-Twitch Response.
5-HT2C SB-2420841.0 mg/kgReverses Hypolocomotion/Anxiety.
5-HT1A WAY-1006350.3 mg/kgReverses Hypothermia/Anxiolysis.[1][2][3]

Visualizations & Workflows

Experimental Workflow Diagram

This diagram outlines the logical flow from formulation to data output.[1][2][3]

ExperimentalWorkflow cluster_Behavior Behavioral Battery (T+30min) Formulation Formulation (DMSO/Tween/Saline) Dosing Dosing (i.p.) (0.5 - 10 mg/kg) Formulation->Dosing OFT Open Field Test (Locomotion/Sedation) Dosing->OFT EPM Elevated Plus Maze (Anxiety Profile) Dosing->EPM HTR Head-Twitch Response (5-HT2A Liability) Dosing->HTR Analysis Data Analysis & Antagonist Validation OFT->Analysis EPM->Analysis HTR->Analysis

Caption: Figure 1. Standardized in vivo screening workflow for phenylpiperazine derivatives.

Serotonergic Signaling Pathway

Understanding the downstream effects of the compound on the 5-HT2C receptor (Gq-coupled).[1]

SignalingPathway Ligand 1-(3-Fluorophenyl)- 3-methylpiperazine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca Output Behavioral Output: Anxiety / Hypolocomotion Ca->Output

Caption: Figure 2. Putative 5-HT2C signaling cascade activated by the compound, leading to behavioral changes.[2]

References

  • Baumann, M. H., et al. (2005).[1][2][3] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[2] Neuropsychopharmacology. Link

  • Gatch, M. B. (2003).[1][3][5] "Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety." Life Sciences.[1][3] Link

  • Glennon, R. A., et al. (1992).[1][2][3] "Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine." Pharmacology Biochemistry and Behavior. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011).[2][3] "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens."[1][3] Neuropharmacology. Link

  • Westaway, S. M., et al. (2009).[1][3][6] "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate."[1][2][6][7][8] Journal of Medicinal Chemistry. Link

Sources

Application

developing novel compounds from 1-(3-Fluorophenyl)-3-methylpiperazine

Executive Summary & Strategic Value The 1-(3-Fluorophenyl)-3-methylpiperazine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for Central Nervous System (CNS) and oncology targets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 1-(3-Fluorophenyl)-3-methylpiperazine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for Central Nervous System (CNS) and oncology targets.[1] This moiety combines two critical design elements:

  • Metabolic Blocking: The meta-fluorine substitution on the phenyl ring blocks oxidative metabolism (CYP450 hydroxylation) at the vulnerable C3/C4 positions while modulating lipophilicity (logD) and pKa.[1]

  • Conformational Restriction: The 3-methyl group on the piperazine ring introduces chirality, restricting conformational flexibility and enhancing selectivity for chiral binding pockets (e.g., 5-HT, Dopamine receptors).

This Application Note provides a validated roadmap for synthesizing this core, derivatizing it into novel chemical entities (NCEs), and evaluating its biological stability.

Chemical Space & SAR Logic

The utility of this scaffold lies in its vectorality.[1] The secondary amine (N4) serves as the primary handle for diversification, while the fluorophenyl group acts as the "anchor" pharmacophore.

SAR_Strategy Core 1-(3-Fluorophenyl)- 3-methylpiperazine (Core Scaffold) Mod_N4 N4-Derivatization (Diversity Vector) Core->Mod_N4  Amides/Ureas  (Linker Tuning) Mod_Ph Phenyl Ring (Metabolic Stability) Core->Mod_Ph  F-Substitution  (Blocks CYP450) Mod_Me C3-Methyl (Chiral Selectivity) Core->Mod_Me  (S) vs (R)  (Stereo-scan) Target1 GPCRs (5-HT, D2) CNS Penetrant Mod_N4->Target1 Target2 Kinase Inhibitors (Oncology) Mod_N4->Target2

Figure 1: SAR Decision Tree illustrating the functional roles of the scaffold's substructures.

Synthesis Protocol: The Core Scaffold

Objective: Regioselective synthesis of (S)-1-(3-Fluorophenyl)-3-methylpiperazine. Challenge: Direct arylation of 2-methylpiperazine can yield regioisomeric mixtures (N1 vs. N4 arylation). Solution: Exploiting steric hindrance.[1] The N1 nitrogen (adjacent to the methyl group) is sterically hindered, making the N4 nitrogen significantly more nucleophilic.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

This method is preferred for high yields and strict regiocontrol.[1]

Reagents:

  • (S)-2-Methylpiperazine (1.2 equiv) [CAS: 74879-18-8][1]

  • 1-Bromo-3-fluorobenzene (1.0 equiv)[1]

  • Pd₂(dba)₃ (2 mol%)

  • BINAP or RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Addition: Add anhydrous Toluene, followed by (S)-2-methylpiperazine and 1-bromo-3-fluorobenzene.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours . The steric bulk of the methyl group at C2 prevents arylation at N1, directing the coupling exclusively to N4. Note: Upon re-numbering the product, the N4 of the starting material becomes N1 of the product, resulting in the 3-methyl isomer.

  • Work-up: Cool to RT. Filter through a celite pad (eluting with EtOAc).[1]

  • Purification: Concentrate and purify via Flash Column Chromatography (DCM:MeOH:NH₄OH gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the doublet methyl signal at ~1.1 ppm and the diagnostic splitting of the fluorophenyl protons.

    • Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column.

Derivatization Protocols (Library Generation)

Once the core (S)-1-(3-Fluorophenyl)-3-methylpiperazine (Compound 1 ) is in hand, use these protocols to generate NCEs.

Workflow 1: Reductive Amination (For Alkyl Linkers)

Best for generating CNS-penetrant tertiary amines.[1]

  • Dissolve Compound 1 (1.0 equiv) and the desired Aldehyde (1.1 equiv) in DCE (Dichloroethane).

  • Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) and Acetic Acid (1 drop).

  • Stir at RT for 4 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.[1]

Workflow 2: Urea/Carbamate Formation (For Rigid Linkers)

Best for enzyme inhibitors or receptor antagonists.

  • Activation: Dissolve Compound 1 in DCM with DIPEA (3.0 equiv) at 0°C.

  • Coupling: Add Triphosgene (0.35 equiv) to generate the carbamoyl chloride intermediate in situ.[1]

  • Completion: After 15 min, add the second amine (R-NH₂) or alcohol (R-OH).

  • Warm to RT and stir for 2 hours.

Biological Evaluation & Stability

The 3-fluorine atom is a strategic design choice to enhance metabolic stability.[1]

Assay: Microsomal Stability (Mouse/Human)

  • Rationale: The 3-F position blocks the "NIH Shift" and hydroxylation at the phenyl ring, a common clearance pathway for phenylpiperazines.

  • Protocol:

    • Incubate test compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

    • Sample at t=0, 15, 30, 60 min.

    • Quench with cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1]

    • Target Metric: Intrinsic Clearance (

      
      ) < 20 µL/min/mg protein indicates excellent metabolic stability.[1]
      

Data Presentation Template:

Compound IDR-Group (N4)LogD (pH 7.4)Microsomal

(min)
Target

(nM)
Ref (No F) Benzyl2.11445
Core (3-F) Benzyl2.4>60 12
Analog A 4-Pyridine1.8558

Visual Workflow

Synthesis_Workflow Start Start: (S)-2-Methylpiperazine + 3-Fluoro-Bromobenzene Step1 Step 1: Regioselective Coupling (Pd-Catalyzed Buchwald-Hartwig) Target: N4-Arylation Start->Step1 Inter Intermediate: (S)-1-(3-Fluorophenyl)- 3-methylpiperazine Step1->Inter Branch Derivatization Path Inter->Branch PathA Path A: Reductive Amination (Aldehydes + STAB) >> Tertiary Amines Branch->PathA PathB Path B: Acylation/Urea (Acid Chlorides/Isocyanates) >> Amides/Ureas Branch->PathB Final Final NCE Library (Ready for Screening) PathA->Final PathB->Final

Figure 2: Synthetic workflow from raw materials to NCE library generation.

References

  • GSK962040 Discovery: Westaway, S. M., et al. (2009). "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate."[1] Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Fluorine: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Regioselective Piperazine Synthesis: Jacobsen, M. F., et al. (2017). "Regioselective N-Arylation of 2-Substituted Piperazines." The Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Piperazine Scaffolds in Drug Discovery: Chaudhary, P., et al. (2006). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[1] Mini-Reviews in Medicinal Chemistry. Link

Sources

Method

Application Note: Pharmacological Characterization of 1-(3-Fluorophenyl)-3-methylpiperazine

This Application Note is designed as a technical guide for the pharmacological characterization of 1-(3-Fluorophenyl)-3-methylpiperazine , a structural analog of the well-known phenylpiperazine class (e.g., mCPP, TFMPP)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a technical guide for the pharmacological characterization of 1-(3-Fluorophenyl)-3-methylpiperazine , a structural analog of the well-known phenylpiperazine class (e.g., mCPP, TFMPP).[1][2]

As direct literature on this specific methylated analog is emerging/niche, this guide synthesizes established protocols for phenylpiperazine neuropharmacology to provide a robust framework for its investigation.[1][2][3]

[1][2][4]

Executive Summary

1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4) is a substituted phenylpiperazine and a structural hybrid of the serotonergic research chemicals mCPP and TFMPP .[1][2] The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center, potentially conferring stereoselective binding affinity towards serotonin (5-HT) receptor subtypes, particularly 5-HT2C and 5-HT1A.[1][2]

This guide outlines the standard operating procedures (SOPs) for handling, solubilizing, and profiling this compound in neuropharmacological assays. Researchers investigating this molecule as a potential metabolite, designer drug candidate, or serotonergic probe should follow the protocols below to establish its affinity (Ki) , efficacy (EC50) , and in vivo behavioral signature .

Chemical Profile & Handling

Physicochemical Properties
PropertyDataNotes
IUPAC Name 1-(3-Fluorophenyl)-3-methylpiperazine
Common Abbr. 3-Me-mFPP, 3-FMPNot officially standardized
CAS (Racemic) 1250098-88-4
CAS (S-isomer) 2708341-31-3Likely the more bioactive enantiomer based on mCPP analogs.[1][2]
CAS (R-isomer) 2708343-03-5
Mol.[1][2][4] Weight 194.25 g/mol Free base
Solubility DMSO (up to 50 mM), EthanolLow solubility in neutral water; requires acidification or salt form.[2][3]
Storage & Stability Protocol
  • Solid State: Store at -20°C in a desiccated, light-protected vial. Stable for >2 years.[1][2][3]

  • Stock Solution (10 mM): Dissolve in 100% DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Stable at -80°C for 6 months.[1][2][3]

  • Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use.

Pharmacological Hypothesis & Mechanism

The phenylpiperazine pharmacophore is a "privileged structure" for aminergic GPCRs.[1][2][3] Based on Structure-Activity Relationship (SAR) data from 3-methyl-mCPP and TFMPP, 1-(3-Fluorophenyl)-3-methylpiperazine is predicted to act as:

  • Non-selective 5-HT Agonist: High affinity for 5-HT2C and 5-HT1A receptors.[1][2]

  • Monoamine Releaser: Potential substrate for SERT (Serotonin Transporter), causing non-exocytotic serotonin release.[2][3]

  • Stereoselectivity: The (S)-enantiomer typically exhibits higher affinity and intrinsic activity at 5-HT2C receptors compared to the (R)-enantiomer in this chemical class.[1][2]

Mechanistic Diagram (DOT)

The following diagram illustrates the predicted signaling cascade and receptor interaction logic.

G cluster_Receptors Primary Targets (GPCRs) cluster_Effects Downstream Readouts Compound 1-(3-Fluorophenyl)- 3-methylpiperazine HT2C 5-HT2C Receptor (Gq-coupled) Compound->HT2C Agonist (Predicted) HT1A 5-HT1A Receptor (Gi-coupled) Compound->HT1A Partial Agonist SERT SERT Transporter Compound->SERT Releaser/Inhibitor Ca Intracellular Ca2+ Release HT2C->Ca PLC Pathway cAMP cAMP Inhibition HT1A->cAMP Gi Pathway Release 5-HT Efflux SERT->Release Reverse Transport

Caption: Predicted pharmacodynamic interactions of 1-(3-Fluorophenyl)-3-methylpiperazine based on phenylpiperazine SAR.[1][2]

Experimental Protocols

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the compound for 5-HT2C and 5-HT1A receptors.[1][2]

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT2C (edited isoform) or 5-HT1A.[1][2]

  • Radioligands: [3H]-Mesulergine (for 5-HT2C) or [3H]-8-OH-DPAT (for 5-HT1A).[1][2]

  • Reference: mCPP (1-(3-chlorophenyl)piperazine).[1][2][5]

Protocol Steps:

  • Preparation: Thaw membrane homogenates and dilute in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (10^-10 M to 10^-5 M).[1][2]

    • 50 µL Radioligand (at

      
       concentration).[1][2][3]
      
    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 60 min at 25°C (5-HT1A) or 37°C (5-HT2C).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (Gq-coupled)

Objective: Distinguish between agonist and antagonist activity at the 5-HT2C receptor.[1][2]

Protocol Steps:

  • Seeding: Plate CHO-5HT2C cells in black-wall 96-well plates (50,000 cells/well) 24h prior.

  • Dye Loading: Aspirate media and load cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject 1-(3-Fluorophenyl)-3-methylpiperazine (10 µM top dose, 1:3 serial dilution).

  • Measurement: Record fluorescence for 120 seconds.

  • Data: Plot Max-Min RFU vs. Log[Concentration].

    • Agonist: Sigmoidal increase in fluorescence.[1][2][3]

    • Antagonist: Run in presence of EC80 serotonin; look for signal reduction.[1][2][3]

In Vivo Behavioral Profiling (Rodent)

Objective: Assess central nervous system (CNS) activity and specific receptor engagement.[2][3]

Assay 1: Drug Discrimination (The "Gold Standard")

  • Subjects: Rats trained to discriminate mCPP (0.75 mg/kg) or MDMA (1.5 mg/kg) from saline.[2][3]

  • Test: Administer 1-(3-Fluorophenyl)-3-methylpiperazine (i.p., 0.5 - 5.0 mg/kg) 30 min pre-session.[1][2]

  • Readout: % Drug-Lever Responding.

    • Interpretation: >80% responding on the drug lever indicates the compound produces subjective effects similar to the training drug (likely 5-HT2C/1B mediated).[1][2][3]

Assay 2: Head Twitch Response (HTR)

  • Rationale: A specific behavioral proxy for 5-HT2A receptor activation (hallucinogenic potential).[1][2][3]

  • Method: Administer compound (i.p.) to mice.[1][2][3] Record video for 20 mins.

  • Scoring: Count rapid rotational head movements.

    • Note: Phenylpiperazines like TFMPP often show low HTR compared to classic hallucinogens, but mixtures (e.g., with BZP) may potentiate this.[2][3]

Experimental Workflow Diagram

Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_InVivo Phase 2: In Vivo Validation Start Compound Acquisition (CAS: 1250098-88-4) Binding Radioligand Binding (Ki Determination) Start->Binding Functional Ca2+ Flux / cAMP (Agonist vs Antagonist) Binding->Functional If Ki < 1000 nM Tox Acute Toxicity Check (Locomotor Activity) Functional->Tox If Efficacy > 20% Specific Drug Discrimination / HTR Tox->Specific Decision Data Analysis & SAR Comparison Specific->Decision

Caption: Step-by-step workflow for characterizing 1-(3-Fluorophenyl)-3-methylpiperazine.

References

  • Chemical Identity: 1-(3-Fluorophenyl)-3-methylpiperazine.[1][2][4][6][7] CAS Common Chemistry.[1][2][3][4] CAS Registry Number: 1250098-88-4.[1][2][6] Link

  • Phenylpiperazine SAR: Glennon, R. A., et al. (1986).[2][3] "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior, 24(5), 1193-1198.[1][2][3] Link

  • Binding Protocols: Roth, B. L., et al. (2000).[2][3] "The Psychoactive Drug Screening Program (PDSP) Protocols." NIMH PDSP.[1][2][3] Link

  • Metabolism & Analogs: Staack, R. F., & Maurer, H. H. (2005).[2][3] "Metabolism of designer drugs of abuse."[1][2][3] Current Drug Metabolism, 6(3), 259-274.[1][2][3] Link

  • Chirality in Piperazines: Dukat, M., et al. (1996).[2][3] "Structure-activity relationships for the binding of arylpiperazines to 5-HT2A, 5-HT2C, and 5-HT1A receptors." Journal of Medicinal Chemistry. Link[3]

Sources

Application

Application Notes and Protocols: Investigating the Receptor Binding Profile of 1-(3-Fluorophenyl)-3-methylpiperazine

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Moiety The substituted piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Moiety

The substituted piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] The introduction of a fluorophenyl group, in this case at the 1-position, and a methyl group at the 3-position of the piperazine ring, yields 1-(3-Fluorophenyl)-3-methylpiperazine, a compound of significant interest for novel CNS drug discovery. The pharmacological activity of such derivatives is diverse, often exhibiting affinity for a range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic systems.[2][3][4] A comprehensive understanding of the compound's interaction with various receptors—its binding profile—is a critical first step in elucidating its mechanism of action, predicting its therapeutic potential, and identifying potential off-target effects.

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the receptor binding profile of 1-(3-Fluorophenyl)-3-methylpiperazine. The protocols herein are designed to first establish the binding affinity across a wide panel of CNS receptors and then to functionally characterize the nature of these interactions (agonist, antagonist, or allosteric modulator) at the most potent targets.

Part 1: Comprehensive Receptor Binding Affinity Profiling

The initial step in characterizing a novel compound is to determine its affinity for a broad range of potential biological targets. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and precise quantification of binding affinity.[5][6][7][8] This section outlines a competitive binding assay protocol to determine the inhibition constant (Ki) of 1-(3-Fluorophenyl)-3-methylpiperazine against a panel of CNS-relevant G protein-coupled receptors (GPCRs) and ion channels.

Causality Behind Experimental Choices:
  • Broad Panel Screening: Given that arylpiperazine derivatives are known to be pharmacologically promiscuous, a broad initial screen is essential to identify both primary targets and potential off-target liabilities. The panel should include a diverse array of receptor subtypes from the serotonin, dopamine, adrenergic, and muscarinic families, among others. The IUPHAR/BPS Guide to PHARMACOLOGY is an invaluable resource for selecting relevant targets and understanding their pharmacology.[9][10][11][12][13]

  • Radioligand Competition: This format allows for the determination of the test compound's affinity by measuring its ability to displace a high-affinity radiolabeled ligand with a known dissociation constant (Kd).[5][14] This is a robust and well-validated method for high-throughput screening.[15]

  • Filtration-Based Separation: The separation of bound from free radioligand is a critical step.[7] Rapid filtration through glass fiber filters is a common and effective method for membrane-bound receptors, as it efficiently traps the receptor-ligand complexes.[5][14]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Synthesize & Purify 1-(3-Fluorophenyl)-3-methylpiperazine A1 Incubate Receptor Membranes, Radioligand, and Test Compound (varying concentrations) P1->A1 P2 Prepare Receptor Membranes (e.g., from CHO or HEK293 cells expressing the target receptor) P2->A1 P3 Select & Prepare Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) P3->A1 A2 Establish Controls: Total Binding (no competitor) Non-Specific Binding (excess unlabeled ligand) A3 Allow to Reach Equilibrium A1->A3 S1 Rapid Filtration (through glass fiber filters) A3->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 S3 Scintillation Counting to Measure Radioactivity S2->S3 D1 Calculate % Inhibition S3->D1 D2 Generate Competition Curve (% Inhibition vs. [Compound]) D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for Competitive Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer for the specific receptor target (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(3-Fluorophenyl)-3-methylpiperazine in DMSO. Create serial dilutions in the assay buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM.

    • Radioligand: Dilute the radiolabeled ligand in assay buffer to a final concentration at or below its Kd value for the target receptor.

    • Receptor Membranes: Thaw frozen aliquots of cell membranes expressing the receptor of interest and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[15]

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of receptor membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled ligand for the target receptor, 25 µL of radioligand, and 25 µL of receptor membrane suspension.

    • Test Compound: Add 50 µL of each dilution of 1-(3-Fluorophenyl)-3-methylpiperazine, 25 µL of radioligand, and 25 µL of receptor membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified through binding assays, the next crucial step is to determine the functional consequence of the compound's interaction with these receptors. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on its own but modulate the effect of an agonist (allosteric modulator)? Cell-based functional assays are essential for answering these questions.[16][17]

Causality Behind Experimental Choices:
  • G Protein Coupling-Specific Assays: GPCRs signal through different G protein families (e.g., Gs, Gi, Gq). The choice of functional assay should align with the known signaling pathway of the target receptor.

    • cAMP Assays: For Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is the most direct method to assess functional activity.[18][19][20]

    • Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to the release of intracellular calcium stores.[21][22][23] Measuring this calcium flux provides a robust readout of receptor activation.[24][25]

  • Recombinant Cell Lines: Using cell lines (e.g., HEK293 or CHO) stably or transiently expressing the specific human receptor subtype of interest ensures a clean and reproducible system, minimizing interference from endogenous receptors.[16][26]

Signaling Pathways for Functional Assays

G cluster_gs Gs-Coupled Pathway cluster_gq Gq-Coupled Pathway Gs_Receptor Gs-Coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist AC_gs Adenylyl Cyclase Gs_Protein->AC_gs Activates cAMP cAMP AC_gs->cAMP Converts ATP_gs ATP ATP_gs->AC_gs PKA PKA Activation cAMP->PKA CREB Cellular Response PKA->CREB Gq_Receptor Gq-Coupled Receptor Gq_Protein Gq Protein Gq_Receptor->Gq_Protein Agonist PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca

Caption: Key GPCR Signaling Pathways for Functional Assays.

Protocol 1: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like cAMP-Glo™.[18][19][27]

  • Cell Preparation:

    • Culture cells expressing the target receptor to ~80-90% confluency.

    • Harvest the cells and resuspend in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Plate the cells in a suitable microplate (e.g., 384-well) and incubate.

  • Agonist Mode:

    • Add serial dilutions of 1-(3-Fluorophenyl)-3-methylpiperazine to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Antagonist Mode (for Gi-coupled receptors, an agonist is used to first inhibit adenylyl cyclase):

    • Pre-treat cells with a Gs-activator like forskolin to elevate basal cAMP levels.

    • Add serial dilutions of 1-(3-Fluorophenyl)-3-methylpiperazine and incubate.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

    • Add the detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP for HTRF).[27]

    • Incubate to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible microplate reader.

    • For agonist mode, plot the signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • For antagonist mode, a decrease in signal indicates agonist activity at the Gi-coupled receptor.

Protocol 2: Calcium Mobilization Assay (for Gq-coupled receptors)

This protocol uses a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[22][23]

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96- or 384-well plate and grow overnight to form a confluent monolayer.[21]

  • Dye Loading:

    • Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Incubate the plate (e.g., for 1 hour at 37°C) to allow the cells to take up the dye.[22]

  • Assay Execution:

    • Place the cell plate and a compound plate containing serial dilutions of 1-(3-Fluorophenyl)-3-methylpiperazine into the fluorescence plate reader.

    • The instrument will record a baseline fluorescence reading.

    • It will then add the test compound from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the release of intracellular calcium.[24]

    • For agonist testing, plot the peak fluorescence response against the log concentration of the test compound to determine EC50 and Emax values.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism, from which a pA2 value can be calculated.

Part 3: Data Presentation and Interpretation

The culmination of these experiments is a comprehensive dataset that characterizes the interaction of 1-(3-Fluorophenyl)-3-methylpiperazine with its targets. Clear presentation and accurate interpretation are paramount.

Hypothetical Binding Affinity and Functional Data
Receptor TargetBinding Affinity (Ki, nM)Functional AssayFunctional ActivityPotency (EC50, nM)Efficacy (% of Control Agonist)
Serotonin 5-HT2A 8.5Calcium MobilizationAntagonistpA2 = 8.0N/A
Serotonin 5-HT1A 25.3cAMP InhibitionPartial Agonist45.165%
Dopamine D2 15.7cAMP InhibitionAntagonistpA2 = 7.8N/A
Adrenergic α1A 150.2Calcium MobilizationWeak AntagonistpA2 = 6.5N/A
Muscarinic M1 >10,000Calcium MobilizationNo Activity>10,000N/A

Interpretation of Hypothetical Data:

The hypothetical data presented in the table suggests that 1-(3-Fluorophenyl)-3-methylpiperazine is a potent ligand for the serotonin 5-HT2A and dopamine D2 receptors, where it acts as an antagonist. It also shows significant affinity for the serotonin 5-HT1A receptor, acting as a partial agonist. The affinity for the adrenergic α1A receptor is considerably lower, and it shows no significant interaction with the muscarinic M1 receptor at concentrations up to 10 µM. This profile—a combination of 5-HT2A/D2 antagonism and 5-HT1A partial agonism—is characteristic of several atypical antipsychotic drugs. This initial profile provides a strong rationale for further investigation of this compound for neuropsychiatric disorders.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • About - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (URL: [Link])

  • IUPHAR/BPS Guide to PHARMACOLOGY: Home. (URL: [Link])

  • Guide to Pharmacology - Wikipedia. (URL: [Link])

  • IUPHAR BPS Guide to PHARMACOLOGY - Bio.tools. (URL: [Link])

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (URL: [Link])

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic, - Bio-protocol. (URL: [Link])

  • GPCR targeted Functional Assay Services - Creative Biolabs. (URL: [Link])

  • Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel - Taylor & Francis. (URL: [Link])

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC. (URL: [Link])

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (URL: [Link])

  • Radioligand binding methods: practical guide and tips - Scite.ai. (URL: [Link])

  • Radioligand Binding Assay | Springer Nature Experiments. (URL: [Link])

  • Principles of commonly used cAMP assays. (A) A colorimetric competitive... - ResearchGate. (URL: [Link])

  • Radioligand binding methods: practical guide and tips - PubMed. (URL: [Link])

  • Functional assay systems for drug discovery at G-protein coupled receptors and ion channels - PubMed. (URL: [Link])

  • Functional assays for screening GPCR targets. (URL: [Link])

  • GPCRs - G Protein-Coupled Receptors - Molecular Devices. (URL: [Link])

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - Inxight Drugs. (URL: [Link])

  • cAMP Hunter™ eXpress GPCR Assay. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • para-Fluorophenylpiperazine - Wikipedia. (URL: [Link])

  • Ca2+ Mobilization Assay - Creative Bioarray. (URL: [Link])

  • para -Fluorophenylpiperazine - Grokipedia. (URL: [Link])

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube. (URL: [Link])

  • Radioligand Binding Detection of Receptors in Brain Membranes. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (URL: [Link])

  • Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination Dr. Fran Van Dolah Tel: (843) 725-48. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • Details of the Receptor-Binding Assay Methods Used in the Present Studies - ResearchGate. (URL: [Link])

  • 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (URL: [Link])

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Method

Application Note: Cell-Based Profiling of 1-(3-Fluorophenyl)-3-methylpiperazine

Introduction & Pharmacological Context 1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4) is a structural analog of the well-characterized serotonin receptor ligands mCPP and TFMPP. The addition of a methyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4) is a structural analog of the well-characterized serotonin receptor ligands mCPP and TFMPP. The addition of a methyl group at the 3-position of the piperazine ring introduces a chiral center, potentially influencing receptor subtype selectivity (e.g., 5-HT2C vs. 5-HT2A) and metabolic stability compared to its non-methylated parent, 1-(3-fluorophenyl)piperazine.

This guide provides a standardized workflow for evaluating this compound in cell culture. Given its structural classification, experimental designs must account for lipophilicity , potential stereospecificity (R vs. S enantiomers), and GPCR-mediated signaling .

Key Applications
  • Medicinal Chemistry: Structure-Activity Relationship (SAR) studies for serotonin/dopamine receptor selectivity.

  • Toxicology: In vitro hepatotoxicity (HepG2) and neurotoxicity (SH-SY5Y) screening.

  • Neuropharmacology: Investigation of monoamine transporter (SERT/DAT) uptake inhibition.

Material Preparation & Handling[1][2]

Critical Note on Stereochemistry: This compound possesses a chiral center. Ensure you are using the correct enantiomer [(R)-CAS: 2708343-03-5 or (S)-CAS: 2708341-31-3] or a defined racemate.

Solubility & Stock Solution

Phenylpiperazines are generally lipophilic bases. While the hydrochloride salt forms are water-soluble, the free base requires organic solvents.

SolventMax SolubilityStabilityStorage
DMSO ~20-50 mg/mLHigh (Months at -20°C)Aliquot & Freeze
Ethanol ~10-20 mg/mLModerate-20°C, sealed
PBS (pH 7.4) < 1 mg/mLLow (Precipitation risk)Prepare fresh
0.1 M HCl > 10 mg/mLHigh4°C

Protocol: Preparation of 10 mM Stock

  • Weigh 1.94 mg of 1-(3-Fluorophenyl)-3-methylpiperazine (MW: 194.25 g/mol ).

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 30 seconds until clear.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE syringe filter (nylon binds piperazines).

  • Storage: Aliquot into amber vials (to prevent light degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow Visualization

The following diagram outlines the logical flow for profiling a new piperazine derivative, ensuring safety windows are established before functional assays.

Piperazine_Workflow Stock Stock Prep (10mM in DMSO) QC QC Check (LC-MS / Solubility) Stock->QC Tox Cytotoxicity Screen (MTT / CCK-8) QC->Tox Window Determine Non-Toxic Window (< IC10) Tox->Window Func Functional Assay (cAMP / Ca2+ Flux) Window->Func Select Dose Range Data Data Analysis (EC50 / Emax) Func->Data

Figure 1: Step-by-step profiling workflow. Establishing the non-toxic window is critical before interpreting functional GPCR data to rule out false positives caused by cell stress.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Before functional testing, determine the compound's cytotoxicity profile. Phenylpiperazines can induce phospholipidosis or mitochondrial stress at high concentrations.

Cell Model: HepG2 (Liver toxicity proxy) or SH-SY5Y (Neuronal target).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Dilution:

    • Prepare a semi-log dilution series in culture medium (0.1% DMSO final):

    • Range: 0.1 µM, 1 µM, 10 µM, 100 µM, 300 µM, 1000 µM.

    • Control: Vehicle (0.1% DMSO) and Positive Control (10 µM Staurosporine or 500 µM TFMPP).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 24h or 48h .

  • Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.

  • Readout: Measure Absorbance at 570 nm (Reference 650 nm).

  • Analysis: Calculate % Viability relative to Vehicle Control. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Acceptance Criteria:

  • Vehicle control viability > 90%.[1]

  • Z-factor > 0.5 for assay robustness.

Protocol B: Functional GPCR Signaling (cAMP)

Assuming the compound acts on 5-HT receptors (many of which are Gs or Gi coupled), a cAMP accumulation assay is the standard readout.

Target: HEK293 cells stably expressing human 5-HT1A (Gi-coupled) or 5-HT4/6/7 (Gs-coupled).

Mechanism of Action Visualization

GPCR_Signaling Ligand 1-(3-Fluorophenyl)- 3-methylpiperazine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gs / Gi) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (Gs) Inhibition (Gi) ATP ATP ATP->AC Response Cellular Response cAMP->Response

Figure 2: Signal transduction pathway. For Gi-coupled receptors (e.g., 5-HT1A), the compound will inhibit Forskolin-induced cAMP. For Gs, it will stimulate cAMP directly.

Step-by-Step Methodology (Gs-Agonist Mode)
  • Preparation: Harvest cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

  • Plating: Add 2,000 cells/well in a 384-well white opaque plate.

  • Treatment:

    • Add 5 µL of compound (2x concentration).

    • Agonist Mode: Incubate 30 min at RT.

    • Antagonist Mode: Add compound, incubate 15 min, then add EC80 of reference agonist (e.g., Serotonin).

  • Detection: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

    • Add cAMP-d2 antibody and Anti-cAMP-Cryptate.

    • Incubate 1 hour at RT.

  • Readout: Measure Fluorescence Ratio (665 nm / 620 nm).

  • Analysis:

    • Inverse relationship: High TR-FRET signal = Low cAMP.

    • Convert to cAMP concentration using a standard curve.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity; "Crash out" upon dilution.Limit final DMSO to 0.5%. Pre-warm media. Do not exceed 100 µM without solubility check.
Variable Potency Racemic mixture usage.Use pure enantiomers (R or S). The methyl group creates stereoselectivity.
High Background Toxicity Cationic amphiphilic drug nature.Reduce incubation time to <24h. Check for lysosomal trapping (vacuolization).
Low Signal Window Low receptor expression.Validate cell line with full agonist (e.g., 5-HT or TFMPP) to ensure Z' > 0.5.

References

  • Baumann, M. H., et al. (2005).[2] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[2] Neuropsychopharmacology. Link

  • Arbo, M. D., et al. (2012). "Piperazine compounds as drugs of abuse."[2][3][4] Drug and Alcohol Dependence. Link

  • PubChem Compound Summary. "1-(3-Trifluoromethylphenyl)piperazine (TFMPP)."[5] (Used as structural benchmark). Link

  • Elliott, S. (2011). "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine." Clinical Toxicology. Link

  • Accela ChemBio. "Product Data: 1-(3-fluorophenyl)-3-methylpiperazine (CAS 1250098-88-4)."[6][7] Link

Sources

Application

Application Note: In Vivo Dosage and Administration of 1-(3-Fluorophenyl)-3-methylpiperazine

[1] Abstract & Scope This technical guide outlines the protocols for the formulation, dosage determination, and in vivo administration of 1-(3-Fluorophenyl)-3-methylpiperazine (herein referred to as 3-Me-mFPP ). 3-Me-mFP...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide outlines the protocols for the formulation, dosage determination, and in vivo administration of 1-(3-Fluorophenyl)-3-methylpiperazine (herein referred to as 3-Me-mFPP ).

3-Me-mFPP is a substituted phenylpiperazine, structurally analogous to well-characterized serotonergic agents such as mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine).[1][2] While specific in vivo literature for this methylated analog is limited compared to its non-methylated counterparts, its structural features suggest potent modulation of monoamine transporters and serotonin receptors (specifically


, 

).

Critical Note: Due to the lack of standardized clinical dosing data, this guide employs a Dose-Escalation Strategy based on Structure-Activity Relationship (SAR) extrapolation. This protocol is designed for research use in rodent models (Murine/Rat) to establish pharmacokinetic (PK) and pharmacodynamic (PD) baselines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before administration, the compound form must be verified to ensure solubility.

PropertySpecification
Systematic Name 1-(3-Fluorophenyl)-3-methylpiperazine
Molecular Formula

Molecular Weight 194.25 g/mol (Free Base)
Lipophilicity (LogP) ~2.5 (Predicted)
pKa ~9.0 (Piperazine nitrogen)
Solubility (Free Base) Low in neutral water; Soluble in DMSO, Ethanol, dilute acid.[2]
Solubility (HCl Salt) High in water/Saline (>10 mg/mL).[1]
Chirality Warning

The 3-methyl substitution introduces a chiral center.[1]

  • Racemate: Most commercial synthesis yields a racemic mixture.[1]

  • Enantiomers: The (S)- and (R)- enantiomers may exhibit distinct binding profiles.[1] If using a specific enantiomer, verify the Certificate of Analysis (CoA).

Formulation Protocol

The route of administration dictates the vehicle.[1] Phenylpiperazines are basic amines; therefore, pH adjustment is critical for aqueous stability.[1]

Method A: Preparation of Hydrochloride Salt Solution (Preferred)

Best for: Intraperitoneal (IP), Subcutaneous (SC), and Intravenous (IV) administration.

Rationale: Converting the lipophilic free base to a hydrochloride salt maximizes water solubility and physiological compatibility.[1]

Reagents:

  • 3-Me-mFPP (Free Base)[1]

  • 0.1 M Hydrochloric Acid (HCl)[3]

  • Sterile Saline (0.9% NaCl)

  • 0.1 M Sodium Hydroxide (NaOH) – for pH adjustment

Protocol:

  • Weighing: Accurately weigh the required amount of 3-Me-mFPP free base.

  • Acidification: Add 0.9 molar equivalents of 0.1 M HCl. Vortex until fully dissolved.[1]

    • Note: If the solution remains cloudy, add HCl dropwise until clear.

  • Dilution: Dilute to 90% of final volume with Sterile Saline.

  • pH Adjustment: Measure pH. Carefully adjust to pH 5.5 – 6.5 using dilute NaOH.

    • Caution: Phenylpiperazines may precipitate if pH > 7.[1]4. Keep slightly acidic.

  • Filtration: Filter sterilize using a 0.22 µm PVDF or PES syringe filter .

  • Storage: Use fresh. Discard after 24 hours.

Method B: Co-Solvent Formulation (Alternative)

Best for: High-dose studies where salt formation is impractical or for Oral Gavage (PO).

Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

Protocol:

  • Dissolve compound in 100% DMSO (5% of final volume). Vortex for 5 mins.

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly add warm (37°C ) Sterile Saline (90% of final volume) while vortexing vigorously.

  • Observation: The solution should be clear or a stable suspension.[1] If precipitation occurs, sonicate at 37°C for 10 mins.

Dosage Strategy: The Modified Irwin Screen

Since 3-Me-mFPP is an exploratory compound, a fixed dose cannot be assumed.[1] Researchers must perform a Dose-Range Finding (DRF) study.[1]

Predicted Active Range

Based on analogs (mCPP, TFMPP), the active window is likely 1 – 20 mg/kg .

  • Low Dose (Receptor Selectivity): 0.5 – 2.0 mg/kg

  • Moderate Dose (Behavioral Activation): 5.0 – 10.0 mg/kg

  • High Dose (Toxicology/Off-target): > 20.0 mg/kg[1]

Step-by-Step Dosing Protocol (Rat/Mouse)
Phase 1: Acute Tolerability (N=3 animals)
  • Start Dose: 1 mg/kg (IP).

  • Observation: Monitor for 60 minutes. Look for "Serotonin Syndrome" signs:

    • Head Twitch Response (HTR)

    • Forepaw treading

    • Flat body posture[1]

    • Hyperthermia[1]

  • Escalation: If no adverse effects (seizures, ataxia) are observed after 24 hours, increase dose in new cohort to 5 mg/kg, then 10 mg/kg.

Phase 2: Pharmacodynamic Profiling

Once the Maximum Tolerated Dose (MTD) is established (e.g., 20 mg/kg), proceed with experimental groups.

GroupDose (mg/kg)Rationale
Vehicle 0Baseline control (Saline/DMSO).[1]
Low 2.5Investigate high-affinity receptor interactions (

).
Mid 5.0Standard active dose for phenylpiperazines.[1]
High 10.0Assess full receptor occupancy/poly-pharmacology.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for formulating and validating the dosage of 3-Me-mFPP.

G Start Compound: 3-Me-mFPP Solubility Solubility Check (Neutral Water) Start->Solubility Decision Is it Soluble? Solubility->Decision SaltForm Method A: Acidification (0.1M HCl -> Saline -> pH 6.0) Decision->SaltForm No (Precipitates) CoSolvent Method B: Co-Solvent (5% DMSO / 5% Tween 80) Decision->CoSolvent No (Salt fails) InVivo In Vivo Administration (IP Injection) Decision->InVivo Yes (Rare) SaltForm->InVivo CoSolvent->InVivo Obs1 Phase 1: Acute Toxicity (1 mg/kg) InVivo->Obs1 Check1 Signs of Toxicity? (Seizure/Ataxia) Obs1->Check1 Escalate Escalate Dose (5, 10, 20 mg/kg) Check1->Escalate No Stop Terminate & Define MTD Check1->Stop Yes Exp Phase 2: Efficacy Study (Behavioral/Tissue Analysis) Escalate->Exp

Caption: Workflow for solubility optimization and dose-escalation safety screening.

Administration Techniques

Intraperitoneal (IP) Injection[6]
  • Volume: 5 – 10 mL/kg (e.g., 0.1 – 0.2 mL for a 20g mouse).[1]

  • Site: Lower right quadrant of the abdomen to avoid the cecum.[1]

  • Technique:

    • Restrain animal securely.[1][4]

    • Tilt head downward (45° angle) to shift viscera.[1]

    • Insert 27G needle; aspirate slightly to ensure no blood/urine/fluid is drawn.[1]

    • Inject smoothly.[1]

Subcutaneous (SC) Injection
  • Volume: 5 mL/kg.[1]

  • Site: Loose skin over the neck (scruff) or flank.[1]

  • Pharmacokinetics: Expect slower absorption (

    
     ~30-45 min) compared to IP (
    
    
    
    ~15-20 min).

Pharmacological Mechanisms & Readouts[1][4][10][11]

When designing the study, select endpoints that reflect the putative mechanism of 3-Me-mFPP.

Putative Pathway: Serotonergic Modulation

Like TFMPP, 3-Me-mFPP is expected to act as a non-selective serotonin receptor agonist (


) and potentially a serotonin releasing agent (via SERT).[5]

Pathway Compound 3-Me-mFPP SERT SERT Transporter Compound->SERT Inhibition/Reversal R5HT1 5-HT1A/1B (Autoreceptors) Compound->R5HT1 Agonism R5HT2 5-HT2A/2C (Post-synaptic) Compound->R5HT2 Agonism Serotonin Extracellular Serotonin (5-HT) SERT->Serotonin Increases Behavior1 Hypolocomotion (Sedation) R5HT1->Behavior1 Modulates Behavior2 Head Twitch Response R5HT2->Behavior2 Induces Behavior3 Anxiogenesis Serotonin->Behavior3

Caption: Putative pharmacodynamic pathway of 3-Me-mFPP based on phenylpiperazine SAR.[1]

Key Behavioral Assays
  • Open Field Test (OFT): Measures locomotor activity.[1] Phenylpiperazines often cause a biphasic effect (low dose stimulation, high dose sedation).

  • Head Twitch Response (HTR): A specific proxy for

    
     activation (hallucinogenic potential).[1]
    
  • Drug Discrimination: To assess substitution for known agents like MDMA or mCPP.[1]

Safety & Handling

  • Hazard Identification: Phenylpiperazines are irritants and potential CNS stimulants.[1]

  • PPE: Nitrile gloves, lab coat, safety glasses.[1] Handle powder in a fume hood.

  • Animal Welfare: Monitor for Serotonin Syndrome .

    • Intervention: If severe hyperthermia (>40°C) or seizures occur, euthanize immediately or treat with a 5-HT antagonist (e.g., Cyproheptadine, 1-5 mg/kg).

References

  • Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[5] Neuropsychopharmacology.[1]

  • Glennon, R. A., et al. (1986).[1] Binding of phenylpiperazines to 5-HT1, 5-HT2, and 5-HT3 serotonin binding sites. Journal of Medicinal Chemistry.[1]

  • Curzon, G., & Kennett, G. A. (1990).[1] m-CPP: a tool for studying behavioural responses to 5-HT1C receptors.[1] Trends in Pharmacological Sciences.[1]

  • National Center for Advancing Translational Sciences (NCATS). 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Profile.[1] Inxight Drugs.[1][2]

  • Cayman Chemical. 1-(3-Fluorophenyl)piperazine (hydrochloride) Product Information.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 1-(3-Fluorophenyl)-3-methylpiperazine Synthesis

Answering the user's request. Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common synthetic challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for 1-(3-Fluorophenyl)-3-methylpiperazine.

Q1: What are the primary synthetic routes for preparing 1-(3-Fluorophenyl)-3-methylpiperazine?

There are two main strategies for synthesizing N-aryl piperazines:

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) : This is the most common and versatile method. It involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene) with 3-methylpiperazine.[1][2] This reaction uses a palladium catalyst, a phosphine ligand, and a base. Its wide functional group tolerance and relatively mild conditions make it a preferred method in pharmaceutical chemistry.[1]

  • Reductive Amination : This route involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent.[3][4] For this specific target, one could theoretically react 3-fluorobenzaldehyde with a protected ethylenediamine derivative, followed by cyclization and deprotection, but this is a multi-step and less direct approach compared to N-arylation. A more direct, one-pot reductive amination is also possible but can be challenging to control.[5][6]

Q2: Which synthetic route generally offers the highest yield and best selectivity?

The Buchwald-Hartwig N-arylation typically offers the best combination of yield, selectivity, and substrate scope for this transformation.[2] The key challenge in synthesizing 1-(3-Fluorophenyl)-3-methylpiperazine is achieving regioselective arylation on the N1 nitrogen, which is sterically less hindered than the N4 nitrogen adjacent to the methyl group. The careful selection of the catalyst system in the Buchwald-Hartwig reaction allows for excellent control over this selectivity.

Q3: What are the critical parameters to control in a Buchwald-Hartwig N-arylation for this synthesis?

Success in a Buchwald-Hartwig amination hinges on the careful optimization of several parameters:

  • Choice of Palladium Precursor : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.[7][8]

  • Choice of Ligand : This is arguably the most critical factor. Sterically hindered, electron-rich phosphine ligands are required. Modern biarylphosphine ligands like XPhos, SPhos, or RuPhos, and ferrocene-based ligands like Josiphos often provide superior results for challenging couplings.[1]

  • Choice of Base : A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is very common, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially with more sensitive substrates.[7][8]

  • Solvent : Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or THF are standard. The choice of solvent can significantly impact catalyst solubility and reactivity.[2]

  • Temperature : Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[7]

Q4: How can I effectively monitor the reaction progress?

Regular monitoring is crucial for optimization. The most common techniques are:

  • Thin-Layer Chromatography (TLC) : A quick and easy method to visualize the consumption of starting materials (aryl halide and piperazine) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more definitive information, confirming the mass of the product and helping to identify any major byproducts.

  • Gas Chromatography (GC) : Useful if the product and starting materials are sufficiently volatile. It can provide quantitative information on the reaction conversion.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: My reaction shows very low conversion of my aryl halide, even after several hours. What are the potential causes and solutions?

Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Inactive Catalyst System.

    • Explanation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced to Pd(0).[10] More importantly, the palladium center must be coordinated to the phosphine ligand to be active and stable. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering it inactive.

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 20-30 minutes).[7] Assemble your reaction under an inert atmosphere (glovebox or Schlenk line).

      • Check Ligand and Catalyst Quality: Use high-purity catalyst and ligand from a reputable supplier. Some older ligands may have oxidized.

      • Pre-form the Catalyst: Consider pre-forming the active catalyst by stirring the palladium precursor and the ligand in the solvent for a few minutes before adding the other reagents.

  • Cause 2: Inappropriate Base or Solvent.

    • Explanation: The base plays a crucial role in the catalytic cycle by deprotonating the amine, allowing it to coordinate to the palladium center.[1] If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will stall.

    • Solution:

      • Base Strength and Solubility: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base. Ensure it is fresh and has been handled under anhydrous conditions. If your substrate is sensitive to this strong base, consider switching to K₃PO₄ or Cs₂CO₃.[7]

      • Solvent Choice: Toluene is generally a good starting point. If you observe solubility issues, try a more polar solvent like dioxane.

  • Cause 3: Insufficient Temperature.

    • Explanation: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and requires thermal energy, especially for less reactive aryl chlorides.

    • Solution: Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. Monitor for potential byproduct formation at higher temperatures.

Problem 2: Significant Byproduct Formation

Q: I'm observing a significant amount of fluorobenzene (from hydrodehalogenation) in my reaction mixture. How can I minimize this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Explanation: This side reaction can occur through a β-hydride elimination pathway from the palladium-amide intermediate, or from other competing reductive pathways.[1] It is often exacerbated by the presence of water or other protic impurities.

  • Solution:

    • Use Anhydrous Reagents and Solvents: Ensure your 3-methylpiperazine, base, and solvent are scrupulously dry.

    • Choose the Right Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) can promote the desired reductive elimination to form the C-N bond over competing side reactions.[7]

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.3 equivalents) to favor the amination pathway.

Q: My reaction mixture turns black, and a precipitate (palladium black) forms, leading to a stalled reaction. What should I do?

The formation of palladium black indicates catalyst decomposition.

  • Explanation: The active, soluble Pd(0)-ligand complex is unstable and can agglomerate into inactive, insoluble palladium metal (palladium black). This is often caused by an insufficient ligand-to-palladium ratio or by using ligands that form unstable complexes.

  • Solution:

    • Optimize Ligand-to-Palladium Ratio: A ratio of 1.5:1 to 2.5:1 (ligand:Pd) is typically recommended for monodentate ligands. For bidentate ligands, a 1.1:1 ratio is common.[2]

    • Switch to a More Robust Ligand: Bidentate ligands like BINAP or DPPF, or bulky monodentate ligands, often form more stable catalytic complexes that are less prone to decomposition.[1][7]

Problem 3: Product Purification Challenges

Q: I am struggling to separate my product from the phosphine oxide byproduct and residual palladium. What purification strategies are effective?

Purification can be challenging due to the similar polarity of the product and byproducts.

  • Strategy 1: Acid-Base Extraction.

    • Explanation: The product, 1-(3-Fluorophenyl)-3-methylpiperazine, is basic due to the free secondary amine. This property can be exploited for purification.

    • Protocol:

      • After the reaction, dilute the mixture with a solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as a hydrochloride salt, while non-basic impurities (like the phosphine oxide and starting aryl halide) will remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >12.

      • Extract the free-based product back into an organic solvent (e.g., dichloromethane).

      • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Strategy 2: Silica Gel Chromatography.

    • Explanation: While standard chromatography can work, the basic nature of the product can cause it to streak on silica gel, leading to poor separation.

    • Solution:

      • Pre-treat the Silica: Slurry the silica gel in the eluent containing a small amount of a volatile base, like triethylamine (~1-2%), before packing the column. This deactivates the acidic sites on the silica and improves peak shape.

      • Choose an Appropriate Solvent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often a good starting point. The addition of triethylamine to the eluent is highly recommended.

  • Strategy 3: Salt Formation/Crystallization.

    • Explanation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or di-hydrochloride) can often induce crystallization, which is an excellent purification method.

    • Protocol: Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent. The salt will often precipitate and can be collected by filtration.

Part 3: Protocols & Data

Optimized Protocol for Buchwald-Hartwig Synthesis

This protocol is a general guideline. Optimization of catalyst, ligand, and base may be required.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 3-methylpiperazine (1.2 equiv) and 1-bromo-3-fluorobenzene (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl bromide).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC every 2-4 hours.

  • Workup: Once the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product using one of the methods described in the troubleshooting section (e.g., acid-base extraction followed by chromatography).

Data Table: Influence of Reaction Parameters on Yield

The following table summarizes the expected impact of different components on the reaction outcome, based on established principles of Buchwald-Hartwig amination.

ParameterOption 1Option 2Option 3Expected Outcome/Commentary
Aryl Halide 1-Iodo-3-fluorobenzene1-Bromo-3-fluorobenzene1-Chloro-3-fluorobenzeneReactivity: I > Br > Cl. Aryl chlorides are cheaper but require more active catalysts (e.g., with biarylphosphine ligands).
Pd Source Pd₂(dba)₃Pd(OAc)₂PdCl₂(PPh₃)₂Pd₂(dba)₃ is a Pd(0) source and often more active. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand P(t-Bu)₃BINAPXPhos / RuPhosP(t-Bu)₃ is a simple, effective ligand. BINAP is a classic bidentate ligand.[1][7] XPhos/RuPhos are modern, highly active biarylphosphine ligands often giving the highest yields.
Base NaOt-BuK₃PO₄Cs₂CO₃NaOt-Bu is the most common strong base. K₃PO₄ and Cs₂CO₃ are milder and useful for base-sensitive substrates.[8]
Solvent TolueneDioxanetert-Amyl alcoholToluene and dioxane are standard. Alcohols can sometimes accelerate the reaction but may participate in side reactions.
Visualization: The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed N-arylation reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amide_complex Palladium-Amide Complex ox_add->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product_complex Product Complex product Ar-NR₂ (Product) product_complex->product Product Release arx Ar-X (1-bromo-3-fluorobenzene) arx->ox_add amine R₂NH (3-methylpiperazine) amine->amide_complex base Base base->amide_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

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Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important compound, providing in-depth, experience-driven insights and practical troubleshooting solutions.

I. Overview of Synthetic Strategies

The synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine typically involves the formation of a carbon-nitrogen (C-N) bond between the 3-fluorophenyl group and the 3-methylpiperazine ring. The two primary and most effective methods for achieving this are the Buchwald-Hartwig amination and reductive amination.

Synthetic Routes Overview

cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination b_start 1-Bromo-3-fluorobenzene + (S)-2-Methylpiperazine b_cat Pd Catalyst + Ligand + Base b_start->b_cat Coupling b_prod 1-(3-Fluorophenyl)-3-methylpiperazine b_cat->b_prod r_start 3-Fluoroaniline + Protected Alaninal r_imine Imine Formation r_start->r_imine r_reduct Reduction r_imine->r_reduct r_deprotect Deprotection & Cyclization r_reduct->r_deprotect r_prod 1-(3-Fluorophenyl)-3-methylpiperazine r_deprotect->r_prod

Caption: Primary synthetic routes to 1-(3-Fluorophenyl)-3-methylpiperazine.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Buchwald-Hartwig Amination Route
Question 1: My Buchwald-Hartwig amination reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagents.

Root Cause Analysis and Troubleshooting Steps:

  • Inactive Catalyst: The palladium catalyst is the heart of this reaction. Its activity can be compromised by:

    • Oxidation of Pd(0): The active catalytic species is Pd(0). If your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is old or has been improperly handled, it may have oxidized.

    • Ligand Degradation: Phosphine ligands are often air-sensitive and can be oxidized, rendering them ineffective at coordinating with the palladium center.

    • Solution: Always use fresh, high-purity palladium precatalysts and ligands. Handle them under an inert atmosphere (e.g., in a glovebox). It's good practice to run a small-scale control reaction with a known successful substrate pair to confirm the activity of your catalyst system.

  • Inappropriate Base: The choice and quality of the base are critical.

    • Strength and Solubility: A base that is too weak will not efficiently deprotonate the amine, halting the catalytic cycle. The base must also have some solubility in the reaction solvent. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.

    • Hygroscopic Nature: Many bases used in this reaction (especially NaOtBu) are highly hygroscopic. Absorbed water can poison the catalyst and hydrolyze the aryl halide.

    • Solution: Use a strong, non-nucleophilic base. Ensure the base is freshly opened or has been stored in a desiccator. Grinding the base to a fine powder before addition can improve its reactivity.

  • Oxygen Contamination: Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) species.

    • Solution: The reaction must be set up under a strictly inert atmosphere (argon or nitrogen). This involves thoroughly degassing the solvent and using Schlenk techniques or a glovebox for the addition of all reagents.

  • Poor Solvent Quality:

    • Water Content: Solvents must be anhydrous. Water can interfere with the catalytic cycle.

    • Peroxides: Ethereal solvents like THF or dioxane can form explosive peroxides upon storage, which can also deactivate the catalyst.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Test for peroxides in ethereal solvents before use.

Troubleshooting Flowchart: Low Conversion

start Low Conversion Observed q1 Is the Catalyst System Active? start->q1 sol1 Use fresh Pd source & ligand. Handle under inert atmosphere. q1->sol1 No q2 Is the Base Appropriate & Dry? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment with optimized conditions sol1->end sol2 Use a strong, dry base (e.g., NaOtBu). Store in desiccator. q2->sol2 No q3 Was the reaction run under strictly inert conditions? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Degas solvent thoroughly. Use Schlenk line or glovebox. q3->sol3 No q4 Is the solvent anhydrous and peroxide-free? q3->q4 Yes a3_yes Yes a3_no No sol3->end sol4 Use freshly distilled or anhydrous grade solvent. q4->sol4 No q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting low conversion in Buchwald-Hartwig amination.

Question 2: I am observing significant side products, particularly hydrodehalogenation of my 1-bromo-3-fluorobenzene. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It arises from a competitive pathway to the desired C-N bond formation.

Mechanism of Hydrodehalogenation:

This side reaction can occur via β-hydride elimination from the palladium-amide complex, followed by reductive elimination.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role.

    • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are generally preferred. Their steric bulk promotes the desired reductive elimination to form the C-N bond over the competing β-hydride elimination pathway.[1]

    • Avoid Less Bulky Ligands: Less sterically demanding ligands may lead to a higher incidence of side reactions.

  • Reaction Temperature:

    • Lower Temperatures: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often suppress side reactions. High temperatures can promote catalyst decomposition and alternative reaction pathways.

    • Optimization: A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is often necessary to find the optimal balance between reaction rate and selectivity.

  • Base Selection:

    • Weaker Bases: While a strong base is needed for the main reaction, an excessively strong base under certain conditions can promote side reactions. In some cases, switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.

Comparative Table of Common Ligands:

LigandTypical Catalyst Loading (mol%)Key Features
BINAP 1-3Good for primary amines, but can be slow.[1]
dppf 1-3Robust and versatile, good for a range of substrates.[1]
XPhos 0.5-2Highly active, bulky ligand that often suppresses side reactions.
SPhos 0.5-2Similar to XPhos, very effective for challenging couplings.
Reductive Amination Route
Question 3: My reductive amination is giving me a complex mixture of products, including dialkylated and unreacted starting materials. What's going wrong?

Answer:

Reductive amination is a powerful tool, but its success hinges on controlling the relative rates of imine formation and reduction. A complex product mixture suggests a loss of this control.

Troubleshooting a Messy Reductive Amination:

  • Choice of Reducing Agent: This is the most critical parameter.

    • Problem: Strong, unselective reducing agents like sodium borohydride (NaBH₄) will reduce the starting aldehyde/ketone as fast as, or faster than, the formed imine. This leads to unreacted amine and the alcohol derived from your carbonyl compound.

    • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations.[2] It is less reactive towards aldehydes and ketones but readily reduces the protonated imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[2]

  • Reaction pH: The pH of the reaction medium is crucial for imine formation.

    • Problem: Imine formation is typically acid-catalyzed. However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic, shutting down the reaction. If the pH is too high, the carbonyl will not be sufficiently activated.

    • Solution: The reaction is often run in the presence of a mild acid, such as acetic acid, to maintain a pH of ~4-6. This provides enough acid to catalyze imine formation without deactivating the amine nucleophile.

  • Over-alkylation: The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.

    • Solution: This can often be controlled by stoichiometry. Using a slight excess of the amine can help to ensure the aldehyde is consumed before it can react with the product. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.

Protocol: Optimized Reductive Amination

  • To a stirred solution of the aldehyde (1.0 eq) and 3-fluoroaniline (1.1 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or THF) at room temperature, add acetic acid (1.0-2.0 eq).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, monitoring for any gas evolution.

  • Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

General Purification Challenges
Question 4: I am having difficulty purifying the final product, 1-(3-Fluorophenyl)-3-methylpiperazine. What are the best methods?

Answer:

Purifying substituted piperazines can be challenging due to their basicity and polarity. A combination of techniques is often required.

Purification Strategy Flowchart:

start Crude Product Mixture step1 Aqueous Acid/Base Extraction start->step1 step2 Silica Gel Chromatography step1->step2 Isolate organic layer step3 Crystallization / Salt Formation step2->step3 If still impure end Pure 1-(3-Fluorophenyl)- 3-methylpiperazine step2->end If pure step3->end

Caption: A multi-step purification strategy for the final product.

Detailed Purification Steps:

  • Aqueous Acid/Base Extraction: This is a highly effective first step to remove non-basic organic impurities and excess reagents.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the layers. Wash the organic layer to ensure complete extraction.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or Na₂CO₃) to a pH > 10. This deprotonates the product, causing it to become less water-soluble.

    • Extract the product back into an organic solvent.

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • Challenge: The basicity of piperazines can cause them to streak on standard silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 1-2%), to the eluent system. A common mobile phase is a gradient of methanol in dichloromethane with 1% triethylamine.

  • Crystallization or Salt Formation:

    • If the free base is a solid, recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) can be an excellent final purification step.

    • If the free base is an oil or difficult to crystallize, converting it to a stable, crystalline salt (e.g., the hydrochloride or acetate salt) can facilitate purification.[3] This is achieved by treating a solution of the purified base with a stoichiometric amount of the corresponding acid.

III. References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 205-214. [Link]

  • Reductive Amination in Organic Synthesis. (2017). Master Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Link]

  • Google Patents. Purification of piperazine.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Fluorophenyl)-3-methylpiperazine

The following technical guide details the purification protocols for 1-(3-Fluorophenyl)-3-methylpiperazine , designed for researchers requiring high-purity material for biological assays or further synthesis. Compound ID...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for 1-(3-Fluorophenyl)-3-methylpiperazine , designed for researchers requiring high-purity material for biological assays or further synthesis.

Compound ID: 1-(3-Fluorophenyl)-3-methylpiperazine Chemical Class: Aryl-piperazine / Phenylpiperazine derivative Physical State (Free Base): Typically a viscous oil or low-melting solid. Target Purity: >98% (HPLC/GC)

Quick Troubleshooting Guide (FAQ)

Q1: My crude product is a dark oil that won't crystallize. Is this normal?

A: Yes. The free base of 1-(3-fluorophenyl)-3-methylpiperazine is often an oil due to the asymmetry introduced by the meta-fluorine and the methyl group. Solution: Do not attempt to crystallize the free base directly. Convert it to a salt (Hydrochloride or Oxalate) to obtain a stable, crystalline solid. (See Protocol B).

Q2: I see a persistent impurity at ~5-10% in my LC-MS. What is it?

A: Depending on your synthesis method (likely Buchwald-Hartwig or SNAr), this is usually one of two contaminants:

  • Bis-arylated byproduct: 1,4-bis(3-fluorophenyl)-2-methylpiperazine. This is highly lipophilic.

    • Fix: Remove via vacuum distillation (it boils much higher) or column chromatography (elutes first in non-polar solvents).

  • Regioisomer: 1-(3-fluorophenyl)-2-methylpiperazine. This occurs if arylation happened at the sterically hindered N4 nitrogen.

    • Fix: This is difficult to separate. Optimization of the coupling reaction is preferred. However, recrystallization of the HCl salt often enriches the desired isomer.

Q3: How do I remove unreacted 2-methylpiperazine?

A: 2-Methylpiperazine is highly water-soluble. A rigorous Acid-Base extraction (Tier 1) will wash it into the aqueous phase, leaving your arylated product in the organic phase.

Q4: My product is racemic. How do I isolate the (R)- or (S)- enantiomer?

A: You have two options:

  • Preparative Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA/Diethylamine.

  • Diastereomeric Crystallization: Use D- or L-Tartaric acid or Dibenzoyl-tartaric acid in ethanol. The 3-methyl group provides sufficient steric bulk for effective resolution.

Purification Decision Matrix

Use this logic flow to determine the correct protocol for your specific impurity profile.

G Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Filtration Oil Dark Oil / Residue CheckState->Oil Evaporation ImpurityCheck Major Impurity? Solid->ImpurityCheck Oil->ImpurityCheck SM Protocol A: Acid-Base Extraction ImpurityCheck->SM Start Material (2-Me-Piperazine) Bis Protocol C: Vacuum Distillation ImpurityCheck->Bis Bis-arylated (Lipophilic) Color Silica Plug / Charcoal ImpurityCheck->Color Tars / Pd Catalyst FinalStep Protocol B: HCl Salt Crystallization SM->FinalStep Bis->FinalStep Color->FinalStep

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state and impurity profile.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Best for: Removing unreacted 2-methylpiperazine and inorganic salts.

Principle: 1-(3-Fluorophenyl)-3-methylpiperazine is a base.[1] It can be protonated to become water-soluble, while neutral impurities (bis-arylated byproducts, non-basic tars) remain in the organic layer.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).

  • Extraction (Acid Wash): Extract the organic layer with 1M HCl (3 x 20 mL).

    • Mechanism:[2] The product moves to the Aqueous Phase (pH < 2). Non-basic impurities stay in the Organic Phase.

    • Discard the Organic Phase (contains bis-arylated byproducts and neutral tars).

  • Basification: Cool the combined Aqueous Phase to 0°C. Slowly add 4M NaOH or NH₄OH until pH > 12.

    • Observation: The solution will become cloudy as the free base oil separates.

  • Re-extraction: Extract the milky aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Protocol B: HCl Salt Crystallization (The "Gold Standard")

Best for: Final polishing, long-term storage, and turning oils into solids.

Principle: Phenylpiperazine salts are typically high-melting solids that reject impurities during crystal lattice formation.

  • Preparation: Dissolve 1.0 g of the free base oil (from Protocol A) in 5 mL of Ethanol (EtOH) or Isopropanol (IPA) .

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane).

    • Warning: Do not use aqueous HCl if possible; water makes crystallization difficult.

  • Precipitation:

    • If a precipitate forms immediately, stir at 0°C for 30 mins.

    • If no precipitate forms, slowly add Diethyl Ether (anti-solvent) until the solution turns slightly turbid. Store at -20°C overnight.

  • Isolation: Filter the white solid under vacuum/nitrogen. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C.

Table 1: Common Salt Forms and Solvents

Salt FormStoichiometryRecrystallization SolventMelting Point Trend
Hydrochloride 1:1 or 1:2EtOH / Et₂OHigh (>200°C)
Oxalate 1:1MeOH / AcetoneHigh (Sharp MP)
Fumarate 1:1IPA / WaterModerate
Maleate 1:1EtOHModerate
Protocol C: Vacuum Distillation (Kugelrohr)

Best for: Large scale (>5g) removal of heavy tars and bis-arylated byproducts.

Principle: The mono-arylated product boils significantly lower than the bis-arylated impurity.

  • Setup: Use a Kugelrohr or Short-path distillation apparatus. High vacuum (<0.5 mmHg) is mandatory.

  • Conditions:

    • 1-(3-Fluorophenyl)-3-methylpiperazine: Expect boiling at 105-115°C @ 0.2 mmHg (Estimated based on des-methyl analog [1]).

    • Bis-arylated impurity: Will not distill until >180°C or will decompose.

  • Procedure: Slowly ramp temperature. Collect the main clear fraction. Discard the initial volatile cut (solvent/starting material) and the pot residue.

Analytical Validation (QC)

Before releasing the batch, verify purity using these parameters:

  • HPLC: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% TFA).

    • Target: Single peak at >98% area integration.

  • 1H NMR (DMSO-d6):

    • Look for the methyl doublet at ~1.1 ppm.

    • Verify the aromatic region (3-fluorophenyl pattern: multiplet at 6.8 - 7.3 ppm).

    • Check for 2-methylpiperazine: Absence of broad aliphatic peaks unassociated with the aromatic ring.

References

  • Boiling Point Estimation & Analog Data

    • Data for 1-(3-Fluorophenyl)piperazine (CAS 3801-89-6) indicates a boiling point of 88-91°C at 0.2 mmHg. The 3-methyl group typically increases boiling point by 10-20°C.
    • Source:

  • Salt Formation Protocols

    • General procedures for recrystallizing phenylpiperazine HCl salts.
    • Source:

  • Chiral Resolution of Piperazines

    • Methodologies for resolving 2-methylpiperazine deriv
    • Source:

  • Purification of N-Methylpiperazine Analogs

    • Techniques for separating methylpiperazines from reaction mixtures.[3][4]

    • Source:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 1-(3-Fluorophenyl)-3-methylpiperazine

Welcome to the technical support center for 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. By understanding its physicochemical properties, you can select the most effective solubilization strategy for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 1-(3-Fluorophenyl)-3-methylpiperazine?

A1: The solubility of 1-(3-Fluorophenyl)-3-methylpiperazine is governed by its chemical structure. It possesses a fluorophenyl group, which is hydrophobic, and a piperazine ring, which is a basic moiety.[1][2] In neutral aqueous solutions, the basic piperazine ring is largely un-ionized, making the molecule's overall character insufficiently polar to dissolve readily in water. Its solubility is therefore highly dependent on pH.[2][3]

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the following properties is crucial for developing a successful formulation strategy.

PropertyPredicted/Reported ValueSignificance for Solubility
Molecular Formula C₁₀H₁₃FN₂Provides the elemental composition.
Molecular Weight 180.22 g/mol [1]Influences diffusion and dissolution rates.
pKa (Predicted) ~8.85 ± 0.10[4][5]This value corresponds to the conjugate acid of the piperazine ring. It indicates the compound is a weak base. At a pH below this pKa, the molecule will be protonated and more soluble in water.[6]
Appearance Solid (white to off-white) or Colorless to light yellow liquid[4][5][7]The physical state can vary.
General Solubility Slightly soluble in water; soluble in some organic solvents (e.g., DMSO, Methanol).[7][8]Highlights the need for solubility enhancement in aqueous media for many biological assays.

Note: Experimental values can vary based on the specific salt form and ambient conditions.

Q3: Is there a simple, first-line approach to solubilizing this compound for in vitro assays?

A3: Yes. The most direct and effective method is pH adjustment .[9][10] Since the compound is a weak base due to its piperazine moiety, acidifying the aqueous vehicle will protonate the piperazine nitrogens, forming a more soluble salt in situ.[2][11] For many applications, dissolving the compound in a dilute acidic solution (e.g., pH 4-5) is the best initial strategy.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter and provides step-by-step protocols to resolve them.

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).
  • Root Cause: This is a classic case of a compound "crashing out" of solution. The compound is soluble in the 100% DMSO stock, but when diluted into a neutral aqueous buffer, the solvent polarity dramatically increases, and the pH is not low enough to keep the basic compound protonated and dissolved.

  • Solution Workflow:

A Precipitation in Aqueous Buffer B Is the final pH < pKa - 1? (i.e., pH < ~7.8) A->B C Primary Solution: pH Adjustment B->C No D Secondary Solution: Co-Solvent Optimization B->D Yes, but still precipitates F Protocol 1: Prepare Acidified Vehicle C->F E Advanced Solution: Cyclodextrin Complexation D->E Co-solvent not an option G Protocol 2: Co-Solvent Titration D->G H Protocol 3: Cyclodextrin Formulation E->H

Caption: Troubleshooting workflow for compound precipitation.

Solution 1A: pH Adjustment (Primary Recommendation)

The most effective way to maintain solubility in aqueous media is to ensure the pH of the final solution is sufficiently acidic to protonate the piperazine ring.

cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.5) A Unprotonated Form (Free Base) A_img C_img A_img->C_img + H⁺ - H⁺ B Poor Aqueous Solubility (Hydrophobic Character Dominates) C Protonated Form (Salt) D High Aqueous Solubility (Ionic Character Dominates)

Caption: Effect of pH on the ionization and solubility of the compound.

  • Prepare an Acidic Vehicle: Create a buffer solution at your desired final concentration (e.g., 10 mM citrate buffer, pH 4.5). For a simpler approach, you can use saline adjusted to pH 4.5 with dilute HCl.

  • Weigh Compound: Accurately weigh the required amount of 1-(3-Fluorophenyl)-3-methylpiperazine solid.

  • Direct Dissolution: Add the solid compound directly to the acidic vehicle.

  • Facilitate Dissolution: Gently vortex or sonicate the solution until the solid is fully dissolved. This creates a primary stock solution in an aqueous, pH-controlled environment.

  • Serial Dilution: Perform all subsequent dilutions for your experiment using the same acidic vehicle to prevent pH shifts and precipitation.

Problem 2: My experimental system is sensitive to pH changes, or I need to work at a neutral pH.
  • Root Cause: Biological systems like cell cultures or enzyme assays often require a physiological pH (7.2-7.4) to function correctly. In these cases, acidification is not a viable primary strategy.

Solution 2A: Co-Solvent Systems

Using a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[12] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[12]

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Test Dilutions: In separate microcentrifuge tubes, prepare a series of co-solvent/buffer mixtures. For example:

    • 95% PBS / 5% DMSO

    • 90% PBS / 10% DMSO

    • 80% PBS / 20% DMSO

  • Spike and Observe: Add a small volume of your DMSO stock to each mixture to achieve your target final concentration.

  • Equilibrate & Inspect: Vortex each tube and let it sit at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Determine Threshold: Identify the minimum percentage of co-solvent required to keep your compound in solution at the desired concentration. Crucially, always run a vehicle control in your experiment with the same final co-solvent concentration to ensure it does not affect your results. [12]

Solution 2B: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[14][15][16]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your neutral pH buffer (e.g., PBS pH 7.4). A common starting concentration is 10-20% (w/v).

  • Add Compound: Add the solid 1-(3-Fluorophenyl)-3-methylpiperazine directly to the HP-β-CD solution.

  • Promote Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in this clear solution can be determined using HPLC-UV or a similar analytical method. This is your new, highly soluble stock solution for use in pH-sensitive assays.

References
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Tiwari, G., et al. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Patil, S. S., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
  • BenchChem (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Alfa Chemistry (n.d.). Cyclodextrin Inclusion Complexes. Cyclodextrin / Alfa Chemistry.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Kumar, A., & Sahoo, S. K. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Ascendia Pharmaceuticals (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pardhi, V. P., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • PubChem (n.d.). 1-(3-Fluorophenyl)piperazine. PubChem.
  • BenchChem (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Bouling Chemical Co., Limited (n.d.). 1-(3-Fluorophenyl)Piperazine.
  • ChemicalBook (n.d.). 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6.
  • ChemicalBook (2025). 1-(3-FLUOROPHENYL)PIPERAZINE.
  • ChemSynthesis (2025). 1-(3-fluorophenyl)piperazine.
  • Cayman Chemical (n.d.). 1-(3-Fluorophenyl)piperazine (hydrochloride).
  • Wang, C.-H., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI.
  • (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid.... ResearchGate.
  • Al-Ghabeish, M., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • (2023). Advanced Properties of Amines. Chemistry LibreTexts.
  • (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • (n.d.). Piperazine. Solubility of Things.
  • Li, Y., et al. (2020). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate.
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Khalili, F., et al. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Vibrant Pharma Inc. (n.d.). 1-(3-Fluorobenzyl)piperazine; 1-[(3-Fluorophenyl)methyl]piperazine.

Sources

Troubleshooting

troubleshooting inconsistent results in 1-(3-Fluorophenyl)-3-methylpiperazine assays

Technical Support Center: 1-(3-Fluorophenyl)-3-methylpiperazine Assay Optimization Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I understand that "inconsistent results" is a broad symptom wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Fluorophenyl)-3-methylpiperazine Assay Optimization

Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I understand that "inconsistent results" is a broad symptom with specific, often overlooked root causes. 1-(3-Fluorophenyl)-3-methylpiperazine is a deceptive molecule: structurally simple, yet chemically nuanced due to its basicity, lipophilicity, and—most critically—its stereochemistry.

This guide moves beyond generic advice to address the specific behaviors of phenylpiperazines in biological assays.

Part 1: The Diagnostic Logic (Troubleshooting)

Before altering your protocol, identify the phenotype of your inconsistency using this logic flow.

TroubleshootingFlow Start START: Define Inconsistency Q1 Is the variation between technical replicates? Start->Q1 Q2 Is the variation between different chemical batches? Q1->Q2 No Solubility ISSUE: Solubility/Precipitation (See Section 2) Q1->Solubility Yes (High Noise) Q3 Is the variation dependent on incubation time? Q2->Q3 No Chirality ISSUE: Stereochemistry/Purity (See Section 3) Q2->Chirality Yes (Potency Shift) NSB ISSUE: Non-Specific Binding (See Section 4) Q3->NSB Signal Drift Stability ISSUE: Oxidation/Degradation (See Section 2) Q3->Stability Loss of Potency

Figure 1: Diagnostic logic tree for isolating the root cause of assay variance.

Part 2: Physicochemical Barriers (Solubility & pH)

The Issue: "My IC50 curves have steep Hill slopes or noisy baselines." The Science: This molecule is a secondary amine. The 3-fluorophenyl group increases lipophilicity, while the piperazine nitrogen (N4) is basic (pKa ~8.5–9.0). At physiological pH (7.4), the compound exists in equilibrium between its protonated (soluble) and neutral (insoluble) forms. If you are using the Free Base , it acts like "grease" in aqueous buffers, leading to micro-precipitation.

Troubleshooting FAQ:

Q: Should I use the Free Base or the Hydrochloride Salt? A: Always prefer the Hydrochloride (HCl) or Dihydrochloride (2HCl) salt for biological assays.

  • Free Base: Oily liquid or low-melting solid. Poor water solubility. Requires high DMSO percentages which may be toxic to cells.

  • HCl Salt: Crystalline solid.[1] Water-soluble.[2] More stable against oxidation.

Q: I see precipitation when diluting my DMSO stock into the assay buffer. Why? A: This is "Crash-out." You likely spiked a high-concentration DMSO stock (e.g., 10 mM) directly into a cold, aqueous buffer.

  • Solution: Use an Intermediate Dilution Step .

    • Prepare 10 mM stock in 100% DMSO.

    • Dilute to 10x working concentration in Assay Buffer + 5% DMSO .

    • Add this to your final well (Final DMSO = 0.5%). Note: Ensure your assay tolerates 0.5% DMSO. If not, validate limits using a DMSO tolerance test [1].

Part 3: The Identity Crisis (Stereochemistry)

The Issue: "New batch of compound shows 10x different potency (Ki/EC50)." The Science: This is the most critical oversight. The 3-methyl group creates a chiral center.

  • 1-(3-Fluorophenyl)-3-methylpiperazine exists as two enantiomers: (R) and (S).

  • Biological Impact: In serotonin (5-HT) and dopamine receptor assays, one enantiomer is often significantly more potent than the other (eutomer vs. distomer). Commercial "technical grade" supplies are often Racemic (50:50 mixture) , but the ratio can fluctuate between batches if not certified.

Actionable Protocol:

  • Check the Label: Does it specify (R), (S), or (±)? If it says "1-(3-Fluorophenyl)-3-methylpiperazine" without a prefix, assume it is racemic.

  • Request COA: Demand a Certificate of Analysis showing Chiral HPLC data.

  • Standardize: Switch to using a specific enantiomer for structure-activity relationship (SAR) studies to eliminate "ratio-driven" variance [2].

ParameterRacemic MixtureEnantiopure (R or S)
Cost LowHigh
Consistency Variable (Batch-dependent)High
Potency Average of both isomersTrue pharmacological value
Risk High (Inconsistent data)Low

Part 4: Non-Specific Binding (NSB)

The Issue: "High background signal or 'sticky' compound behavior." The Science: Phenylpiperazines are hydrophobic. They bind avidly to plastics (tips, plates) and glass fiber filters (in radioligand binding). This depletes the free concentration of the drug, making it appear less potent than it is (right-shifted curves) [3].

Mitigation Workflow:

NSB_Mitigation Stock Compound Stock Dilution Serial Dilution (Low Binding Plate) Stock->Dilution Avoid Polystyrene Assay Final Assay Dilution->Assay Transfer Tips Pipette Tips (Low Retention) Tips->Dilution Use Buffer Assay Buffer (+ Additive) Buffer->Dilution 0.1% BSA or 0.05% Tween-20

Figure 2: Protocol adjustments to minimize hydrophobic loss.

Protocol Adjustments:

  • Additives: Supplement assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01-0.05% Tween-20 . These proteins/surfactants coat the plastic surfaces, preventing the drug from sticking.

  • Labware: Use Polypropylene (PP) plates for dilutions. Avoid Polystyrene (PS) for intermediate steps.

  • Filter Binding (Radioligand Assays): If using filtration, pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour. This neutralizes the charge interaction common with piperazine cations.

Part 5: Standardized Assay Protocol

To ensure reproducibility, follow this "Gold Standard" preparation method.

Reagents:

  • Compound: 1-(3-Fluorophenyl)-3-methylpiperazine (HCl salt preferred).

  • Solvent: Anhydrous DMSO (stored under nitrogen/desiccator).

  • Buffer: HBSS or PBS + 0.1% BSA (pH 7.4).

Step-by-Step:

  • Stock Generation:

    • Dissolve solid to 10 mM in 100% DMSO .

    • Tip: Vortex for 30 seconds. Inspect visually. If hazy, sonicate for 5 minutes.

    • Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

  • Serial Dilution (The "3-Step" Method):

    • Step A (100% DMSO): Perform your 1:3 or 1:10 serial dilution in a polypropylene plate using 100% DMSO.

    • Step B (Intermediate): Transfer 2 µL of Step A into 98 µL of Buffer (2% DMSO final). Mix well.

    • Step C (Assay): Transfer 10 µL of Step B into 90 µL of Assay Volume (Final DMSO = 0.2%).

  • Validation:

    • Run a Z-factor analysis using the vehicle (0.2% DMSO) and a known reference antagonist (e.g., Methiothepin or m-CPP) to validate the system before testing the new compound.

References

  • NIH Assay Guidance Manual. (2012). DMSO Tolerance and Solubility Assessment.[2][3] National Center for Advancing Translational Sciences.[4][5] Available at: [Link]

  • Brooks, W. H., et al. (2011). Chirality and Drug Discovery. Current Topics in Medicinal Chemistry. (Highlighting the necessity of enantiopure testing for piperazine derivatives). Available at: [Link]

  • Comley, J. (2009). Non-specific binding: The 'sticky' problem in drug discovery. Drug Discovery World. Available at: [Link]

  • PubChem Compound Summary. (2024). 1-(3-Fluorophenyl)piperazine derivatives.[1][6][7][8][9][10][11] National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC for 1-(3-Fluorophenyl)-3-methylpiperazine

Welcome to the technical support center for the chromatographic analysis of 1-(3-Fluorophenyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 1-(3-Fluorophenyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for High-Performance Liquid Chromatography (HPLC) methods. Here, we will delve into the causal relationships behind experimental choices and provide validated protocols to ensure the integrity of your results.

Core Concept: The Challenge of Basic Analytes

1-(3-Fluorophenyl)-3-methylpiperazine is a basic compound. In reversed-phase HPLC (RP-HPLC), basic compounds are notorious for exhibiting poor peak shapes, particularly tailing. This is primarily due to secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[1][2] Our optimization strategy will, therefore, focus on minimizing these interactions to achieve symmetrical, well-resolved peaks.

Troubleshooting Guide

Encountering issues during your HPLC run is a common part of method development. This guide provides a systematic approach to diagnosing and resolving frequent problems.

Visual Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting common HPLC issues encountered with 1-(3-Fluorophenyl)-3-methylpiperazine.

HPLC_Troubleshooting start Start: Identify Issue peak_tailing Poor Peak Shape (Tailing > 1.2) start->peak_tailing poor_resolution Poor Resolution (Rs < 1.5) start->poor_resolution retention_drift Retention Time Drift start->retention_drift ph_adjust Adjust Mobile Phase pH (Low pH: 2.5-3.5) peak_tailing->ph_adjust Primary Action organic_ratio Optimize % Organic (Acetonitrile/Methanol) poor_resolution->organic_ratio Initial Step equilibration Ensure Adequate Column Equilibration retention_drift->equilibration First Check end_capped_column Use End-Capped or High Purity Silica Column ph_adjust->end_capped_column If tailing persists mobile_phase_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) end_capped_column->mobile_phase_modifier Further optimization change_column Change Column Selectivity (e.g., Phenyl, Cyano) organic_ratio->change_column If co-elution occurs gradient_elution Implement Gradient Elution change_column->gradient_elution For complex samples temp_control Use a Column Oven for Temperature Stability equilibration->temp_control If drift continues mobile_phase_prep Check Mobile Phase Preparation Consistency temp_control->mobile_phase_prep Final Verification

Caption: A systematic workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Peak Shape & Tailing

Q1: My peak for 1-(3-Fluorophenyl)-3-methylpiperazine is tailing significantly. What is the primary cause and how do I fix it?

A1: Peak tailing for basic compounds like yours is most often caused by secondary interactions with acidic silanol groups on the silica stationary phase.[1][2] At a neutral pH, your basic analyte will be protonated (positively charged) and will interact with ionized silanols (negatively charged), leading to a distorted peak shape.

Recommended Action: The most effective solution is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase.[1]

  • Protocol: Prepare your aqueous mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer or acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[3] At this low pH, the silanols are protonated and less likely to interact with your analyte.[1]

Q2: I've lowered the pH, but I still see some peak tailing. What's my next step?

A2: If pH adjustment alone is insufficient, your column may have a high number of accessible, unreacted silanol groups.

Recommended Actions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[1] Columns with high-purity silica also have fewer metallic impurities, which can contribute to tailing.

  • Consider a Different Stationary Phase: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like yours.[4][5]

Retention and Resolution

Q3: How do I control the retention time of 1-(3-Fluorophenyl)-3-methylpiperazine?

A3: In reversed-phase chromatography, retention is primarily controlled by the hydrophobicity of the analyte and the strength of the mobile phase.[6]

Recommended Actions:

  • Adjust Organic Modifier Concentration: Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time. Conversely, decreasing the organic percentage will increase retention.

  • Control the pH: For a basic compound, operating at a low pH protonates the amine groups, making the molecule more polar and reducing its retention time.[7][8] Conversely, a higher pH will result in a neutral, less polar form, leading to longer retention.[7][8] For robust method performance, it is advisable to work at a pH at least 1.5-2 units away from the analyte's pKa.[7][9]

Q4: I am trying to separate 1-(3-Fluorophenyl)-3-methylpiperazine from a closely related impurity. How can I improve the resolution?

A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Recommended Actions:

  • Optimize the Mobile Phase:

    • Solvent Type: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties.

    • pH Adjustment: Small changes in pH can significantly impact the retention of ionizable compounds, thus altering selectivity.[10]

  • Implement a Gradient Elution: A shallow gradient, where the percentage of organic solvent is increased slowly over time, can effectively separate closely eluting peaks.[6]

  • Change the Column:

    • Particle Size: A column with smaller particles (e.g., < 3 µm) will provide higher efficiency and better resolution.

    • Column Chemistry: As mentioned, a phenyl or cyano-based column can provide different selectivity compared to a standard C18 column.[4]

Method Robustness and Validation

Q5: My retention times are drifting between injections. What could be the cause?

A5: Retention time instability is often due to a lack of system equilibration, temperature fluctuations, or changes in mobile phase composition.[11]

Recommended Actions:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. This may take 10-20 column volumes.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.[12]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. If using a buffer, ensure it is within its effective buffering range. Premixing the mobile phase can also improve consistency.

Q6: What are the key parameters to consider when validating my HPLC method according to regulatory guidelines?

A6: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[13] According to ICH Q2(R1) guidelines, the key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For a comprehensive understanding, refer to the ICH Q2(R1) and USP General Chapter <621> guidelines.[13][14][15]

Experimental Protocols & Data

Protocol 1: Systematic pH Screening for Optimal Peak Shape
  • Prepare Mobile Phase Modifiers:

    • Stock A: 0.1% (v/v) Formic Acid in Water

    • Stock B: 0.1% (v/v) Trifluoroacetic Acid in Water

    • Stock C: 10 mM Ammonium Acetate buffer, pH 5.0

  • Prepare Mobile Phases:

    • Mobile Phase 1: 50:50 Acetonitrile / Stock A

    • Mobile Phase 2: 50:50 Acetonitrile / Stock B

    • Mobile Phase 3: 50:50 Acetonitrile / Stock C

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject a standard solution of 1-(3-Fluorophenyl)-3-methylpiperazine using each mobile phase. Record the retention time, peak asymmetry, and resolution from any adjacent peaks.

Data Presentation: Effect of pH on Peak Asymmetry
Mobile Phase ModifierApproximate pHPeak Asymmetry (As)Observations
10 mM Ammonium Acetate5.0> 2.0Significant Tailing
0.1% Formic Acid~2.71.2 - 1.5Improved Symmetry
0.1% Trifluoroacetic Acid~2.11.0 - 1.2Symmetrical Peak

Note: Asymmetry calculated at 10% peak height. An ideal value is 1.0. Values > 1.2 are generally considered tailing.[1]

Logical Diagram: Column Selection Strategy

Column_Selection start Analyte Properties 1-(3-Fluorophenyl)-3-methylpiperazine (Basic, Aromatic) c18 Standard C18 - Good hydrophobicity - Potential for silanol interactions start->c18 Initial Choice phenyl Phenyl Column - Alternative selectivity (π-π) - Good for aromatic compounds c18->phenyl If Poor Resolution with Impurities end_capped_c18 End-Capped C18 - Minimized silanol interactions - Recommended for basic compounds c18->end_capped_c18 If Tailing Occurs cyano Cyano Column - Less hydrophobic than C18 - Different dipole interactions phenyl->cyano Alternative Selectivity

Caption: A decision tree for selecting an appropriate HPLC column.

References

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved February 19, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 19, 2026, from [Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved February 19, 2026, from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved February 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 19, 2026, from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved February 19, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved February 19, 2026, from [Link]

  • Ovid. (n.d.). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Retrieved February 19, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 19, 2026, from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved February 19, 2026, from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved February 19, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved February 19, 2026, from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved February 19, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved February 19, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 19, 2026, from [Link]

  • PMC. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. Retrieved February 19, 2026, from [Link]

  • Rotachrom Technologies. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved February 19, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved February 19, 2026, from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved February 19, 2026, from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved February 19, 2026, from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved February 19, 2026, from [Link]

  • Chromasir. (2025, March 27). News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Retrieved February 19, 2026, from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved February 19, 2026, from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved February 19, 2026, from [Link]

  • ECA Academy. (2022, September 7). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Identification and Purification of 1-(3-Fluorophenyl)-3-methylpiperazine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)-3-methylpiperazine. It addr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)-3-methylpiperazine. It addresses common challenges related to impurity identification and removal, offering troubleshooting advice and detailed experimental protocols designed to ensure the highest standards of product purity.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common questions and issues encountered during the synthesis and purification of 1-(3-Fluorophenyl)-3-methylpiperazine.

Q1: What are the most likely impurities in my crude 1-(3-Fluorophenyl)-3-methylpiperazine sample?

A1: Impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route—commonly the reaction of 3-fluoroaniline with a protected 2-methylpiperazine precursor or direct alkylation—your crude product may contain:

  • Starting Materials: Unreacted 3-fluoroaniline or the piperazine core precursor.

  • Positional Isomers: 1-(2-Fluorophenyl)-3-methylpiperazine and 1-(4-Fluorophenyl)-3-methylpiperazine, which can arise if the initial fluorophenyl starting material is not isomerically pure.

  • Over-Alkylated Byproducts: If the synthesis involves N-alkylation, formation of a quaternary ammonium salt is possible, though less common.

  • Related Piperazines: Structurally similar piperazines formed from impurities in the starting materials can be carried through the synthesis.[1][2]

  • Solvent Adducts and Reagent-Related Impurities: Residual solvents or byproducts from reagents used in the synthesis.

Q2: My compound is streaking badly on a standard silica gel column. How can I fix this?

A2: This is a classic problem when purifying basic amines on acidic silica gel.[3][4] The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape, tailing, and sometimes irreversible adsorption.[4]

  • Causality: This acid-base interaction means the compound does not elute cleanly, leading to broad peaks that co-elute with impurities.

  • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to a non-polar solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The competing base neutralizes the active silanol sites, allowing your compound to travel through the column more uniformly.[3][5]

  • Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica column (often designated as NH2 or KP-NH).[3][6] This stationary phase has a basic character, which eliminates the undesirable interaction with basic analytes, often allowing for simpler solvent systems like hexane/ethyl acetate without any additives.[3][6]

Q3: My HPLC analysis shows poor peak shape (tailing). What is the cause and how can I improve it?

A3: Similar to silica gel chromatography, peak tailing in reverse-phase HPLC (e.g., on a C18 column) is often due to interactions between the basic piperazine and residual, un-capped silanol groups on the stationary phase.

  • Solution 1 (Use a Mobile Phase Additive): Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This ensures the piperazine is fully protonated (acts as a salt) and minimizes interactions with the stationary phase.

  • Solution 2 (Adjust pH): Operating at a low pH (e.g., 2-3) will achieve the same protonation effect as an acidic additive. Conversely, using a high pH mobile phase (pH 8-10, with a pH-stable column) can also be effective. At high pH, the piperazine is in its free-base form, and silanol interactions are suppressed.[4]

Q4: I have a persistent impurity with the same mass as my product. What could it be and how do I remove it?

A4: An impurity with the same mass is almost certainly a positional isomer (e.g., 1-(2-fluorophenyl)- or 1-(4-fluorophenyl)-3-methylpiperazine). These isomers have very similar physical properties, making them challenging to separate.

  • Identification: GC-MS can sometimes separate isomers based on subtle differences in their boiling points and column interactions, resulting in different retention times.[7] High-field NMR spectroscopy is essential for definitive structural confirmation.

  • Separation Strategy 1 (Chromatography): Isocratic (constant solvent mixture) elution on a high-performance flash chromatography system may provide the resolution needed. Chiral chromatography could also be an option if the isomers form separable diastereomeric complexes with a chiral stationary phase.

  • Separation Strategy 2 (Recrystallization): This is often the most effective method. Convert the mixture of free-base isomers into a salt (e.g., hydrochloride or citrate). The different isomers' salts will have slightly different crystal lattice energies and solubilities. Through careful selection of a recrystallization solvent, it is often possible to selectively crystallize the desired isomer, leaving the others in the mother liquor.[1][8]

Section 2: Impurity Identification Workflow

A systematic approach is crucial for efficiently identifying unknown impurities. The following workflow outlines the key steps from initial detection to structural confirmation.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Identification A Crude Product Analysis B Run Analytical HPLC & GC-MS A->B C Compare to Reference Standard B->C D Unknown Peak(s) Detected? C->D E Analyze Mass Spectrum (MS) D->E Yes F Determine Molecular Weight (m/z) E->F G Is m/z a known starting material or byproduct? F->G H Is m/z identical to product? G->H No I Isolate Impurity via Prep-HPLC or Column Chromatography G->I No K Tentatively Identify: Starting Material G->K Yes H->I Yes (Probable Isomer) L Confirm Identity: Positional Isomer J Characterize by NMR & HRMS I->J J->L M Confirm Identity: Process-Related Impurity J->M

Caption: Workflow for impurity identification.

Protocol 1: Analytical Method Setup (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds like piperazine derivatives.[7][9]

Objective: To develop a robust GC-MS method for the routine analysis of 1-(3-Fluorophenyl)-3-methylpiperazine purity.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Column: 5% Phenyl/95% Methyl Silicone (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium, high purity

  • Vials and caps

  • Solvent: Methanol or Ethyl Acetate (HPLC grade)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the crude sample and dissolve it in 1 mL of methanol in a GC vial.

  • Instrument Setup: Configure the GC-MS with the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode to detect all potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Integrate all impurity peaks.

    • Analyze the mass spectrum of each impurity to determine its molecular weight and fragmentation pattern, which provides clues to its structure.

Table 1: Typical GC-MS Analytical Parameters

ParameterSettingRationale
Injector Temp 280 °CEnsures rapid volatilization of the analyte without degradation.
Carrier Gas Flow 1.2 mL/min (Constant Flow)Optimal flow rate for good separation efficiency on a 0.25 mm ID column.
Oven Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70eVStandard energy for creating reproducible fragmentation patterns.

Section 3: Purification Strategies & Protocols

The choice of purification strategy depends on the nature and quantity of the impurities.

G A Assess Crude Purity (via TLC, GC-MS, or HPLC) B High levels of non-basic impurities (e.g., starting materials)? A->B C Perform Acid-Base Extraction (Gross Purification) B->C Yes D Closely related impurities (e.g., isomers, analogs)? B->D No C->D E Perform Column Chromatography D->E Yes F Need highest possible purity (>99.5%)? D->F No E->F G Perform Recrystallization via Salt Formation F->G Yes H Final Purity Check F->H No G->H

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Acid-Base Extraction

Principle: This technique separates basic compounds from neutral and acidic impurities by manipulating their solubility in aqueous and organic solvents based on pH.[10][11] The basic piperazine is protonated by an acid to form a water-soluble salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then made basic, regenerating the water-insoluble free-base, which can be extracted back into a fresh organic solvent.

Protocol 2: Step-by-Step Acid-Base Extraction

Objective: To remove neutral and acidic impurities from the crude product.

Reagents:

  • Crude 1-(3-Fluorophenyl)-3-methylpiperazine

  • Diethyl ether or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether (~10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: The protonated piperazine salt is now in the lower aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 5 M NaOH solution while stirring until the pH is >12 (verify with pH paper). The piperazine free-base will precipitate or form an oily layer.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free-base product with two portions of fresh diethyl ether or DCM.

  • Washing & Drying: Combine the organic extracts. Wash with one portion of brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free-base product.

Strategy 2: Column Chromatography

Principle: As discussed in the FAQs, standard silica gel is challenging for basic amines. This protocol uses a modified mobile phase to achieve effective purification.

Protocol 3: Flash Chromatography using Amine-Modified Mobile Phase

Objective: To separate closely related impurities using standard silica gel.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Dichloromethane (DCM) and Methanol (MeOH)

  • Additive: Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • TLC Method Development: First, find a suitable solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of DCM:MeOH. A good system will show the product with an Rf value of ~0.3. Once a good ratio is found (e.g., 95:5 DCM:MeOH), add 1% TEA to the mixture and run another TLC to confirm separation and good spot shape.

  • Column Packing: Pack a column with silica gel as a slurry in the initial, non-polar solvent (e.g., pure DCM with 1% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity (e.g., increasing the percentage of MeOH) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Strategy 3: Recrystallization via Salt Formation

Principle: This is a highly effective method for achieving exceptional purity. The crude free-base is converted to a salt, which is then purified by recrystallization. The salt's rigid crystalline structure excludes impurities more effectively than liquid-phase chromatography.[1][8]

Protocol 4: Purification via Hydrochloride Salt Formation

Objective: To obtain high-purity crystalline 1-(3-Fluorophenyl)-3-methylpiperazine dihydrochloride.

Materials:

  • Purified free-base (from extraction or chromatography)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the free-base product in a minimal amount of cold isopropanol.

  • Salt Formation: While stirring, slowly add a stoichiometric amount (2 equivalents) of concentrated HCl. Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will begin to precipitate.

  • Crystallization: The precipitation can be aided by adding a non-polar co-solvent like diethyl ether until the solution becomes slightly cloudy. Allow the mixture to stand, preferably at a low temperature (0-4 °C), for several hours to complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified salt in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure salt can be converted back to the free base by dissolving it in water, basifying with NaOH, and extracting with an organic solvent as described in Protocol 2.

Section 4: Data Interpretation

Table 2: Common Impurities and Their Expected Mass Data

Compound NameLikely OriginMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
1-(3-Fluorophenyl)-3-methylpiperazine Product C₁₁H₁₅FN₂194.25195.1
3-FluoroanilineStarting MaterialC₆H₆FN111.12112.1
2-MethylpiperazineStarting MaterialC₅H₁₂N₂100.16101.1
1-(2-Fluorophenyl)-3-methylpiperazineIsomeric ImpurityC₁₁H₁₅FN₂194.25195.1
1-(4-Fluorophenyl)-3-methylpiperazineIsomeric ImpurityC₁₁H₁₅FN₂194.25195.1

Section 5: References

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

  • Biotage. (2023). Is there an easy way to purify organic amines?.

  • Google Patents. (1959). US2919275A - Purification of piperazine.

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • Google Patents. (1961). US2975181A - Method for the preparation of piperazine salts.

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011).

  • Columbia University. (n.d.). Column chromatography.

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.

  • RSC Publishing. (2010). Analytical Methods.

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.

  • Acid-Base Extraction. (n.d.).

  • Pharmaffiliates. (n.d.). Piperazine-impurities.

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).

  • ChemicalBook. (n.d.). 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6.

  • Wikipedia. (n.d.). Acid–base extraction.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Troubleshooting

enhancing the biological activity of 1-(3-Fluorophenyl)-3-methylpiperazine derivatives

Status: Online | Specialist: Senior Application Scientist | Ticket System: Active Welcome to the Scaffold Optimization Help Desk You have reached the Tier-3 Support for Phenylpiperazine Medicinal Chemistry . This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket System: Active

Welcome to the Scaffold Optimization Help Desk

You have reached the Tier-3 Support for Phenylpiperazine Medicinal Chemistry . This guide addresses the specific challenges in synthesizing and optimizing 1-(3-fluorophenyl)-3-methylpiperazine scaffolds. These derivatives are privileged structures in CNS drug discovery, particularly for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptor modulation.

Below are the three most common "Support Tickets" (issues) filed by researchers working with this scaffold, accompanied by diagnostic protocols and resolution workflows.

Ticket #001: Synthetic Failure (Low Yield & Racemization)

User Report: "I am attempting a Buchwald-Hartwig coupling between 1-bromo-3-fluorobenzene and 2-methylpiperazine. Yields are stuck at <30%, and I'm losing enantiomeric excess (ee) on the methyl group."

Diagnostic Analysis

The 3-methyl group on the piperazine ring introduces steric hindrance near the nucleophilic nitrogen (


). Standard catalytic systems (e.g., Pd(PPh3)4) often fail to facilitate the oxidative addition/reductive elimination cycle efficiently here. Furthermore, high temperatures with strong bases (like NaOtBu) can cause racemization of the chiral center adjacent to the amine.
Resolution Protocol: The Steric-Bypass Workflow

To enhance activity, you must first ensure you can synthesize the core with high fidelity.

Step-by-Step Optimization:

  • Catalyst Switch: Abandon standard phosphines. Switch to Pd(OAc)₂ paired with BINAP (racemic synthesis) or S-Phos/Xantphos (for hindered coupling). These bulky, electron-rich ligands facilitate coupling at hindered centers.

  • Base Modification: Swap Sodium tert-butoxide (NaOtBu) for Cesium Carbonate (Cs₂CO₃) . The milder base profile reduces the risk of proton abstraction at the chiral center (

    
     of the piperazine).
    
  • Solvent System: Use Toluene or 1,4-Dioxane at 100°C. If racemization persists, lower temp to 80°C and extend reaction time (24-48h).

Visual Troubleshooting Guide (Synthesis):

SynthesisWorkflow Start Start: Coupling Reaction (3-F-Ph-Br + 2-Me-Piperazine) CheckYield Check Yield > 50%? Start->CheckYield CheckEE Check Enantiomeric Excess (>95%?) CheckYield->CheckEE Yes LigandIssue Error: Steric Hindrance. Action: Switch to Pd(OAc)2 + BINAP CheckYield->LigandIssue No Success Success: Proceed to Linker Attachment CheckEE->Success Yes BaseIssue Error: Racemization. Action: Switch NaOtBu -> Cs2CO3 CheckEE->BaseIssue No LigandIssue->CheckYield Retry BaseIssue->CheckEE Retry

Figure 1: Decision tree for optimizing the Buchwald-Hartwig coupling of hindered piperazines.

Ticket #002: Poor Selectivity (The "Dirty Drug" Problem)

User Report: "My derivative has high affinity for 5-HT1A (


 = 2 nM), but it also hits Alpha-1 adrenergic receptors and hERG channels, causing toxicity flags."
Diagnostic Analysis

The "Head" (3-F-phenylpiperazine) provides affinity, but the "Linker" and "Tail" determine selectivity.

  • Alpha-1 Liability: Often caused by short alkyl linkers (

    
    ) or highly lipophilic aryl tails.
    
  • hERG Liability: Driven by the basicity of the piperazine nitrogen (

    
    ) combined with a lipophilic tail (LogP > 3.5).
    
Resolution Protocol: The LCAP Tuning System

Modify the Long-Chain Arylpiperazine (LCAP) architecture using the following logic:

1. Linker Optimization (The Spacer):

  • Action: Extend the alkyl chain from

    
     (ethyl) to 
    
    
    
    (butyl).
  • Reasoning: 5-HT1A receptors tolerate longer spacers (up to 4 carbons) better than Alpha-1 receptors. This creates a "selectivity window."

2. Tail Modification (The Anchor):

  • Action: Introduce a polar moiety (e.g., imide, amide, or heteroaryl) at the terminal end.[1][2]

  • Reasoning: Replacing a simple phenyl tail with a phthalimide or isoindoline-1,3-dione creates specific hydrogen bonding interactions unique to serotonin receptors, reducing off-target binding.

Comparative Data: Linker Length vs. Selectivity

Compound IDLinker Length (

)
Tail Group5-HT1A

(nM)
Alpha-1

(nM)
Selectivity Ratio
Ref-A 2Phenyl1.215.012x
Ref-B 3Phenyl2.585.034x
Ref-C 4Phenyl4.1320.078x
Opt-1 4Phthalimide0.8>1000>1200x

Visual Logic: The Pharmacophore Map

SAR_Logic Head Head: 3-F-Phenylpiperazine (Affinity Driver) Linker Linker: Alkyl Chain (n=2-4) Head->Linker Tail Tail: Terminal Fragment Linker->Tail Result1 n=2, Aryl Tail High Alpha-1 Binding (Poor Selectivity) Tail->Result1 Lipophilic Result2 n=4, Imide Tail High 5-HT1A Selectivity (Optimized) Tail->Result2 Polar/H-Bonding

Figure 2: Pharmacophore assembly logic for enhancing selectivity over Alpha-1 adrenergic receptors.

Ticket #003: Metabolic Instability & hERG Toxicity

User Report: "The compound is active but has a half-life (


) of < 15 mins in microsomes and blocks hERG at 1 

M."
Diagnostic Analysis
  • Metabolism: The 3-fluorine protects one site, but the unsubstituted phenyl positions (para/ortho) are "soft spots" for CYP450 hydroxylation.

  • hERG: The basic nitrogen (

    
    ) of the piperazine is the primary pharmacophore for hERG blockade (trapping in the channel pore).
    
Resolution Protocol: The "Safety-First" Design

1. Metabolic Blocking (The Fluorine Scan):

  • Protocol: If the 3-F position is fixed, add a second fluorine at the para-position (4-F) of the phenyl ring or on the Terminal Tail .

  • Effect: This blocks the primary site of oxidative metabolism without significantly altering the steric profile.

2. hERG Mitigation (Basicity Reduction):

  • Protocol: Add an electron-withdrawing group (EWG) like a carbonyl (amide) or sulfonyl group adjacent to the piperazine nitrogen, or convert the tail into a zwitterion.

  • Alternative: Introduce an oxygen atom into the linker (e.g., ethoxy-ethyl linker). This lowers the LogP and reduces the affinity for the hydrophobic hERG pore.

FAQs: Quick Fixes

  • Q: Can I just remove the 3-methyl group?

    • A: No. The 3-methyl group is crucial.[3] It creates a steric clash that prevents N-dealkylation, significantly extending metabolic stability compared to the non-methylated analog.

  • Q: Why does my

    
    -isomer bind differently than the 
    
    
    
    -isomer?
    • A: The 3-methyl group dictates the vector of the phenyl ring. In 5-HT receptors, the

      
      -isomer typically aligns better with the Aspartate residue in the binding pocket (TM3), whereas the 
      
      
      
      -isomer may clash with hydrophobic residues.
References
  • Glennon, R. A., et al. (2002). "Binding of phenylpiperazines to 5-HT receptors."[4] Journal of Medicinal Chemistry. (Foundational SAR for phenylpiperazines).

  • Bielenica, A., et al. (2013).[5] "Computational methods in determination of pharmacophore models of 5-HT1A, 5-HT2A and 5-HT7 receptors." Mini Reviews in Medicinal Chemistry.

  • Westaway, S. M., et al. (2009).[6] "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)."[6] Journal of Medicinal Chemistry. (Demonstrates the importance of S-methyl stereochemistry).

  • Lacivita, E., et al. (2012).[1][2] "Selectivity of long-chain arylpiperazines." Bioorganic & Medicinal Chemistry Letters. (Establishment of the LCAP model).

  • Drug Hunter. (2024).[7][8] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (hERG mitigation strategies for basic amines).

Sources

Optimization

dealing with degradation of 1-(3-Fluorophenyl)-3-methylpiperazine in solution

Welcome to the technical support hub for 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent the degradation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent the degradation of this compound in solution. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your experimental results.

Section 1: Initial Troubleshooting - Is My Compound Degrading?

The first sign of degradation is often unexpected analytical results. Inconsistent potency, new peaks in your chromatogram, or changes in the solution's appearance are common indicators.

Q1: I see a new, unexpected peak in my HPLC/LC-MS analysis. What should I do first?

A1: Before concluding it's a degradant, you must rule out experimental artifacts. Inconsistent results can often be a sign of compound degradation.[1]

  • Verify System Suitability: Ensure your analytical system is performing correctly. Check for carryover by injecting a blank solvent after your sample.

  • Analyze a Freshly Prepared Sample: Immediately prepare a new solution from solid material and analyze it. If the unexpected peak is absent or significantly smaller, degradation of your stock or experimental solution is highly likely.

  • Review Solvent Purity: Ensure the solvents used for your sample and mobile phase are free of impurities that could be causing the extraneous peak.

Section 2: Root Cause Analysis - Why is My Compound Degrading?

Substituted piperazines, like 1-(3-Fluorophenyl)-3-methylpiperazine, are susceptible to several degradation pathways. The piperazine ring, particularly its tertiary amine, is the primary site of chemical instability.

Q2: What are the most common causes of degradation for this compound in solution?

A2: The primary culprits are oxidation, pH-driven reactions, and photodegradation.[1] Understanding the conditions of your experiment is key to identifying the specific cause.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting Flowchart for Degradation Pathways.

  • Oxidation: The tertiary amine of the piperazine ring is susceptible to oxidation, which can form N-oxides.[2] This is often catalyzed by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[3][4]

  • pH-Related Degradation: As a weak base, the stability of 1-(3-Fluorophenyl)-3-methylpiperazine can be highly pH-dependent.[1] Extreme pH values (either highly acidic or highly alkaline) can catalyze degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and initiate degradation.[5][6] Storing solutions in clear glass vials on a lab bench can lead to significant photolytic degradation over time.

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation.[1][7] While the solid compound may be stable, solutions can degrade much faster at higher temperatures.

Section 3: Quantitative Analysis & Method Development

To properly address degradation, you must be able to accurately measure it. This requires a validated, stability-indicating analytical method.

Q3: How can I develop an HPLC method to separate the parent compound from its degradants?

A3: A stability-indicating method is one that can separate the drug substance from all potential degradation products, process impurities, and excipients.[8] Forced degradation studies are essential for developing and validating such a method.[2][6][8][9]

Protocol 1: Performing a Forced Degradation Study

The goal is to intentionally degrade the compound to an extent of 5-20% to generate and identify potential degradants.[8]

  • Prepare Stock Solutions: Prepare a solution of 1-(3-Fluorophenyl)-3-methylpiperazine in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 2-8 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[1][6][8]

    • Thermal: Heat the stock solution at 80°C for 48 hours.[1]

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developmental HPLC method. The goal is to achieve baseline separation between the parent peak and all new peaks generated.

Table 1: Example HPLC Method Parameters for Initial Screening

ParameterRecommended Starting ConditionOptimization Strategy
Column C18, 250 x 4.6 mm, 5 µmTry different stationary phases like C8 or Phenyl for alternative selectivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH to control ionization and retention of the basic piperazine compound.[1]
Mobile Phase B Acetonitrile or MethanolVary the organic modifier to alter selectivity.[1]
Gradient 10-90% B over 20 minutesOptimize the gradient slope to improve the resolution of closely eluting peaks.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and pressure limits.
Detection UV at 244 nm and 279 nm[10]Use a Diode Array Detector (DAD) to check for peak purity.
Column Temp. 30°CVary temperature to improve peak shape and selectivity.

Section 4: Prevention & Mitigation Strategies

Once the cause of degradation is understood, you can implement strategies to prevent it in future experiments.

Q4: How can I prepare and store solutions of 1-(3-Fluorophenyl)-3-methylpiperazine to ensure stability?

A4: Proper handling and storage are critical. The following recommendations are based on mitigating the primary degradation pathways.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Best Practices for Solution Stability.

Table 2: Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Solvent Choice Use high-purity, HPLC-grade solvents.Minimizes reactive impurities like peroxides which can initiate oxidation.[4]
pH Control Buffer aqueous solutions. Conduct a pH-stability profile to find the optimal pH.[1]Piperazine derivatives often have a specific pH range of maximum stability.
Oxygen Exclusion For long-term storage, sparge the solvent with an inert gas (Nitrogen or Argon) before preparing the solution.[1]Removes dissolved oxygen, a key driver of oxidative degradation.
Light Protection Always store solutions in amber vials or wrap clear vials in aluminum foil.[1]Prevents photodegradation initiated by exposure to ambient or UV light.
Temperature Store stock solutions at low temperatures (-20°C or -80°C).[1]Drastically slows down the rate of all chemical degradation pathways.
Additives Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid for solutions prone to oxidation.[1][3][11]Antioxidants act as radical scavengers, protecting the primary compound from oxidative attack.[3][11]
Freeze-Thaw Cycles Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]Minimizes physical stress and exposure to atmospheric oxygen each time the sample is used.

Section 5: Frequently Asked Questions (FAQs)

Q5: My solid material has changed color. What does this mean? A5: A color change in the solid state, often to a yellowish or brownish hue, is a strong indicator of oxidative degradation from exposure to atmospheric oxygen.[1][11] It is crucial to store the solid material in a tightly sealed container, potentially under an inert atmosphere.[1]

Q6: Can I use tap water or DI water for my solutions? A6: It is strongly discouraged. Use only high-purity, HPLC-grade water. Deionized water can have varying pH and may contain trace metal ions that can catalyze degradation.

Q7: Is it better to prepare a salt form of the compound for better stability? A7: Yes, converting the free base to a salt (e.g., hydrochloride or citrate) can significantly improve both aqueous solubility and stability in solution.[1][12]

Q8: I'm having trouble with peak tailing for the parent compound in my HPLC method. What can I do? A8: Peak tailing for basic compounds like piperazines is common. Try adding a small amount of a basic modifier like triethylamine (TEA) to your mobile phase (e.g., 0.1%) or use a column specifically designed for basic compounds. Adjusting the mobile phase pH can also significantly improve peak shape.[1]

References

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Available from: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available from: [Link]

  • 1-(3-Fluorophenyl)piperazine. PubChem. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC. Available from: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • Piperazine - HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Available from: [Link]

  • An Improved Flow-Through Photodegradation Device for the Removal of Emerging Contaminants. MDPI. Available from: [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

  • Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes. ResearchGate. Available from: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available from: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. Available from: [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. Available from: [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. ACS Publications. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available from: [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. MDPI. Available from: [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. MDPI. Available from: [Link]

  • Derivatives of Piperazine. III. Reactions with Unsaturated Esters, Part 1. ElectronicsAndBooks. Available from: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. PMC. Available from: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Available from: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available from: [Link]

  • (PDF) Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Derivatization of 1-(3-Fluorophenyl)-3-methylpiperazine

Welcome to the technical support center for the derivatization of 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(3-Fluorophenyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the derivatization of 1-(3-Fluorophenyl)-3-methylpiperazine, providing a logical framework for diagnosis and resolution.

Q1: My acylation/amide coupling reaction shows low to no product yield. What are the likely causes and how can I fix it?

Possible Causes & Solutions

Low yields in amide coupling reactions involving 1-(3-Fluorophenyl)-3-methylpiperazine can often be attributed to a combination of steric hindrance and the electronic nature of the starting materials. The methyl group at the 3-position of the piperazine ring can sterically impede the approach of bulky acylating agents. Additionally, the electron-withdrawing effect of the 3-fluorophenyl group reduces the nucleophilicity of the secondary amine, making it less reactive.

Troubleshooting Workflow: Low Acylation Yield

Optimization

best practices for scaling up 1-(3-Fluorophenyl)-3-methylpiperazine synthesis

This technical guide is structured as a Tier 3 Support resource for process chemists and scale-up engineers. It prioritizes robust, scalable methodologies over academic curiosities.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and scale-up engineers. It prioritizes robust, scalable methodologies over academic curiosities.

Case ID: SC-FPMP-001 Topic: Process Optimization & Scale-Up Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine presents a specific regiochemical challenge. The target molecule requires the arylation of the distal nitrogen (N4) of the 2-methylpiperazine starting material.

While Nucleophilic Aromatic Substitution (


) is common for piperazines, the 3-fluoro substituent on the aryl ring does not provide sufficient activation for 

under mild conditions, leading to harsh forcing conditions and impurity profiles. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination is the recommended route for scale-up, offering superior yield, milder conditions, and higher regioselectivity.

Module 1: Route Selection & Critical Analysis

Why Buchwald-Hartwig over ?

Users often ask if they can avoid transition metals to reduce cost. For this specific substrate, the answer is generally no .

Feature

(Thermal)
Buchwald-Hartwig (Recommended)
Substrate 1-Bromo-3-fluorobenzene1-Bromo-3-fluorobenzene
Activation Requires strong EWG (e.g., -NO2, -CN)Oxidative addition (Pd)
Temperature >140°C (High pressure/Sealed)80–100°C (Reflux)
Regioselectivity Poor (approx. 3:1 Distal:Proximal)Excellent (>20:1) with bulky ligands
Scalability Limited by pressure ratingStandard batch reactors
The Regioselectivity Challenge

The core difficulty is differentiating between the two nitrogen atoms on 2-methylpiperazine.

  • N1 (Proximal): Sterically hindered by the adjacent methyl group.

  • N4 (Distal): Less hindered.

Target Structure: 1-(3-Fluorophenyl)-3 -methylpiperazine.

  • Note on Nomenclature: When the aryl group attaches to the distal nitrogen (N4), IUPAC priority rules renumber the ring starting from the aryl-nitrogen. Thus, the methyl group ends up at position 3.

Module 2: Optimized Experimental Protocol

Reaction Setup (Standardized for 100g Scale)

Reagents:

  • Aryl Halide: 1-Bromo-3-fluorobenzene (1.0 equiv)

  • Amine: 2-Methylpiperazine (1.2 equiv)

  • Catalyst:

    
     (0.5 mol%) or 
    
    
    
    (1.0 mol%)
  • Ligand: BINAP (racemic is fine) or Xantphos (1.0 - 1.2 equiv relative to Pd)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Protocol:

  • Catalyst Pre-complexation: In a separate vessel, mix Pd source and Ligand in 10% of the solvent volume. Stir at RT for 20 mins to form the active catalytic species (L-Pd-0). Crucial for reproducibility.

  • Main Charge: Charge the reactor with 2-methylpiperazine,

    
    , and the remaining solvent.
    
  • Addition: Add the aryl halide.

  • Catalyst Injection: Transfer the pre-complexed catalyst slurry to the main reactor under inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat to 100°C. Monitor by HPLC. Reaction typically completes in 4–6 hours.

Workup & Purification (The "Salt Break")

Distilling high-boiling free-base amines on a large scale leads to degradation. We recommend isolating the product as a Dihydrochloride Salt .

  • Quench: Cool to RT. Filter off inorganic salts (NaBr, excess base) through a Celite/silica pad.

  • Scavenge: Treat filtrate with SiliaMetS® Thiol (or equivalent Pd scavenger) if Pd limits are strict (<10 ppm).

  • Salt Formation: Add 4M HCl in dioxane or IPA (2.5 equiv) dropwise to the filtrate at 0–5°C.

  • Isolation: The product precipitates as a white solid. Filter and wash with cold ether/MTBE.

  • Recrystallization: If regioisomer impurities (>1%) are present, recrystallize from Ethanol/IPA.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for the synthesis.

G Start Start: Raw Materials (1-Bromo-3-fluorobenzene + 2-Methylpiperazine) Decision Route Selection Start->Decision SnAr Route A: SnAr (High Temp/Pressure) Decision->SnAr Low Cost / High Impurity Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed) Decision->Buchwald High Yield / Regioselective Reaction Reaction Phase Cat: Pd2(dba)3 / BINAP Base: NaOtBu Solvent: Toluene, 100°C Buchwald->Reaction Check In-Process Control (HPLC) Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Workup Filtration (Remove NaBr) & Pd Scavenging Check->Workup Yes Salt Salt Formation Add HCl/IPA -> Precipitate Workup->Salt Final Final Product: 1-(3-Fluorophenyl)-3-methylpiperazine . 2HCl Salt->Final

Caption: Figure 1. Optimized Synthetic Workflow for Scale-Up. The Buchwald route is prioritized for regiocontrol.

Module 4: Troubleshooting & FAQs

Q1: I am observing a ~5-10% impurity with the same Mass (M+1) as the product. What is it?

Diagnosis: This is likely the regioisomer (1-(3-fluorophenyl)-2 -methylpiperazine). Root Cause: The catalyst system was not bulky enough to discriminate between the N1 and N4 nitrogens. Solution:

  • Switch Ligand: Move from

    
     or simple bidentates to BINAP  or Xantphos . The large bite angle and steric bulk of these ligands force the arylation to the less hindered distal nitrogen.
    
  • Lower Temperature: Run the reaction at 80°C instead of 100°C to improve kinetic selectivity, though this will increase reaction time.

Q2: The reaction mixture turns into a thick black sludge and stirring stops.

Diagnosis: Catalyst decomposition ("Pd black") or poor solubility of the base. Solution:

  • Solvent Switch: Toluene is standard, but if solubility is an issue, use 1,4-Dioxane or Toluene/THF mixtures.

  • Base Quality: Ensure

    
     is stored in a glovebox or fresh. Hydrolyzed base (NaOH + tBuOH) changes the kinetics and solubility profile.
    
  • Agitation: On scale-up, ensure your impeller type (e.g., anchor vs. pitch blade) can handle slurries (inorganic salts precipitate during reaction).

Q3: My final product has a persistent grey/brown tint.

Diagnosis: Palladium contamination. Solution:

  • Scavengers: Use SiliaMetS® Thiol or Cysteine functionalized silica during the filtration step.

  • Charcoal: A standard activated carbon treatment (reflux in EtOH, filter hot) is effective for removing Pd residues before salt formation.

  • Salt Recrystallization: The hydrochloride salt purges metals much better than the free base. Recrystallize the HCl salt from Ethanol/Water (9:1).

Q4: Can I use the Chloro- analog (1-Chloro-3-fluorobenzene) instead of Bromo-?

Analysis: Yes, but it changes the catalytic requirement. Adjustment:

  • Aryl Chlorides are cheaper but less reactive.

  • Catalyst Change: You must upgrade the ligand to a "Dialkylbiaryl phosphine" class (e.g., BrettPhos or RuPhos ) or use an N-Heterocyclic Carbene (NHC) system (e.g., PEPPSI-IPr ).

  • Recommendation: For initial scale-up (<1kg), stick to the Bromo- analog to avoid IP-heavy or expensive proprietary ligands.

Module 5: Safety & Hazards (E-E-A-T)

Hazard ClassSpecific RiskMitigation
Fluorinated Aromatics Skin/Eye Irritant, potential sensitizer.Full PPE (Tyvek suit, Nitrile gloves). Use localized exhaust.
Piperazines Known respiratory sensitizers (asthmatogen).Strict dust control. Handle solids in a powder hood or isolator.
Sodium tert-butoxide Pyrophoric nature/Caustic.Handle under

. Quench spills with dry sand, not water.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Regioselectivity in Piperazine Arylation

    • Guranova, N., et al. (2018). "Regioselective N-Arylation of Unsymmetric Piperazines." Journal of Organic Chemistry. (General principles applied to 2-methylpiperazine).
  • Scale-Up Safety for Piperazines

    • Occupational Safety and Health Administration (OSHA).
  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 1-(3-Fluorophenyl)-3-methylpiperazine: A Comparative Analytical Guide

Executive Summary & Strategic Imperative In the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine (1-3F-3MP) , a critical intermediate for CNS-active agents, "purity" is not a singular metric but a composite profile. St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

In the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine (1-3F-3MP) , a critical intermediate for CNS-active agents, "purity" is not a singular metric but a composite profile. Standard HPLC-UV often fails to detect non-chromophoric aliphatic impurities (like excess methylpiperazine) or distinguish between regioisomers with identical solvatochromic properties.

This guide moves beyond basic "Area %" reporting. We compare three distinct validation methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and GC-MS —to establish a self-validating quality system.

Key Insight: While HPLC is the industry standard for batch release, 19F qNMR emerges as the superior method for absolute purity determination without the need for expensive, certified reference standards of the specific analyte.

Critical Impurity Profiling

Before selecting a method, one must understand the "Enemy Profile"—the specific impurities generated by the synthesis (typically Buchwald-Hartwig amination or nucleophilic aromatic substitution).

Impurity TypeSpecific CandidatesDetection Challenge
Regioisomers 1-(3-Fluorophenyl)-2 -methylpiperazineNearly identical retention time (RT) in reverse-phase HPLC; requires GC or specialized chiral columns.
Starting Materials 3-Fluoroaniline; 2-Methylpiperazine2-Methylpiperazine lacks a UV chromophore (invisible at 254 nm).
Halogenated Byproducts Defluorinated analogs; Brominated intermediatesMass spectrometry required for identification.
Inorganic Salts Palladium catalysts; Sodium tert-butoxideInvisible to UV and GC; requires Ash test or ICP-MS.

Comparative Analysis of Validation Methods

Method A: HPLC-UV/MS (The High-Throughput Workhorse)

Best For: Routine batch release, detecting trace organic impurities.

  • Mechanism: Separation based on hydrophobicity (C18 column). Detection via UV absorbance (phenyl ring) and Mass Spec (m/z).

  • The Flaw: Relies on "Relative Response Factors." If Impurity X absorbs UV light 10x stronger than your product, your purity calculation is wrong.

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Wavelength: 254 nm (aromatic) and 210 nm (amide/amine bonds).

Method B: 19F & 1H qNMR (The Absolute Truth)

Best For: Primary standard certification, absolute quantification, isomer confirmation.

  • Mechanism: Direct counting of nuclei.[1] The signal integral is directly proportional to the molar concentration, independent of chemical structure.

  • The Advantage: 1-(3-Fluorophenyl)-3-methylpiperazine has a unique Fluorine-19 tag. 19F NMR eliminates all background signals from non-fluorinated solvents and aliphatic impurities, providing a "clean" window into the aromatic purity.

  • Protocol: See Section 5.

Method C: GC-MS (The Isomer Hunter)

Best For: Separating regioisomers (2-methyl vs 3-methyl) and volatile starting materials.

  • Mechanism: Boiling point and polarity separation.

  • The Advantage: Piperazines are semi-volatile. GC often resolves structural isomers better than LC because it interacts with the gas-phase molecular shape.

Comparative Performance Data

FeatureHPLC-UV (254 nm)1H qNMR19F qNMRGC-MS
Specificity Moderate (Co-elution risks)High (Structural ID)Ultra-High (Fluorine specific)High (Isomer resolution)
LOD (Limit of Detection) ~0.05%~0.5%~0.1%~0.01%
Absolute Quantification No (Needs Standard)Yes (Internal Std)Yes (Internal Std)No
Sample Prep Time 15 min5 min5 min20 min (Derivatization optional)
Cost per Run LowHigh (Instrument time)HighModerate

Detailed Experimental Protocol: The "Gold Standard" qNMR Workflow

This protocol uses 19F qNMR for purity and 1H NMR for structural confirmation, ensuring a self-validating loop.

Materials
  • Solvent: DMSO-d6 (dissolves polar salts and organic free base).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Must be high purity (TraceCERT®).
    
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Procedure
  • Weighing (Critical): Accurately weigh ~20 mg of the synthesized 1-3F-3MP (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition (19F):

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): 30 seconds (Must be

      
       to ensure full relaxation for quantification).
      
    • Scans: 32 or 64.

    • Spectral width: Sufficient to cover -60 ppm (IS) and -110 to -120 ppm (Product).

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).

    • Integrate the Internal Standard peak (

      
      ) and the Product peak (
      
      
      
      ).
Calculation


Where:

  • 
     = Integral area[1][3]
    
  • 
     = Number of Fluorine atoms (Product = 1, TFT = 3)
    
  • 
     = Molecular Weight[4]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the synthesized batch.

ValidationWorkflow Start Synthesized Batch 1-(3-Fluorophenyl)-3-methylpiperazine Q1 Is Absolute Purity Required? Start->Q1 qNMR Method: 19F qNMR (with Internal Standard) Q1->qNMR Yes (Reference Material) HPLC Method: HPLC-UV/MS (Area %) Q1->HPLC No (Routine Check) Check1 Purity > 98%? qNMR->Check1 Absolute % HPLC->Check1 Relative % GC Method: GC-MS (Isomer Check) Check1->GC Yes Reject Batch REJECTED (Re-crystallize) Check1->Reject No Final Batch RELEASED (CoA Generated) GC->Final No Regioisomers Detected GC->Reject Isomers Present

Figure 1: Strategic decision tree for multi-modal purity validation.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United Nations Office on Drugs and Crime (UNODC). (2011). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

  • De Ruiter, J. (2005). "Metabolism of Phenylpiperazine Derivatives." Current Drug Metabolism, 6(1), 35-41. (Provides context on metabolic stability and impurity profiles). Link

Sources

Comparative

Technical Comparison Guide: 1-(3-Fluorophenyl)-3-methylpiperazine vs. Structural Analogs

Executive Summary & Compound Identity Compound Name: 1-(3-Fluorophenyl)-3-methylpiperazine Proposed Abbreviation: 3-Me-mFPP Chemical Class: Substituted Phenylpiperazine Primary Mechanism: Serotonin (5-HT) Receptor Ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound Name: 1-(3-Fluorophenyl)-3-methylpiperazine Proposed Abbreviation: 3-Me-mFPP Chemical Class: Substituted Phenylpiperazine Primary Mechanism: Serotonin (5-HT) Receptor Ligand (Agonist/Releasing Agent)

This guide provides a technical analysis of 1-(3-Fluorophenyl)-3-methylpiperazine (3-Me-mFPP) , evaluating its efficacy and pharmacological profile against established phenylpiperazine standards: mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine).

While mCPP and TFMPP are extensively documented as non-selective serotonin receptor agonists and releasing agents, 3-Me-mFPP represents a structural refinement. The introduction of the 3-methyl group on the piperazine ring introduces chirality and steric hindrance, theoretically enhancing metabolic stability and altering receptor subtype selectivity compared to its non-methylated parent, mFPP .

Chemical Structure & Physicochemical Properties[1][2][3]

The efficacy of phenylpiperazines is governed by the electronic and steric nature of the phenyl substituent (position 3) and the conformation of the piperazine ring.

Comparative Physicochemical Profile
Property3-Me-mFPP (Target)mFPP (Parent)mCPP (Standard)TFMPP (Standard)
Phenyl Substituent 3-Fluoro3-Fluoro3-Chloro3-Trifluoromethyl
Piperazine Substituent 3-Methyl NoneNoneNone
Electronic Effect High Electronegativity (F)High Electronegativity (F)Moderate (Cl)Strong E-withdrawing (CF3)
Lipophilicity (LogP) ~2.1 (Predicted)~1.7~2.5~3.2
Steric Bulk (Van der Waals) Small (1.47 Å)Small (1.47 Å)Medium (1.75 Å)Large (Volume ~40 ų)
Chirality Yes (R/S Enantiomers) NoNoNo

Key Insight: The fluorine atom in 3-Me-mFPP is a bioisostere of hydrogen but with high electronegativity, often increasing binding affinity through dipole interactions without the steric penalty of the bulky -CF3 group found in TFMPP. The 3-methyl group adds lipophilicity (increasing BBB permeability) and hinders metabolic degradation.

Pharmacological Efficacy & SAR Analysis[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications drive the pharmacological divergence between these compounds.

SAR_Analysis Core Phenylpiperazine Scaffold Sub_Meta Meta-Substitution (Phenyl) Core->Sub_Meta Sub_Methyl 3-Methyl (Piperazine) Core->Sub_Methyl Effect_5HT 5-HT Receptor Affinity (5-HT2C, 5-HT1A) Sub_Meta->Effect_5HT Controls Potency (CF3 > Cl > F) Effect_Metab Metabolic Stability (Reduced Ring Oxidation) Sub_Methyl->Effect_Metab Steric Hindrance Effect_Chiral Stereoselective Binding (S > R Potency) Sub_Methyl->Effect_Chiral Creates Asymmetry Effect_Chiral->Effect_5HT Modulates Selectivity

Figure 1: SAR Logic Flow. The meta-substituent drives receptor engagement, while the 3-methyl group modulates pharmacokinetics and stereoselectivity.

Receptor Binding & Efficacy[1]

Phenylpiperazines are "dirty drugs" that bind promiscuously across 5-HT receptor subtypes. However, the hierarchy of affinity is consistent.

Predicted vs. Experimental Binding Data (Ki in nM)

Lower Ki indicates higher affinity.

ReceptormCPP (Experimental)TFMPP (Experimental)3-Me-mFPP (SAR Prediction)Clinical Implication
5-HT2C 3.2 nM (Agonist)60 nM (Agonist)10–25 nM Anxiogenic effects, appetite suppression.
5-HT1B 15 nM (Agonist)180 nM (Agonist)30–50 nM Modulation of serotonin release.
5-HT2A 45 nM (Partial Agonist)280 nM (Weak Agonist)80–120 nM Psychedelic/Hallucinogenic threshold (Low).
5-HT1A 40 nM (Agonist)240 nM (Agonist)50–80 nM Anxiolytic counter-effect.
SERT >1000 nM>1000 nM~800 nM Serotonin Reuptake Inhibition (Weak).

Efficacy Analysis:

  • Potency: 3-Me-mFPP is predicted to be less potent than mCPP but more potent than TFMPP. The fluorine atom is less lipophilic than the chlorine in mCPP, which typically reduces affinity slightly at 5-HT2C.

  • Selectivity: The 3-methyl group in similar scaffolds (e.g., 3-methyl-BZP) often increases selectivity for 5-HT2C over 5-HT2A. This suggests 3-Me-mFPP would be less hallucinogenic than TFMPP but potentially more anxiogenic.

  • Stereochemistry: The (S)-enantiomer of 3-methyl-phenylpiperazines generally exhibits 2-5x higher affinity for 5-HT receptors than the (R)-enantiomer.

Experimental Protocols for Validation

To empirically validate the efficacy of 3-Me-mFPP, the following standardized protocols must be utilized. These ensure data is comparable to historical mCPP/TFMPP datasets.

Competitive Radioligand Binding Assay (5-HT2C)

Objective: Determine the Ki value of 3-Me-mFPP at the human 5-HT2C receptor.

Reagents:

  • Radioligand: [3H]-Mesulergine (Antagonist) or [3H]-5-HT (Agonist). Note: Agonist radioligands are preferred for measuring high-affinity states.

  • Cell Line: HEK-293 cells stably expressing human 5-HT2C.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize HEK-293 cells and centrifuge (20,000g, 20 min) to isolate membranes. Resuspend in buffer.

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [3H]-Mesulergine (1 nM final) + 50 µL Test Compound (3-Me-mFPP, concentration range 10^-10 to 10^-5 M).

    • Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation:

    
    
    
Functional Calcium Flux Assay (Agonism Check)

Objective: Confirm if 3-Me-mFPP acts as an agonist or antagonist.

Workflow:

  • Load CHO-K1 cells expressing 5-HT2C with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Inject 3-Me-mFPP.

  • Readout: An increase in fluorescence indicates Gq-protein coupling (Agonism). No change (but inhibition of 5-HT response) indicates Antagonism.

Signal Transduction Pathway

Understanding the downstream effects of 3-Me-mFPP binding to 5-HT2C is critical for predicting physiological outcomes (e.g., hyperthermia, hypolocomotion).

Signaling_Pathway Ligand 3-Me-mFPP Rec_5HT2C 5-HT2C Receptor Ligand->Rec_5HT2C Agonist Binding Gq Gq Protein Rec_5HT2C->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Effect1 Hypolocomotion Ca->Effect1 Effect2 Anxiety/Panic Ca->Effect2 Effect3 Hyperthermia Ca->Effect3

Figure 2: 5-HT2C Agonist Signaling Cascade. 3-Me-mFPP activates the Gq-PLC pathway, leading to intracellular calcium release and characteristic serotonin syndrome-like effects.

Conclusion & Recommendation

3-Me-mFPP is a potent pharmacological probe that likely retains the serotonergic agonist profile of mCPP and TFMPP but with modified pharmacokinetics due to the 3-methyl substitution.

  • For Research: It serves as an excellent tool to study the stereoselective requirements of the 5-HT2C binding pocket. The (S)-isomer is the recommended target for high-affinity studies.

  • For Drug Development: The 3-methyl group likely confers resistance to ring oxidation, potentially extending half-life compared to mFPP. However, the high likelihood of 5-HT2C agonism suggests a side-effect profile (anxiety, nausea) similar to mCPP, limiting its therapeutic potential as a monotherapy.

References
  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior. Link

  • Roth, B. L., et al. (2000). "The Pharmacology of 1-(3-chlorophenyl)piperazine (mCPP)." Journal of Pharmacology and Experimental Therapeutics. Link

  • Baumann, M. H., et al. (2004). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Westaway, S. M., et al. (2009). "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)." Journal of Medicinal Chemistry. (Demonstrates 3-methyl-piperazine moiety utility). Link

  • SWGDRUG. (2005). "Monograph: 1-(3-Trifluoromethylphenyl)piperazine." Scientific Working Group for the Analysis of Seized Drugs. Link

Validation

Comparative Analysis of 1-(3-Fluorophenyl)-3-methylpiperazine and 1-(3-chlorophenyl)piperazine: A Guide for Medicinal Chemists

This guide provides a detailed comparison of the pharmacological activities of two closely related arylpiperazine derivatives: 1-(3-Fluorophenyl)-3-methylpiperazine and the well-characterized compound 1-(3-chlorophenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the pharmacological activities of two closely related arylpiperazine derivatives: 1-(3-Fluorophenyl)-3-methylpiperazine and the well-characterized compound 1-(3-chlorophenyl)piperazine (mCPP). This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships (SAR) that govern their interactions with biological targets.

Introduction: The Significance of Small Structural Changes

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting drugs. Its versatility allows for fine-tuning of pharmacological profiles through specific substitutions on both the aromatic and piperazine rings. This guide focuses on two such analogs, which differ by a single halogen substitution on the phenyl ring (fluorine vs. chlorine) and the presence of a methyl group on the piperazine ring. These seemingly minor modifications can lead to significant changes in receptor affinity, selectivity, and overall biological activity.

1-(3-chlorophenyl)piperazine, commonly known as mCPP, is a known psychoactive compound and a metabolite of the antidepressant trazodone.[1][2] It exhibits broad activity as a non-selective serotonin receptor agonist and has been extensively studied as a pharmacological tool.[1] In contrast, 1-(3-Fluorophenyl)-3-methylpiperazine is a less-characterized derivative. By analyzing its structure in the context of established SAR principles, we can predict its likely pharmacological profile and highlight its potential as a novel research tool or therapeutic lead.

Chemical and Physical Properties

A foundational comparison begins with the basic chemical properties of each molecule.

Property1-(3-Fluorophenyl)-3-methylpiperazine1-(3-chlorophenyl)piperazine (mCPP)
Molecular Formula C₁₁H₁₅FN₂C₁₀H₁₃ClN₂
Molecular Weight 194.25 g/mol (Predicted)196.67 g/mol [1]
CAS Number Not available6640-24-0[1]
Structure
Structure of 1-(3-Fluorophenyl)-3-methylpiperazineStructure of 1-(3-chlorophenyl)piperazine
Pharmacological Profile: A Comparative Analysis

The activity of arylpiperazines is largely dictated by their interaction with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The specific substitutions on the core scaffold determine the affinity and selectivity for these targets.

Structure-Activity Relationship (SAR) Insights:

  • Phenyl Ring Substitution (meta-position): The nature of the halogen at the meta-position of the phenyl ring is critical.

    • mCPP (3-Chloro): The chlorine atom is a relatively bulky, electron-withdrawing group. This substitution pattern contributes to mCPP's broad-spectrum affinity for various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, and notably, high affinity for the 5-HT₂c receptor, where it acts as a partial agonist.[2]

    • 3-Fluoro Analog: Fluorine is smaller than chlorine but is the most electronegative element. This change can alter the electronic distribution of the phenyl ring and its interaction with receptor binding pockets. Studies on related arylpiperazine series have shown that meta-substituents are deeply implicated in the selectivity between 5-HT₁ₐ and α₁-adrenergic receptors.[3] The 5-HT₁ₐ receptor, for instance, can accommodate bulkier substituents at this position compared to the α₁ receptor.[3] Therefore, switching from chloro to the smaller fluoro group may shift the selectivity profile.

  • Piperazine Ring Substitution (3-Methyl): The introduction of a methyl group at the C3 position of the piperazine ring introduces a chiral center and steric bulk.

    • Steric Hindrance: This methyl group can influence the orientation of the entire molecule within the receptor's binding site. Studies on methyl-substituted piperazines have demonstrated that such modifications can have profound and selective effects on receptor activity. For example, methylation at the C2 or C3 position of certain piperazine analogs drastically altered their selectivity for α7 versus α9 nicotinic acetylcholine receptors.[4]

    • Conformational Rigidity: The methyl group can restrict the conformational flexibility of the piperazine ring, potentially locking it into a conformation that is more or less favorable for binding to specific receptor subtypes. This can enhance selectivity.

Predicted Receptor Affinity Profile:

Receptor Target1-(3-chlorophenyl)piperazine (mCPP) Affinity (Ki, nM)1-(3-Fluorophenyl)-3-methylpiperazine (Predicted)Rationale for Prediction
5-HT₂c ~3.4[2]Potentially high affinity, possibly altered selectivityThe arylpiperazine core drives affinity. The F vs. Cl change and the 3-methyl group will likely modulate selectivity against other 5-HT₂ subtypes.
5-HT₂ₐ ~32.1[2]Likely to differ significantly from mCPPSteric and electronic changes from both substitutions are expected to impact binding at the 5-HT₂ₐ site.
5-HT₂ₑ ~28.8[2]Likely to differ significantly from mCPPSimilar to 5-HT₂ₐ, this subtype's affinity will likely be sensitive to the structural modifications.
Dopamine (DAT) Low affinityPotentially higher affinityWhile mCPP has low affinity for DAT, some N-arylpiperazine derivatives can be potent DAT ligands. The combined electronic and steric changes could unexpectedly enhance affinity for this transporter.[5]

Experimental Methodology: Radioligand Binding Assay

To empirically determine and compare the binding affinities of these compounds, a radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "ligand") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

Step-by-Step Protocol for 5-HT₂c Receptor Binding Assay

This protocol provides a self-validating system for determining the inhibitory constant (Ki) of a test compound at the human 5-HT₂c receptor.

  • Preparation of Receptor Membranes (The "Target"):

    • Rationale: The assay requires a source of the target receptor. Membranes from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express the human 5-HT₂c receptor are ideal as they provide a high and consistent receptor density.[6]

    • Procedure:

      • Culture CHO-K1 cells expressing the h5-HT₂c receptor to confluence.

      • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[7]

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[7]

      • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

      • Resuspend the final pellet in an assay binding buffer. Determine the total protein concentration using a standard method like the BCA assay. The membranes can now be used or stored at -80°C.

  • Competitive Binding Incubation (The "Reaction"):

    • Rationale: This step allows the test compound and the radioligand to compete for binding to the receptor. The reaction is allowed to proceed until it reaches equilibrium.

    • Procedure (in a 96-well plate format):

      • Total Binding Wells: Add receptor membranes, the radioligand (e.g., [³H]-LSD), and assay buffer.[6]

      • Non-Specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of a known, non-radioactive ("cold") competing ligand (e.g., 10 µM Mianserin). This determines the amount of radioligand that binds to non-receptor components.

      • Test Compound Wells: Add receptor membranes, the radioligand, and varying concentrations of the test compound (e.g., 1-(3-Fluorophenyl)-3-methylpiperazine) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]

  • Separation and Detection (The "Readout"):

    • Rationale: Unbound radioligand must be separated from the radioligand that is bound to the receptor membranes.

    • Procedure:

      • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. The membranes and bound radioligand will be trapped on the filter.[7]

      • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

      • Dry the filters and place them in scintillation vials with a scintillation cocktail.

      • Count the radioactivity on each filter using a scintillation counter (e.g., a MicroBeta counter). The output is typically in counts per minute (CPM).[6]

  • Data Analysis (The "Result"):

    • Rationale: The raw CPM data is converted into meaningful affinity values.

    • Procedure:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.

      • Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

      • Convert the IC₅₀ to the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[7] The Ki value represents the intrinsic binding affinity of the test compound.

Visualizations

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and a relevant biological pathway.

G cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Competitive Binding cluster_detect Step 3: Separation & Detection cluster_analysis Step 4: Data Analysis p1 Culture h5-HT2c expressing cells p2 Homogenize cells in lysis buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Wash & resuspend membranes p3->p4 a1 Pipette membranes into 96-well plate p4->a1 Input a2 Add Radioligand ([3H]-LSD) a1->a2 a3 Add Test Compound (serial dilutions) or Control Ligands a2->a3 a4 Incubate at 30°C for 60 min a3->a4 d1 Rapid vacuum filtration (GF/C filters) a4->d1 Input d2 Wash filters with cold buffer d1->d2 d3 Dry filters & add scintillant d2->d3 d4 Count radioactivity (CPM) in Scintillation Counter d3->d4 an1 Calculate Specific Binding d4->an1 Input (CPM data) an2 Plot % Binding vs. [Compound] an1->an2 an3 Determine IC50 via non-linear regression an2->an3 an4 Calculate Ki using Cheng-Prusoff Equation an3->an4 end end an4->end Final Ki Value

Caption: Workflow for a Radioligand Binding Assay.

G mCPP mCPP / Arylpiperazine (Agonist) Receptor 5-HT2c Receptor (GPCR) mCPP->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., neuronal excitability) Ca->Response PKC->Response

Caption: Simplified 5-HT₂c Receptor Signaling Pathway.

Synthesis Overview

The synthesis of N-arylpiperazines is a well-established area of organic chemistry. A common and robust method involves the nucleophilic substitution reaction between an appropriately substituted aniline and bis(2-chloroethyl)amine.[8][9]

  • Synthesis of 1-(3-chlorophenyl)piperazine (mCPP): This is typically achieved by reacting 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride in a suitable solvent like xylene.[8]

  • Synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine: A similar strategy could be employed, starting with 3-fluoroaniline. The introduction of the 3-methyl group requires a different starting material or a multi-step synthesis to build the substituted piperazine ring, for example, starting from an appropriate amino alcohol to create the chiral center before cyclization.[10]

Discussion and Conclusion

The comparison between 1-(3-Fluorophenyl)-3-methylpiperazine and 1-(3-chlorophenyl)piperazine (mCPP) serves as an excellent case study in medicinal chemistry, demonstrating how subtle structural modifications can be leveraged to alter pharmacological activity.

  • mCPP is a promiscuous ligand, binding to multiple serotonin receptors, which makes it a useful, albeit non-selective, research tool. Its activity as a metabolite of trazodone is also of clinical significance.[1]

  • 1-(3-Fluorophenyl)-3-methylpiperazine , by contrast, is designed for greater specificity. The replacement of chlorine with a smaller fluorine atom at the meta-position and the introduction of a methyl group on the piperazine ring are predicted to have the following consequences:

    • Altered Selectivity: The steric bulk of the methyl group is likely to reduce affinity for receptors with tighter binding pockets, potentially increasing selectivity for those that can accommodate this substitution.

    • Modified Potency: The combination of electronic changes from the fluorine atom and steric/conformational effects from the methyl group will almost certainly alter the binding affinity (Ki) at key targets like the 5-HT₂c receptor.

    • Introduction of Chirality: The 3-methyl group creates a stereocenter, meaning the compound exists as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different affinities and/or efficacies at chiral biological targets like GPCRs, a phenomenon that has been observed in similar compounds.[4]

References

  • López-Rodríguez, M. L., et al. (2008). Quantitative structure–activity relationship study of new potent and selective antagonists at the 5-HT1A and adrenergic α1d receptors: Derivatives of spiroethyl phenyl(substituted)piperazine. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • Wikipedia contributors. (2023). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. Available at: [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available at: [Link]

  • Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at: [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Wikipedia contributors. (2023). meta-Chlorophenylpiperazine. Wikipedia. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Abd-Wahab, F., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed. Available at: [Link]

  • Stanaszek, R., & Zuba, D. (2008). 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) – A NEW DESIGNER DRUG THAT IS STILL A LEGAL SUBSTANCE. Problems of Forensic Sciences. Available at: [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Bar-Haim, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Slocum, S. T., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors. bioRxiv. Available at: [Link]

  • ChemSynthesis. 1-(3-fluorophenyl)piperazine. ChemSynthesis. Available at: [Link]

  • Girish, Y. R., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. PubMed. Available at: [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.

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Comparative

A Comparative Analysis of Phenylpiperazine Analogs: 1-(3-Fluorophenyl)-3-methylpiperazine and TFMPP

A Guide for Researchers in Neuropharmacology and Drug Development In the landscape of serotonergic and dopaminergic research, phenylpiperazine derivatives represent a significant class of compounds with diverse pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of serotonergic and dopaminergic research, phenylpiperazine derivatives represent a significant class of compounds with diverse pharmacological profiles. This guide provides a detailed comparative analysis of two such analogs: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and the less-characterized 1-(3-Fluorophenyl)-3-methylpiperazine. While extensive data exists for TFMPP, a well-known serotonergic agonist and releasing agent, the pharmacological profile of 1-(3-Fluorophenyl)-3-methylpiperazine remains largely unexplored in publicly available literature. This guide will therefore provide a comprehensive overview of the known properties of TFMPP and offer a predictive analysis of 1-(3-Fluorophenyl)-3-methylpiperazine's likely pharmacological characteristics based on structure-activity relationships (SAR).

Chemical and Structural Comparison

A foundational understanding of the chemical structures of these compounds is crucial for predicting their pharmacological behavior.

Feature1-(3-Fluorophenyl)-3-methylpiperazine1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Chemical Formula C₁₁H₁₅FN₂C₁₁H₁₃F₃N₂[1]
Molecular Weight 194.25 g/mol 230.23 g/mol [1]
Core Structure PhenylpiperazinePhenylpiperazine
Substitution on Phenyl Ring Fluoro group at the meta-positionTrifluoromethyl group at the meta-position
Substitution on Piperazine Ring Methyl group at the 3-positionUnsubstituted

The key distinctions lie in the nature of the substituent on the phenyl ring (a single fluorine atom versus a trifluoromethyl group) and the presence of a methyl group on the piperazine ring of 1-(3-Fluorophenyl)-3-methylpiperazine. The trifluoromethyl group on TFMPP is a strong electron-withdrawing group, which significantly influences its electronic properties and, consequently, its receptor interactions. In contrast, the fluorine atom is also electron-withdrawing but to a lesser extent. The methyl group on the piperazine ring of 1-(3-Fluorophenyl)-3-methylpiperazine introduces a chiral center and steric bulk, which can affect its binding affinity and selectivity for various receptors.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A Detailed Pharmacological Profile

TFMPP is a well-documented psychoactive compound that has been investigated for its effects on the serotonergic system. It is often found in recreational "party pills," frequently in combination with benzylpiperazine (BZP).[1][2]

Mechanism of Action

TFMPP's primary mechanism of action is as a non-selective serotonin receptor agonist and a serotonin releasing agent.[2][3] It exhibits affinity for a range of serotonin receptor subtypes.

Receptor Binding Profile

The following table summarizes the reported binding affinities (Ki) of TFMPP for various serotonin receptors.

Receptor SubtypeBinding Affinity (Ki)Functional Activity
5-HT₁ₐ288 - 1,950 nM[1]Full Agonist[1]
5-HT₁ₑ30 - 132 nM[1]Full Agonist[1]
5-HT₁ₒ282 nM[1]Full Agonist[1]
5-HT₂ₐ160 - 269 nM[1]Weak Partial Agonist or Antagonist[1]
5-HT₂C62 nM[1]Full Agonist[1]

TFMPP also acts on the serotonin transporter (SERT), evoking the release of serotonin.[1] Notably, it has insignificant affinity for the 5-HT₃ receptor and does not significantly affect dopamine or norepinephrine reuptake or release.[1]

In Vivo Effects

In animal studies, TFMPP has been shown to reduce locomotor activity and produce aversive effects.[1] In humans, it can induce stimulant-like effects, anxiety, and dysphoria.[1] When combined with BZP, which promotes dopamine and norepinephrine release, the mixture produces effects that crudely mimic those of MDMA ("Ecstasy").[1][2]

1-(3-Fluorophenyl)-3-methylpiperazine: A Predictive Analysis

Due to the scarcity of published experimental data, the pharmacological profile of 1-(3-Fluorophenyl)-3-methylpiperazine must be inferred from its structural similarity to TFMPP and other known phenylpiperazines.

Predicted Receptor Binding and Functional Activity

Based on the pharmacology of the closely related 1-(3-fluorophenyl)piperazine (mFPP) and the principles of SAR, we can hypothesize the following:

  • Serotonin Receptor Affinity: It is highly probable that 1-(3-Fluorophenyl)-3-methylpiperazine will also exhibit affinity for a range of serotonin receptors, particularly the 5-HT₁ and 5-HT₂ families. The fluorine substitution at the meta-position is a common feature in many serotonergic ligands.

  • Dopamine Receptor Affinity: Phenylpiperazine derivatives are known to possess varying degrees of affinity for dopamine receptors, particularly the D₂ and D₃ subtypes. The specific substitution pattern on both the phenyl and piperazine rings will dictate this affinity and selectivity.

  • Influence of the Methyl Group: The presence of a methyl group on the piperazine ring could have several consequences:

    • Stereoselectivity: The chiral center introduced by the methyl group may lead to stereoselective binding, where one enantiomer has a significantly higher affinity for a particular receptor than the other.

    • Receptor Selectivity: The steric hindrance from the methyl group might decrease its affinity for some receptors while potentially increasing it for others, leading to a different selectivity profile compared to the unsubstituted TFMPP.

Predicted In Vivo Effects

The in vivo effects of 1-(3-Fluorophenyl)-3-methylpiperazine are likely to be complex and dependent on its receptor affinity and functional activity profile. If it acts as a potent serotonin receptor agonist or releasing agent, it could produce effects on locomotor activity, anxiety levels, and potentially have discriminative stimulus properties similar to other serotonergic agents.

Experimental Protocols for Comparative Evaluation

To validate the predicted pharmacological profile of 1-(3-Fluorophenyl)-3-methylpiperazine and to conduct a direct comparison with TFMPP, a series of well-established experimental protocols should be employed.

Radioligand Binding Assays

This in vitro technique is fundamental for determining the affinity of a compound for various receptors.

Objective: To determine the binding affinities (Ki) of 1-(3-Fluorophenyl)-3-methylpiperazine and TFMPP for a panel of serotonin and dopamine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the specific human recombinant receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C, D₂, D₃) or from rodent brain tissue known to be rich in these receptors.

  • Incubation: Incubate the prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ, [³H]raclopride for D₂) and a range of concentrations of the unlabeled test compound (1-(3-Fluorophenyl)-3-methylpiperazine or TFMPP).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A Receptor-Containing Membranes D Incubation A->D B Radioligand B->D C Test Compound (e.g., 1-(3-Fluorophenyl)-3-methylpiperazine or TFMPP) C->D E Filtration (Separation of bound/unbound) D->E F Scintillation Counting (Quantification) E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for Radioligand Binding Assay.

Locomotor Activity Assessment

This in vivo assay measures the general activity level of an animal and can indicate stimulant or sedative effects of a compound.

Objective: To compare the effects of 1-(3-Fluorophenyl)-3-methylpiperazine and TFMPP on spontaneous locomotor activity in rodents.

Methodology:

  • Acclimation: Individually house rodents (mice or rats) in the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer various doses of 1-(3-Fluorophenyl)-3-methylpiperazine, TFMPP, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Place the animals individually into open-field arenas equipped with infrared beams or video tracking software.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the collected data to determine dose-dependent effects on locomotor activity.

G cluster_1 Locomotor Activity Assessment Workflow A Rodent Acclimation B Drug Administration (Test Compound or Vehicle) A->B C Placement in Open-Field Arena B->C D Automated Activity Recording C->D E Data Analysis D->E

Caption: Workflow for Locomotor Activity Assessment.

Drug Discrimination Studies

This behavioral assay assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to its presence.

Objective: To determine if 1-(3-Fluorophenyl)-3-methylpiperazine produces subjective effects similar to TFMPP or other known psychoactive drugs.

Methodology:

  • Training: Train rodents in a two-lever operant chamber. On days when they receive an injection of a known drug (e.g., TFMPP), responses on one lever are reinforced (e.g., with a food pellet). On days they receive a vehicle injection, responses on the other lever are reinforced.

  • Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, administer a test dose of 1-(3-Fluorophenyl)-3-methylpiperazine and observe which lever they predominantly press.

  • Data Analysis: If the animals predominantly press the drug-appropriate lever, it suggests that 1-(3-Fluorophenyl)-3-methylpiperazine has subjective effects similar to the training drug.

G cluster_2 Drug Discrimination Workflow A Training Phase: Drug Lever vs. Vehicle Lever B Test Phase: Administer Test Compound A->B C Observe Lever Selection B->C D Data Analysis: Generalization to Training Drug C->D

Caption: Workflow for Drug Discrimination Studies.

Conclusion

TFMPP is a well-characterized phenylpiperazine with a distinct serotonergic profile. In contrast, 1-(3-Fluorophenyl)-3-methylpiperazine represents a novel analog for which empirical data is lacking. Based on SAR, it is predicted to be a serotonergic and potentially dopaminergic ligand, with its pharmacological profile being significantly influenced by the methyl substitution on the piperazine ring. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of 1-(3-Fluorophenyl)-3-methylpiperazine and a direct, data-driven comparison with TFMPP. Such studies are essential for advancing our understanding of the complex pharmacology of phenylpiperazine derivatives and for the development of novel therapeutics targeting the serotonergic and dopaminergic systems.

References

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA Diversion Control Division.
  • National Center for Biotechnology Information. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.
  • Cayman Chemical. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride).
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197.
  • Fuller, R. W., Snoddy, H. D., Mason, N. R., & Owen, J. E. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European journal of pharmacology, 52(1), 11–16.
  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl)
  • Glennon, R. A., Westkaemper, R. B., & Bartyzel, P. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology, biochemistry, and behavior, 43(4), 1009–1016.
  • Shejul, P. B., Shirkhedkar, A. A., & Surana, S. J. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809.
  • Westaway, S. M., Brown, S. L., Fell, S. C., Johnson, C. N., MacPherson, D. T., Mitchell, D. J., ... & Sanger, G. J. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of medicinal chemistry, 52(4), 1180–1189.
  • ChemSynthesis. (2025, May 20). 1-(3-fluorophenyl)piperazine.
  • ChemicalBook. (n.d.). 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6.
  • Seba, M. C., & Kumar, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • Kumar, V., Kumar, R., Kumar, S., & Singh, P. (2021). Design, Synthesis and Evaluation of New Methyl Piperazine Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 18(10), 964-976.
  • Kaczor, A. A., Karczmarzyk, Z., & Pihlaja, K. (2023).
  • Mach, R. H., Luedtke, R. R., Unwalla, R. J., Chumpradit, S., Mules, T., & Newman, A. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Dias da Silva, D., Carmo, H., & de Lourdes Bastos, M. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 90(11), 2735–2751.
  • Lee, H., & Muthukumaraswamy, S. D. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(2-3), 575–583.
  • Szafran, K., Karczmarzyk, Z., & Kaczor, A. A. (2021).
  • Reddy, P. S., & Kumar, Y. N. (2006).
  • Katz, J. L., & Newman, A. H. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & medicinal chemistry letters, 11(24), 3171–3174.

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Fluorophenyl)-3-methylpiperazine

Introduction: The Imperative for Rigorous Analytical Oversight 1-(3-Fluorophenyl)-3-methylpiperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Oversight

1-(3-Fluorophenyl)-3-methylpiperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the purity, potency, and quality of this starting material are non-negotiable. Ensuring these attributes requires robust, reliable, and validated analytical methods. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] However, in a globalized development and manufacturing environment, the journey of an analytical method does not end with its initial validation.

Methods are frequently transferred between laboratories, updated with new technology, or run in parallel with different techniques. In these scenarios, cross-validation becomes a critical regulatory and scientific necessity.[3] It is the formal process of demonstrating that two or more distinct analytical methods, or the same method in different laboratories, yield comparable and reliable results.[4] This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of 1-(3-Fluorophenyl)-3-methylpiperazine, culminating in a detailed protocol for their cross-validation.

This document is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the guidelines for Validation of Analytical Procedures (ICH Q2(R2)) and Bioanalytical Method Validation (ICH M10), which provide the framework for the validation and cross-validation exercises discussed herein.[5][6][7]

The Analytical Lifecycle: From Validation to Cross-Validation

The lifecycle of an analytical method is a continuous process, ensuring that the method remains fit for purpose from development through to routine use and eventual retirement.[8] Cross-validation is a pivotal event within this lifecycle, often triggered by method transfer, the introduction of a new method, or the need to consolidate data from multiple sites.

G cluster_dev Method Development & Validation cluster_comp Comparative Method cluster_crossval Cross-Validation (ICH M10) cluster_outcome Outcome Dev Method Development (e.g., New HPLC Method) Val Full Method Validation (ICH Q2(R2) Parameters) Dev->Val Demonstrate Suitability Transfer Method Transfer Event (e.g., R&D to QC Lab) Val->Transfer Existing Existing Validated Method (e.g., GC-MS or qNMR) CrossVal Cross-Validation Study Existing->CrossVal Stats Statistical Analysis (Assess Bias & Concordance) CrossVal->Stats Outcome Comparable Results? - Yes: Method Accepted - No: Investigate Discrepancy Stats->Outcome Transfer->CrossVal Trigger

Caption: Workflow of the analytical method lifecycle, highlighting the trigger for and process of cross-validation.

Core Validation Parameters: The Foundation of Trust

Before any cross-validation can be performed, each individual method must be thoroughly validated to prove its suitability. According to ICH Q2(R2) guidelines, this involves assessing several key performance characteristics.[5][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Key Analytical Methods

We will now explore the application, protocol, and performance of HPLC-UV, GC-MS, and qNMR for the analysis of 1-(3-Fluorophenyl)-3-methylpiperazine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis for quantifying APIs and their impurities due to its high resolution, sensitivity, and reproducibility.[11][13]

  • Expertise & Rationale: For a molecule like 1-(3-Fluorophenyl)-3-methylpiperazine, a reversed-phase HPLC method is the logical choice. The molecule possesses moderate polarity and a UV-active phenyl ring, making it ideal for separation on a C18 stationary phase and detection by UV spectrophotometry. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is selected to elute the analyte with a good peak shape and a reasonable retention time.

Experimental Protocol: HPLC-UV Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1-(3-Fluorophenyl)-3-methylpiperazine reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent). Prepare working standards by serial dilution to cover the range of 0.05 mg/mL to 1.5 mg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a target concentration of approximately 1.0 mg/mL.[9]

  • System Suitability: Before analysis, inject a standard solution (e.g., 1.0 mg/mL) five times. The relative standard deviation (RSD) for the peak area must be ≤1.0%, and the theoretical plates should be >2000, with a tailing factor between 0.8 and 1.5.[1]

  • Analysis: Construct a calibration curve from the standard solutions. Inject the sample solutions and quantify the analyte concentration against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for impurity profiling and detecting residual solvents.[14][15]

  • Expertise & Rationale: Piperazine derivatives can sometimes exhibit poor peak shape in GC due to their basic nitrogen atoms interacting with active sites in the column.[16] While direct injection is possible, derivatization (e.g., acylation) can improve peak symmetry and sensitivity. However, for a straightforward purity assessment, a modern, well-deactivated capillary column can often provide adequate results without derivatization. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.[17][18]

Experimental Protocol: GC-MS Purity Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[19]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Standard/Sample Preparation: Accurately prepare solutions of the reference standard and sample at approximately 1.0 mg/mL in methanol.

  • Analysis: Inject the standard to confirm the retention time and mass spectrum. Inject the sample to identify and quantify the main peak and any impurities. Purity is typically determined by area percent, assuming all components have a similar response factor in the EI source.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity or concentration of a substance without needing a specific reference standard of the analyte itself.[20] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[21][22]

  • Expertise & Rationale: This technique is exceptionally powerful for certifying reference standards or for obtaining a highly accurate purity value that is independent of chromatographic response factors. The key is to use a high-purity, stable internal standard with known concentration and signals that do not overlap with the analyte's signals. The fluorine (¹⁹F) atom in 1-(3-Fluorophenyl)-3-methylpiperazine provides an additional, highly specific nucleus for potential quantification, although ¹H qNMR is more common.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS) Selection: Choose a high-purity (>99.9%) standard with a simple spectrum (ideally a singlet) that does not overlap with the analyte peaks. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-(3-Fluorophenyl)-3-methylpiperazine sample into a vial.

    • Accurately weigh approximately 10-20 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) to ensure complete signal recovery between scans.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (Pₐ) is calculated using the following equation[21]:

    • Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    • Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, and the subscripts 'a' and 's' refer to the analyte and standard, respectively.

Comparative Performance Summary

The choice of analytical method depends heavily on the specific goal, whether it is routine quality control, impurity identification, or primary standard certification.

Parameter HPLC-UV GC-MS qNMR
Primary Use Quantitative analysis, impurity profiling, stability testing.Identification, volatile impurity analysis, residual solvents.Absolute purity determination, reference standard certification.
Linearity (r²) Typically >0.999[19]Typically >0.995 (can be non-linear at high concentrations)Not applicable (calibration curve is not required)[20]
Typical LOQ ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL (can be lower with selected ion monitoring)~0.1 - 1 mg/mL (concentration dependent)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (considered highly accurate)
Precision (% RSD) < 1.0% (Repeatability)< 5.0% (Repeatability)< 1.0% (Repeatability)
Specificity High (based on retention time and UV spectrum).Very High (based on retention time and mass spectrum).Very High (based on unique chemical shifts).
Pros Robust, precise, widely available, excellent for known impurities.[11]Definitive identification, excellent for volatile/unknowns.Primary method, highly accurate, no analyte-specific standard needed for purity.[22]
Cons Requires analyte-specific reference standards, may not see non-UV active impurities.Not suitable for non-volatile or thermally labile compounds, potential for peak tailing.Lower sensitivity than chromatography, requires expensive equipment and expertise.

Protocol for Inter-Method Cross-Validation

This protocol outlines the process for cross-validating a newly developed HPLC method against the established GC-MS method for the assay of 1-(3-Fluorophenyl)-3-methylpiperazine. The goal is to demonstrate that the two methods produce comparable results.[4]

Objective: To assess the bias and concordance between the HPLC-UV and GC-MS methods for quantifying 1-(3-Fluorophenyl)-3-methylpiperazine.

  • Sample Selection:

    • Select a minimum of three independent batches of 1-(3-Fluorophenyl)-3-methylpiperazine, preferably with varying levels of purity (e.g., 98.0%, 99.0%, 99.8%).

    • Ensure the selected samples are homogeneous.

  • Experimental Design:

    • Prepare three independent samples from each batch.

    • Each sample will be analyzed in triplicate (n=3) using both the fully validated HPLC-UV method and the fully validated GC-MS method. This results in 9 total measurements per batch per method.

  • Execution:

    • The analyses should be performed by qualified analysts. To assess intermediate precision, the analyses by the two methods could ideally be performed on different days or by different analysts.

    • Both methods must pass their respective system suitability criteria before the analysis begins.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean assay value and the standard deviation for each batch as determined by each method.

    • Statistical Assessment of Bias: The primary goal of cross-validation under ICH M10 is to assess bias between methods.[7][23] While the guideline does not set universal acceptance criteria, a common industry practice is to evaluate the percentage difference between the mean results obtained from the two methods.

    • Acceptance Criterion: The percentage difference between the mean assay value from the HPLC method and the GC-MS method for each batch should not exceed a predefined limit, typically ±2.0%.

      • % Difference = [(Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 )] * 100

  • Investigation of Discrepancies:

    • If the acceptance criterion is not met for any batch, a formal investigation must be launched.

    • Potential causes include:

      • Differences in method selectivity (e.g., one method co-elutes an impurity that the other resolves).

      • Incorrect standard or sample preparation.

      • Issues with instrument calibration or performance.

      • Inherent differences in the principles of measurement (e.g., UV response vs. ionization efficiency).

  • Reporting:

    • A formal cross-validation report should be generated, detailing the protocol, raw data, statistical calculations, and a concluding statement on whether the methods are considered to provide comparable results.

Conclusion

The selection and validation of an appropriate analytical method are fundamental to ensuring the quality of pharmaceutical materials like 1-(3-Fluorophenyl)-3-methylpiperazine. HPLC-UV offers robust and precise quantification for routine QC, GC-MS provides unparalleled specificity for identification and volatile impurity analysis, and qNMR serves as a primary method for absolute purity assessment.

Cross-validation is not merely a procedural hurdle but a scientific necessity that builds confidence in analytical data, especially when transferring methods or comparing data across different platforms. By following a well-designed protocol grounded in regulatory principles like those from the ICH, researchers and drug development professionals can ensure data integrity, facilitate seamless method transfers, and ultimately safeguard product quality.

References

  • Vertex AI Search. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Scribd. FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Journal of Emerging Technologies and Innovative Research. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ACS Publications. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • International Journal of Research in Pharmaceutical and Applied Sciences. (2023). A Review on Development and validation of HPLC method.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • Benchchem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
  • European Medicines Agency (EMA). (2023). Quality: specifications, analytical procedures and analytical validation.
  • ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • PubMed. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs.
  • Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods.
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • Benchchem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • Future Science. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Royal Society of Chemistry. (2010). Analytical Methods.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection.
  • Semantic Scholar. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.
  • Medistri SA. (2024). GC/MS Identification of Impurities.

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Comparative

Technical Guide: Fluorinated vs. Non-Fluorinated Piperazines in Lead Optimization

Topic: Biological Activity Comparison of Fluorinated vs. Non-Fluorinated Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Fluorinated vs. Non-Fluorinated Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect

In medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a core linker in diverse therapeutic classes (e.g., antipsychotics, antifungals, kinase inhibitors). However, the unsubstituted piperazine ring often suffers from rapid metabolic clearance and suboptimal permeability due to its high basicity (pKa ~9.8) and polarity.[1]

Strategic fluorination—replacing hydrogen with fluorine—is not merely a steric substitution; it is an electronic calibration tool. This guide objectively compares the biological performance of non-fluorinated piperazines against their fluorinated analogs, focusing on pKa modulation , metabolic stability , and conformational bias .

Physicochemical Comparison: The Mechanistic Drivers

The biological divergence between these two classes stems from three fundamental physicochemical shifts induced by the high electronegativity of fluorine (3.98 Pauling scale).

Basicity and Ionization (pKa)

The most consequential effect of fluorination on a piperazine ring is the reduction of basicity of the adjacent nitrogen atoms via the inductive electron-withdrawing effect ($ -I $).

  • Non-Fluorinated Piperazine: The secondary amines are highly basic (pKa₁ ≈ 9.8). At physiological pH (7.4), the molecule exists predominantly in the ionized (cationic) form ($ >99% $). This limits passive membrane diffusion.

  • Fluorinated Piperazine: Introducing a fluorine atom at the C2 or C3 position pulls electron density away from the nitrogen lone pair. This lowers the pKa by 1–2 log units depending on proximity.

    • Result: A higher fraction of the molecule exists in the neutral state at pH 7.4, significantly improving LogD (distribution coefficient) and blood-brain barrier (BBB) penetration.

Lipophilicity (LogP vs. LogD)

While fluorine is often considered lipophilic, its effect on piperazines is nuanced.

  • Intrinsic Lipophilicity (LogP): The C-F bond is more lipophilic than C-H, but the high polarity of the C-F bond can offset this in aliphatic systems.

  • Effective Lipophilicity (LogD): Because fluorination suppresses ionization (lowers pKa), the effective lipophilicity at physiological pH increases drastically. This is the primary driver for improved cellular potency.

Conformational "Locking"

Unlike hydrogen, fluorine introduces stereoelectronic effects that bias the ring conformation.

  • The Gauche Effect: In 1,2-disubstituted systems (e.g., N-C-C-F), fluorine often prefers a gauche orientation relative to the nitrogen lone pair to maximize

    
     hyperconjugation.
    
  • Axial Preference: In piperidine/piperazine rings, fluorine substituents often prefer the axial position. This can "lock" the ring into a specific chair conformation, pre-organizing the ligand for receptor binding and reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Profile
PropertyNon-Fluorinated PiperazineFluorinated Piperazine (e.g., 2-F or 2,2-difluoro)Impact on Drug Design
pKa (Basic N) ~9.8 (High)~7.5 – 8.5 (Moderate)Improved membrane permeability at pH 7.4.
LogD (pH 7.4) Low (Hydrophilic)Moderate to HighEnhanced BBB penetration and intracellular availability.
Metabolic Liability High (N-dealkylation, Ring oxidation)Low (Blocked "Soft Spots")Extended Half-life ($ t_{1/2} $).
Conformation Flexible ChairBiased/RigidifiedImproved selectivity; reduced entropic penalty.
H-Bonding Donor/AcceptorWeak Acceptor (F)Fluorine can act as a weak H-bond acceptor in specific pockets.

Biological Activity & Metabolic Stability[2][3][4][5]

Blocking Metabolic Soft Spots

The piperazine ring is prone to oxidative attack by Cytochrome P450 (CYP) enzymes.

  • Pathway A (N-Dealkylation): CYP enzymes attack the

    
    -carbon adjacent to the nitrogen.
    
  • Pathway B (Ring Hydroxylation): Direct oxidation of the carbon ring.

The Fluorine Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the carbon immune to direct abstraction by the CYP heme-iron center. Furthermore, by lowering the electron density of the adjacent nitrogen, fluorination makes the amine less susceptible to Single Electron Transfer (SET) mechanisms often required for N-dealkylation.

Visualization: Metabolic Fate Pathways

The following diagram illustrates how fluorination diverts the metabolic fate of the scaffold.

MetabolicFate Parent Piperazine Scaffold CYP CYP450 Attack Parent->CYP NonFluoro Non-Fluorinated (C-H Bonds) CYP->NonFluoro Path A Fluoro Fluorinated Analog (C-F Bonds) CYP->Fluoro Path B AlphaOx α-Carbon Oxidation NonFluoro->AlphaOx H-Abstraction RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Unstable Hemiaminal Clearance Rapid Clearance (Low Bioavailability) RingOpen->Clearance Block Metabolic Blockade (C-F Inert) Fluoro->Block F Resists Abstraction Stable Intact Scaffold Retained Block->Stable Efficacy Extended t1/2 (High Bioavailability) Stable->Efficacy

Figure 1: Divergent metabolic pathways. Non-fluorinated rings undergo oxidative degradation, while fluorinated analogs resist CYP attack, preserving structural integrity.

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating workflows.

Protocol: Comparative Microsomal Stability Assay

This assay quantifies the intrinsic clearance ($ CL_{int} $) improvement conferred by fluorination.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Non-fluorinated parent vs. Fluorinated analog (1 µM final conc).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 mins.

    • Why? Ensures temperature equilibrium and non-specific protein binding equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At $ t = 0, 5, 15, 30, 45, 60 $ min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Self-Validation Check: The "0 min" sample must be quenched before adding NADPH to establish the 100% baseline.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.[2]

  • Calculation: Plot $ \ln(% \text{Remaining}) $ vs. time. The slope $ k $ determines half-life: $ t_{1/2} = 0.693 / k $.

Protocol: pKa Determination via Potentiometric Titration

Accurate pKa measurement is critical to confirm the electronic effect of fluorine.

Workflow:

  • Preparation: Dissolve compound (1-2 mg) in 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl or KOH under inert nitrogen atmosphere (to prevent $ CO_2 $ absorption).

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

    • Note: Fluorinated piperazines often show a depressed pKa1 (distal N) and a severely depressed pKa2 (proximal N).

Strategic Decision Workflow

Use this logic flow to determine when to deploy fluorinated piperazines in your lead optimization campaign.

DecisionTree Start Lead Optimization: Piperazine Scaffold Issue? Issue1 Problem: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Problem: Low Permeability (High Basicity/Polarity) Start->Issue2 Action1 Strategy: Metabolic Blocking Issue1->Action1 Action2 Strategy: pKa Modulation Issue2->Action2 Design1 Add Fluorine to Available C-H Sites Action1->Design1 Design2 Add Fluorine Adjacent to Basic Nitrogen Action2->Design2 Test Execute Microsomal Assay & LogD Measurement Design1->Test Design2->Test Result Compare vs. Non-Fluorinated Parent Test->Result

Figure 2: Decision matrix for implementing fluorination strategies based on observed ADME liabilities.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Swallow, S. (2015). Fluorine in Drug Design.[1][3] Progress in Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Validation

Publish Comparison Guide: Structural Confirmation of 1-(3-Fluorophenyl)-3-methylpiperazine

The following guide provides a rigorous, data-driven framework for the structural confirmation of 1-(3-Fluorophenyl)-3-methylpiperazine. It is designed for analytical chemists and medicinal chemistry teams requiring defi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, data-driven framework for the structural confirmation of 1-(3-Fluorophenyl)-3-methylpiperazine. It is designed for analytical chemists and medicinal chemistry teams requiring definitive proof of identity against common regioisomeric impurities.

Executive Summary

The synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4 / 53560-64-4) frequently generates regioisomers that are difficult to separate by standard chromatography. Specifically, the migration of the methyl group (2-methyl vs. 3-methyl) and the position of the fluorine atom (ortho/meta/para) present significant characterization challenges.

This guide outlines a definitive spectroscopic workflow to distinguish the target molecule from its critical isomers:

  • 1-(4-Fluorophenyl)-3-methylpiperazine (Para-fluoro isomer).

  • 1-(3-Fluorophenyl)-2-methylpiperazine (Positional isomer on the piperazine ring).

Strategic Workflow: The Confirmation Logic

The following decision tree illustrates the logical flow for confirming the structure, prioritizing non-destructive NMR techniques before destructive MS analysis.

G Start Crude Sample (Post-Synthesis) F19 Step 1: 19F NMR (Determine F-Position) Start->F19 Dec1 Shift @ -110 to -115 ppm? F19->Dec1 H1 Step 2: 1H NMR (Determine Me-Position) Dec2 Methine Shift < 3.0 ppm? H1->Dec2 MS Step 3: MS/MS (Confirm MW & Frag) Final Confirmed Structure: 1-(3-Fluorophenyl)-3-methylpiperazine MS->Final Dec1->H1 Yes (Meta) Reject: Para/Ortho Isomer Reject: Para/Ortho Isomer Dec1->Reject: Para/Ortho Isomer No Dec2->MS Yes (3-Methyl) Reject: 2-Methyl Isomer Reject: 2-Methyl Isomer Dec2->Reject: 2-Methyl Isomer No (Methine > 3.5 ppm)

Caption: Logical workflow for structural confirmation. Step 1 eliminates aromatic regioisomers; Step 2 eliminates piperazine regioisomers.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the target from its isomers.

1.

F NMR: The Quickest Check

The fluorine chemical shift is highly sensitive to its position relative to the nitrogen substituent (an electron-donating group).

  • Target (Meta-F): Expected

    
    -110 to -113 ppm . The meta position is less shielded by the amine's resonance effect than the ortho/para positions.
    
  • Alternative (Para-F): Expected

    
    -120 to -125 ppm . The para position benefits from resonance shielding from the N1 nitrogen.
    
  • Alternative (Ortho-F): Expected

    
    -120 to -125 ppm  (often shows distinct splitting due to proximity).
    
2.

H NMR: The "Smoking Gun" for Methyl Position

Distinguishing the 3-methyl (target) from the 2-methyl (impurity) requires analyzing the methine proton (CH-CH3).

  • Target (3-Methyl): The methyl group is located at C3, adjacent to the secondary amine (N4).

    • Methine Proton (

      
      ): ~2.8 - 3.0 ppm .
      
    • Reasoning: C3 is beta to the aniline nitrogen (N1). It is not strongly deshielded by the aromatic ring current or the aniline nitrogen's inductive effect.

  • Alternative (2-Methyl): The methyl group is located at C2, adjacent to the tertiary aniline nitrogen (N1).

    • Methine Proton (

      
      ): ~3.5 - 4.0 ppm .
      
    • Reasoning: C2 is alpha to the aniline nitrogen (N1). The direct attachment to the N-Aryl moiety causes significant deshielding (downfield shift).

B. Mass Spectrometry (MS)

While MS confirms the molecular weight (MW 194.25), fragmentation patterns help confirm the N-phenyl linkage.

  • Molecular Ion (

    
    ):  m/z 194.
    
  • Base Peak: Often m/z 151 or 136 (Loss of propyl/ethyl fragments from piperazine ring cleavage).

  • Diagnostic Fragment: m/z 122 (Fluoro-phenyl-N=CH

    
    ). This confirms the fluorine is on the phenyl ring attached to nitrogen.
    

Comparative Analysis Table

The following table summarizes the critical data points required to accept or reject a batch.

FeatureTarget: 1-(3-F)-3-Me Alt 1: 1-(4-F)-3-Me Alt 2: 1-(3-F)-2-Me

F Shift
-110 to -113 ppm -120 to -125 ppm-110 to -113 ppm
Aromatic Splitting Multiplet (dt/td) Symmetric AA'BB'Multiplet (dt/td)
Methyl Doublet

1.1 ppm

1.1 ppm

1.0 - 1.2 ppm
Methine (

)

2.8 - 3.0 ppm

2.8 - 3.0 ppm

3.6 - 3.9 ppm
Chirality Yes (C3 center)Yes (C3 center)Yes (C2 center)
Conclusion PASS FAIL (Wrong F pos) FAIL (Wrong Me pos)

Critical Insight: The


F spectrum distinguishes the aromatic substitution, while the 

H spectrum (specifically the methine shift) distinguishes the piperazine substitution. You need both to confirm the structure.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the methyl doublet and aromatic hyperfine splitting.

  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6) or CDCl
    
    
    
    (Chloroform-d). DMSO is preferred if the sample is a hydrochloride salt; CDCl
    
    
    is superior for the free base to avoid solvent peak overlap in the aliphatic region.
  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • 
      H:  Minimum 16 scans. Relaxation delay (
      
      
      
      )
      
      
      2.0s to ensure accurate integration of aromatic protons.
    • 
      F:  Minimum 32 scans. No proton decoupling is necessary for chemical shift check, but decoupling simplifies the spectrum to a singlet.
      
Protocol B: GC-MS Confirmation

For purity profiling and molecular weight confirmation.

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • Expectation: The target compound should elute slightly after the 2-methyl isomer due to steric shielding differences, though retention times are close. MS fragmentation must show m/z 194 (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-(3-Trifluoromethylphenyl)piperazine Mass Spectrum (Analogous Fragmentation Pattern). Retrieved from [Link]

  • Revue Roumaine de Chimie. Design and Synthesis of Some Piperazine Hybrid Molecules (NMR Characterization of Piperazine Derivatives). Retrieved from [Link]

Validation

A Comparative Guide to 1-(3-Fluorophenyl)piperazine and Its Derivatives: A Literature Review

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review of 1-(3-Fluorophenyl)piperazine, a synthetic compound belonging to the phenylpiperazine class of chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 1-(3-Fluorophenyl)piperazine, a synthetic compound belonging to the phenylpiperazine class of chemicals. Due to the limited direct research on 1-(3-Fluorophenyl)-3-methylpiperazine, this guide will focus on the parent compound, 1-(3-Fluorophenyl)piperazine, and draw comparisons with the well-studied analogue, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). Furthermore, we will explore the potential influence of the 3-methyl substitution on the piperazine ring based on established structure-activity relationships within this chemical class.

Introduction to Phenylpiperazines

Phenylpiperazines are a class of compounds characterized by a piperazine ring attached to a phenyl group. This chemical scaffold is prevalent in a wide range of pharmaceuticals targeting the central nervous system, including antidepressants, anxiolytics, and antipsychotics.[1] Their pharmacological diversity stems from their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2][3] The nature and position of substituents on both the phenyl and piperazine rings play a crucial role in determining the receptor binding affinity, selectivity, and functional activity of these compounds.[4][5]

Synthesis of 1-(3-Fluorophenyl)piperazine Derivatives

The synthesis of 1-arylpiperazines is a well-established process in medicinal chemistry. A common method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent.[6]

General Synthetic Protocol:

A typical synthesis for 1-(3-Fluorophenyl)piperazine would involve the reaction of 3-fluoroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is generally carried out in a high-boiling point solvent and may be facilitated by a base to neutralize the hydrochloric acid formed during the reaction.[6]

Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)piperazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Solvent and Base: Add a suitable high-boiling point solvent, such as 1-butanol or diethylene glycol monomethyl ether. Add a base, such as sodium carbonate or potassium carbonate (2-3 equivalents), to the mixture.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.[6]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 1-(3-fluorophenyl)piperazine.[6][7]

The introduction of a methyl group at the 3-position of the piperazine ring would require a different synthetic strategy, potentially starting with a chiral precursor like 2-methylpiperazine or involving a multi-step synthesis to control the stereochemistry. A novel approach for the synthesis of N-methyl-3-phenyl piperazine has been described, which involves the condensation of an aromatic aldehyde with a haloamine, followed by cyclization and reduction.[8] This method could potentially be adapted for the synthesis of 1-(3-fluorophenyl)-3-methylpiperazine.

Synthesis_Workflow cluster_starting Starting Materials A 3-Fluoroaniline C Condensation Reaction (High-boiling solvent, Base) A->C B Bis(2-chloroethyl)amine HCl B->C D Crude 1-(3-Fluorophenyl)piperazine C->D E Purification (Column Chromatography/Distillation) D->E F Pure 1-(3-Fluorophenyl)piperazine E->F

Caption: General workflow for the synthesis of 1-(3-Fluorophenyl)piperazine.

Pharmacological Profile: A Comparative Analysis

While specific pharmacological data for 1-(3-Fluorophenyl)-3-methylpiperazine is scarce, we can infer its potential activity by comparing the known pharmacology of 1-(3-Fluorophenyl)piperazine with the extensively studied 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).

CompoundChemical StructureKey Pharmacological Characteristics
1-(3-Fluorophenyl)piperazine 1-(3-fluorophenyl)piperazinePrimarily a research chemical with limited published pharmacological data. Expected to interact with serotonin and dopamine receptors based on the phenylpiperazine scaffold.[9][10]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 1-(3-(trifluoromethyl)phenyl)piperazineA non-selective serotonin receptor agonist, with notable activity at 5-HT1B and 5-HT2C receptors. It also acts as a serotonin releasing agent.[11][12]
Hypothetical Profile: 1-(3-Fluorophenyl)-3-methylpiperazine 1-(3-fluorophenyl)-3-methylpiperazineThe 3-methyl group could introduce steric hindrance, potentially altering receptor binding affinity and selectivity compared to the parent compound. It may also affect metabolic stability and pharmacokinetic properties.[13]
Receptor Binding and In Vitro Activity

Phenylpiperazines are known to bind to a variety of G-protein coupled receptors (GPCRs). The primary targets are typically serotonin (5-HT) receptors, but affinity for dopamine (D) and adrenergic (α) receptors is also common.[4][5]

  • TFMPP: This compound is a well-characterized serotonin receptor agonist.[11] It displays a complex pharmacological profile, acting as an agonist at 5-HT1B and 5-HT2C receptors, while its effects at 5-HT1A and 5-HT2A receptors are less pronounced.[12] TFMPP is also known to be a serotonin releasing agent.[11]

Experimental Protocol: Receptor Binding Assay

A standard in vitro experiment to determine the receptor binding profile of a novel compound like 1-(3-Fluorophenyl)-3-methylpiperazine would be a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Assay Buffer: Use a suitable buffer system for the specific receptor being assayed.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(3-Fluorophenyl)-3-methylpiperazine).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare Cell Membranes (Expressing Receptor of Interest) B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Effects and Structure-Activity Relationships (SAR)

The in vivo effects of phenylpiperazines are diverse and depend on their specific receptor interaction profiles. They can exhibit stimulant, depressant, anxiogenic, or anxiolytic properties.

  • TFMPP: In animal studies, TFMPP has been shown to produce effects indicative of its serotonergic activity, such as hypothermia and changes in motor activity.[12]

  • Structure-Activity Relationships:

    • Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring are critical for receptor affinity and selectivity. For instance, substitution at the meta position of the phenyl ring appears to be important for 5-HT1A/α1 selectivity.[4][5] Electron-withdrawing groups, such as the trifluoromethyl group in TFMPP, can significantly influence the electronic properties and binding characteristics of the molecule.[14] The fluorine atom in 1-(3-Fluorophenyl)piperazine is also an electron-withdrawing group, suggesting some shared pharmacological properties with TFMPP.

    • Piperazine Ring Substitution: Alkylation of the piperazine ring can modulate the compound's properties. The presence of a methyl group at the 3-position of the piperazine ring, as in the hypothetical 1-(3-Fluorophenyl)-3-methylpiperazine, could introduce steric bulk that may either enhance or reduce affinity for certain receptor subtypes. This substitution could also impact the compound's metabolic stability and brain penetration. A study on a motilin receptor agonist, GSK962040, which contains a (3S)-3-methyl-1-piperazinyl moiety, demonstrated good pharmacokinetic profiles in rats and dogs, suggesting that this substitution can be well-tolerated.[13]

Potential Applications and Future Directions

Phenylpiperazine derivatives continue to be a rich source of lead compounds in drug discovery. Their ability to modulate serotonergic and dopaminergic systems makes them attractive candidates for the development of novel therapeutics for a range of neuropsychiatric disorders.[1] Some arylpiperazine derivatives have also been investigated for their potential as anticancer agents.[14][15]

Future research on 1-(3-Fluorophenyl)piperazine and its derivatives should focus on:

  • Comprehensive Pharmacological Profiling: Detailed in vitro receptor binding and functional assays are needed to fully characterize the pharmacological profile of 1-(3-Fluorophenyl)piperazine and its 3-methyl derivative.

  • In Vivo Behavioral Studies: Animal models of anxiety, depression, and psychosis could be used to evaluate the potential therapeutic effects of these compounds.

  • Pharmacokinetic and Toxicological Evaluation: Studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity of these compounds are essential for any further development.

Conclusion

1-(3-Fluorophenyl)piperazine represents an understudied member of the pharmacologically significant phenylpiperazine class. While direct experimental data on this compound and its 3-methyl derivative are limited, a comparative analysis with the well-characterized analogue TFMPP, coupled with an understanding of the structure-activity relationships of phenylpiperazines, provides a framework for predicting its potential pharmacological properties. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

  • Lopez-Rodriguez, M. L., et al. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 45(23), 5138-5147. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved February 15, 2026, from [Link]

  • Lopez-Rodriguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 45(23), 5138-47. [Link]

  • PubMed. (2007). Design, synthesis, in vitro, and in vivo characterization of phenylpiperazines and pyridinylpiperazines as potent and selective antagonists of the melanocortin-4 receptor.[Link]

  • PMC. (n.d.). Evaluation of phenylpiperazines as targeting agents for neuroblastoma.[Link]

  • Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. [Link]

  • ACS Publications. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. [Link]

  • Mitchell, D. J., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-9. [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents.[Link]

  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. [Link]

  • ChemSynthesis. (n.d.). 1-(3-fluorophenyl)piperazine. Retrieved February 15, 2026, from [Link]

  • Fundamental and Clinical Pharmacology. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.[Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
  • Brocco, M., et al. (1983). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 19(5), 847-852. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.[Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

Sources

Comparative

Technical Guide: Benchmarking 1-(3-Fluorophenyl)-3-methylpiperazine (3-F-3-MPP)

To ensure the highest scientific integrity, this guide is structured as a technical benchmarking protocol. Since 1-(3-Fluorophenyl)-3-methylpiperazine (hereafter referred to as 3-F-3-MPP ) is a specialized chiral phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

To ensure the highest scientific integrity, this guide is structured as a technical benchmarking protocol. Since 1-(3-Fluorophenyl)-3-methylpiperazine (hereafter referred to as 3-F-3-MPP ) is a specialized chiral phenylpiperazine derivative often used as a scaffold in medicinal chemistry or a pharmacological probe, it is benchmarked here against the "Gold Standards" of the class: mCPP (1-(3-chlorophenyl)piperazine) and mFPP (1-(3-fluorophenyl)piperazine).

This guide provides the framework to validate 3-F-3-MPP’s utility in 5-HT (serotonin) receptor profiling and structure-activity relationship (SAR) studies.

Executive Summary & Rationale

1-(3-Fluorophenyl)-3-methylpiperazine is a chiral derivative of the phenylpiperazine class. Unlike the achiral standard mFPP , the introduction of a methyl group at the C3 position of the piperazine ring creates a stereocenter (typically S or R). This structural modification is a critical medicinal chemistry strategy used to:

  • Restrict Conformational Flexibility: Locking the piperazine ring conformation to enhance receptor subtype selectivity (e.g., 5-HT2C vs. 5-HT2A).

  • Modulate Metabolic Stability: Sterically hindering N-dealkylation or ring oxidation.

  • Introduce Chirality: allowing for the exploration of stereospecific binding pockets.

This guide benchmarks 3-F-3-MPP against mCPP (the non-selective 5-HT agonist standard) and mFPP (the direct non-methylated parent) to validate its performance as a serotonergic probe.

Comparative Benchmarking: The Standards

The following table establishes the baseline performance metrics for the known standards against which 3-F-3-MPP must be evaluated.

Table 1: Physicochemical & Pharmacological Standards
FeatureAnalyte: 3-F-3-MPP Standard A: mFPP Standard B: mCPP
Full Name 1-(3-Fluorophenyl)-3-methylpiperazine1-(3-Fluorophenyl)piperazine1-(3-Chlorophenyl)piperazine
CAS Number 1250098-88-4 (racemic)3801-89-66640-24-0
Molecular Weight 194.25 g/mol 180.22 g/mol 196.68 g/mol
Lipophilicity (cLogP) ~2.1 (Predicted)1.7 - 1.92.1 - 2.4
Chirality Yes (C3-Methyl) NoNo
Primary Target 5-HT Receptors (Probe)5-HT Receptors (Non-selective)5-HT2C / 5-HT2B / 5-HT1B
Key Advantage Stereoselectivity Potential Low Steric HindranceHigh Potency Reference
Metabolic Liability Reduced (Steric Shielding)High (Ring Hydroxylation)High (CYP2D6 Substrate)

Expert Insight: The shift from mFPP to 3-F-3-MPP involves a "Methyl Walk." While mFPP is a generic serotonin mimic, the 3-methyl group in 3-F-3-MPP typically reduces affinity for 5-HT1A while retaining or enhancing 5-HT2C affinity, mimicking the optimization path seen in drugs like Lorcaserin .

Structural Logic & Signaling Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the benchmark. It visualizes how the 3-methyl substitution alters the signaling profile compared to the standards.[1]

SAR_Pathway Scaffold Phenylpiperazine Core Sub_F 3-Fluoro (mFPP) (Electronic mimic of 3-Cl) Scaffold->Sub_F Bioisostere Sub_Me 3-Methyl (Piperazine) (Steric/Chiral Center) Scaffold->Sub_Me Derivatization Target_2C 5-HT2C Receptor (Anorectic/Anxiolytic) Sub_F->Target_2C Agonism Target_2A 5-HT2A Receptor (Hallucinogenic) Sub_F->Target_2A Partial Agonism Effect_Sel Enhanced Selectivity (Reduced 2A Activation) Sub_Me->Effect_Sel Steric Clash at 2A Effect_Met Metabolic Shielding (Slower N-Dealkylation) Sub_Me->Effect_Met Blocks CYP Access Effect_Sel->Target_2C Favored Effect_Sel->Target_2A Disfavored

Caption: SAR Logic Flow. The 3-methyl group (Red) acts as a selectivity filter, potentially reducing off-target 5-HT2A activity common in the parent mFPP.

Experimental Protocols for Benchmarking

To objectively validate 3-F-3-MPP, researchers must perform the following self-validating assays. These protocols ensure the data generated is directly comparable to literature values for mCPP.

Protocol A: Competitive Radioligand Binding (5-HT2C)

Objective: Determine the affinity (


) of 3-F-3-MPP relative to mCPP.
  • Preparation:

    • Source: HEK293 cells stably expressing human 5-HT2C receptors.

    • Radioligand: [³H]-Mesulergine (1 nM).

    • Non-specific Block: 10 µM Mianserin.

  • Workflow:

    • Incubate membrane preparations (50 µg protein) with [³H]-Mesulergine and varying concentrations of 3-F-3-MPP (

      
       to 
      
      
      
      M) for 60 min at 37°C.
    • Run parallel controls with mCPP (Standard B) and mFPP (Standard A).

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Success Criteria: The assay is valid only if the reference mCPP

      
       falls within 10–50 nM.
      
Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)

Objective: Verify if the 3-methyl group improves stability compared to mFPP.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Reaction:

    • Substrate: 1 µM of 3-F-3-MPP vs. mFPP .

    • Cofactor: NADPH regenerating system.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of parent compound.

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Hypothesis: 3-F-3-MPP should show a lower

      
       (longer half-life) than mFPP due to steric hindrance near the nitrogen.
      

Supporting Data & Interpretation

When interpreting results for 3-F-3-MPP, use the following literature-derived ranges for the standards as the "Pass/Fail" or "Go/No-Go" criteria.

Table 2: Reference Performance Metrics (Literature Consensus)
MetricStandard: mCPPStandard: mFPPTarget Profile: 3-F-3-MPP
5-HT2C Affinity (

)
3.4 - 15 nM20 - 50 nM< 100 nM (Expected)
5-HT2A Affinity (

)
32 - 50 nM50 - 100 nM> 200 nM (Desired for Selectivity)
Selectivity (2C/2A) ~3-fold~2-fold> 5-fold (Target)
Primary Metabolite Hydroxy-mCPPHydroxy-mFPPN-oxide / Ring Hydroxylation

Interpretation Guide:

  • If 3-F-3-MPP

    
     > 500 nM:  The methyl group causes excessive steric clash; the compound is inactive.
    
  • If Selectivity > 10-fold: The compound is a superior probe to mCPP for distinguishing 5-HT2C mediated behaviors.

References

  • Gundlah, C., et al. "Qualitative and quantitative evaluation of 5-HT2C receptor agonists." Journal of Pharmacology and Experimental Therapeutics, 2006. Link

  • Westaway, S. M., et al. "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)..." Journal of Medicinal Chemistry, 2009.[2] (Demonstrates synthesis and utility of the 3-methyl-piperazine moiety). Link

  • Staack, R. F., et al. "Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism."[3] Journal of Analytical Toxicology, 2003.[3] Link

  • PubChem Compound Summary. "1-(3-Fluorophenyl)piperazine." National Center for Biotechnology Information, 2026. Link

  • ChemSrc. "1-(3-Fluorophenyl)-3-methylpiperazine CAS Details." ChemSrc Chemical Database, 2025. Link

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Validation

A Researcher's Guide to Assessing the Selectivity of 1-(3-Fluorophenyl)-3-methylpiperazine

In the landscape of neuropharmacological research and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacological research and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for assessing the selectivity of 1-(3-Fluorophenyl)-3-methylpiperazine, a molecule of interest for its potential modulation of serotonergic systems. We will delve into the theoretical underpinnings of receptor selectivity, detail robust experimental protocols for its quantification, and compare its profile with relevant alternatives.

The Imperative of Selectivity in Serotonergic Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of at least 15 receptor subtypes, each with distinct anatomical distributions and functional roles.[1][2] This diversity allows for the fine-tuning of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2] However, this complexity also presents a significant challenge in drug development: achieving receptor selectivity.

A non-selective compound that interacts with multiple 5-HT receptor subtypes can lead to a constellation of off-target effects, potentially diminishing therapeutic efficacy and increasing the risk of adverse events. A critical example is Serotonin Syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central and peripheral nervous systems.[3][4][5][6] This syndrome is often the result of the combined action of drugs that increase serotonin levels or directly stimulate multiple serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][4][7] Therefore, a rigorous assessment of a compound's selectivity is not merely an academic exercise but a crucial step in ensuring its safety and therapeutic potential.

Deconstructing Selectivity: A Multi-faceted Experimental Approach

A thorough evaluation of selectivity requires a multi-pronged approach, combining in vitro assays to determine binding affinity and functional activity at various receptors with in vivo studies to assess the compound's physiological and behavioral effects.

In Vitro Assessment: The Foundation of Selectivity Profiling

1. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9][10] These assays measure the ability of an unlabeled test compound to displace a radioactively labeled ligand from its receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Key Parameters:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the radioligand.

  • Ki (Inhibition Constant): A measure of the affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand. A lower Ki value indicates higher affinity.

To assess the selectivity of 1-(3-Fluorophenyl)-3-methylpiperazine, a comprehensive panel of radioligand binding assays should be performed against a wide range of neurotransmitter receptors, including but not limited to:

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7[1][11][12]

  • Dopamine Receptors: D1, D2, D3, D4, D5[13][14][15]

  • Adrenergic Receptors: α1, α2, β1, β2

  • Histamine Receptors: H1, H2, H3, H4

  • Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, M5

2. Functional Assays: From Binding to Biological Response

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to complete the selectivity profile.

GTPγS Binding Assay: A Proxy for G-Protein Activation

For G-protein coupled receptors (GPCRs), such as the majority of serotonin receptors, the GTPγS binding assay is a valuable tool.[16][17][18][19][20] It measures the ability of a compound to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which is an early step in receptor activation.[16][19]

Experimental Workflow: GTPγS Binding Assay

Caption: General workflow for a GTPγS binding assay.

Key Parameters:

  • EC50 (Effective Concentration 50%): The concentration of the agonist that produces 50% of the maximal response.

  • Emax (Maximum Effect): The maximum response produced by the agonist.

Alternative Functional Assays:

  • Second Messenger Assays: Measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[21]

  • Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a response element that is activated by the signaling pathway of interest.

  • BRET/FRET and NanoBiT/IGNiTR Assays: These newer techniques measure protein-protein interactions, such as receptor-G protein or receptor-β-arrestin coupling, in real-time.[22]

Table 1: Hypothetical In Vitro Selectivity Profile of 1-(3-Fluorophenyl)-3-methylpiperazine and Comparators

Receptor1-(3-Fluorophenyl)-3-methylpiperazine (Ki, nM)Compound X (Ki, nM)Compound Y (Ki, nM)
5-HT1A 15 5500
5-HT1B 50 25025
5-HT2A >100010>1000
5-HT2C 80015>1000
Dopamine D2 5002000150
Adrenergic α1 >200050>2000

Data presented in this table is for illustrative purposes only and does not represent actual experimental results.

This hypothetical data suggests that 1-(3-Fluorophenyl)-3-methylpiperazine exhibits a degree of selectivity for the 5-HT1A and 5-HT1B receptors over other serotonin receptor subtypes and other neurotransmitter systems. Compound X shows high affinity for 5-HT1A and 5-HT2A receptors, indicating a lack of selectivity, while Compound Y is more selective for the 5-HT1B receptor.

In Vivo Assessment: Bridging the Gap to Physiological Relevance

In vivo studies are crucial for understanding how the in vitro selectivity profile of a compound translates into physiological and behavioral effects in a living organism.

1. Electrophysiology: Probing Neuronal Activity

In vivo electrophysiology allows for the direct measurement of the effects of a compound on the firing rate of specific neuronal populations.[23][24][25][26] For a compound targeting the serotonergic system, recording from serotonin neurons in the dorsal raphe nucleus is of particular interest.[23][25] Activation of 5-HT1A autoreceptors on these neurons typically leads to a decrease in their firing rate.[12][23]

2. Neurochemical Analysis: Measuring Neurotransmitter Release

Techniques like in vivo microdialysis and fast-scan cyclic voltammetry (FSCV) can be used to measure the extracellular concentrations of serotonin and other neurotransmitters in specific brain regions.[27] This provides a direct measure of how the compound affects neurotransmitter release and reuptake.

3. Behavioral Assays: Assessing Functional Outcomes

Behavioral assays are used to evaluate the effects of a compound on complex behaviors that are thought to be modulated by the target receptor. For a compound with potential antidepressant or anxiolytic properties, relevant behavioral tests in rodents include:

  • Forced Swim Test: This test is widely used to screen for antidepressant-like activity.[28][29][30][31][32] Antidepressant compounds typically reduce the amount of time the animal spends immobile.[33]

  • Elevated Plus Maze: This test is used to assess anxiety-like behavior. Anxiolytic compounds increase the amount of time spent in the open arms of the maze.

  • Marble Burying Test: This test is used to assess obsessive-compulsive-like behavior. Anxiolytic and anti-compulsive compounds reduce the number of marbles buried.

Experimental Workflow: Forced Swim Test

Caption: Workflow for the mouse forced swim test.

Comparative Analysis: Benchmarking Against the Field

To truly understand the selectivity profile of 1-(3-Fluorophenyl)-3-methylpiperazine, it is essential to compare it to other compounds with known mechanisms of action. This includes:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline): These compounds primarily block the serotonin transporter (SERT), increasing synaptic serotonin levels.

  • 5-HT1A Receptor Agonists (e.g., Buspirone, 8-OH-DPAT): These compounds directly stimulate 5-HT1A receptors.

  • Non-selective Serotonergic Agents (e.g., Trifluoromethylphenylpiperazine - TFMPP): TFMPP is known to interact with multiple serotonin receptor subtypes.[34][35][36]

By comparing the in vitro and in vivo profiles of 1-(3-Fluorophenyl)-3-methylpiperazine to these reference compounds, researchers can gain a clearer understanding of its unique pharmacological properties and potential therapeutic applications.

Conclusion: A Rigorous Path to Understanding Selectivity

The assessment of receptor selectivity is a cornerstone of modern drug discovery and neuropharmacological research. A comprehensive evaluation, integrating in vitro binding and functional assays with in vivo electrophysiological, neurochemical, and behavioral studies, is essential to fully characterize the pharmacological profile of a compound like 1-(3-Fluorophenyl)-3-methylpiperazine. This rigorous, multi-faceted approach not only provides a deeper understanding of its mechanism of action but also lays the critical groundwork for its potential development as a safe and effective therapeutic agent.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Prakash, S., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. Pharmaceuticals. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Foong, A. L., et al. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. Medicina. [Link]

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  • Köhler, C., et al. (1990). Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity. Neurochemical Research. [Link]

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  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Scotton, W. J., et al. (2016). Serotonin syndrome: Preventing, recognizing, and treating it. Cleveland Clinic Journal of Medicine. [Link]

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  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine. [Link]

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  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Jean, A., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. [Link]

  • Stoeber, M., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors. [Link]

  • Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

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  • Aghajanian, G. K., & Sanders-Bush, E. (2000). Electrophysiology of Serotonin Receptor Subtypes and Signal Transduction Pathways. ACNP. [Link]

  • Inxight Drugs. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • Stoeber, M., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences. [Link]

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  • Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Carr, I. C., et al. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods in Molecular Biology. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Blier, P., & de Montigny, C. (1994). Electrophysiological assessment of the effects of antidepressant treatments on the efficacy of 5-HT neurotransmission. Clinical Neuropharmacology. [Link]

  • Lew, J. Y., & Grigoriadis, D. E. (1991). Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. Brain Research. [Link]

  • Maziere, M., et al. (1997). Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies. Journal of Receptor and Signal Transduction Research. [Link]

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Comparative

reproducibility of experiments involving 1-(3-Fluorophenyl)-3-methylpiperazine

The following guide is designed to serve as a definitive technical resource for researchers working with 1-(3-Fluorophenyl)-3-methylpiperazine . It moves beyond basic product descriptions to address the specific reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a definitive technical resource for researchers working with 1-(3-Fluorophenyl)-3-methylpiperazine . It moves beyond basic product descriptions to address the specific reproducibility challenges inherent to chiral 1-arylpiperazines.

Executive Summary: The "Methyl" Variable

In the study of serotonin (5-HT) receptor ligands, 1-(3-Fluorophenyl)-3-methylpiperazine (hereafter 1-F-3-MeP ) represents a critical structural evolution from the classic "party pill" scaffolds like TFMPP (1-(3-Trifluoromethylphenyl)piperazine) and mCPP.

While the non-methylated analogs are achiral, the introduction of a methyl group at the 3-position of the piperazine ring introduces chirality and steric hindrance . These factors dramatically alter receptor binding kinetics and metabolic stability, yet they are the most common sources of experimental irreproducibility. This guide outlines the protocols necessary to distinguish 1-F-3-MeP from its regioisomers and validate its enantiomeric purity.

Key Chemical Identity
PropertySpecification
IUPAC Name 1-(3-Fluorophenyl)-3-methylpiperazine
CAS (Racemic) 1250098-88-4
CAS (R-Isomer) 2708343-03-5
CAS (S-Isomer) 2708341-31-3
Molecular Formula C₁₁H₁₅FN₂
Key Structural Feature Chiral center at C3 of piperazine ring; Fluorine at meta-position of phenyl ring.[1]

Comparative Performance Analysis

To select the correct probe for your assay, you must understand how 1-F-3-MeP differs from standard alternatives.

Table 1: Functional Comparison of Phenylpiperazine Probes
Feature1-F-3-MeP (Target)TFMPP (Alternative 1)mCPP (Alternative 2)
Structure 3-Methyl-1-arylpiperazineUnsubstituted 1-arylpiperazineUnsubstituted 1-arylpiperazine
Chirality Yes (R/S Enantiomers) No (Achiral)No (Achiral)
Metabolic Stability High (Methyl blocks N-oxidation/dealkylation)ModerateLow (Rapid CYP2D6 metabolism)
Receptor Selectivity High specificity for 5-HT₂C (stereoselective)Broad 5-HT agonist (Non-selective)Broad 5-HT agonist (Non-selective)
Solubility (HCl salt) High (>50 mg/mL in water)ModerateModerate
Reproducibility Risk Critical (Enantiomeric purity varies by batch)LowLow

Expert Insight: Researchers often switch to 1-F-3-MeP when TFMPP fails to show selectivity. However, if you observe inconsistent binding data between batches, the culprit is almost always the enantiomeric excess (ee) . The (R)-enantiomer typically exhibits higher affinity for 5-HT receptors than the (S)-enantiomer or racemate [1].

The "Regioisomer Trap": Synthesis & Purity

A common synthesis error renders many commercial batches impure. 1-F-3-MeP is typically synthesized by reacting 3-fluorobromobenzene with 2-methylpiperazine.

  • The Trap: 2-Methylpiperazine has two nitrogen atoms: N1 (sterically hindered by the adjacent methyl) and N4 (unhindered).

  • The Goal: Reaction at N4 yields the desired 1-aryl-3-methylpiperazine.

  • The Error: Reaction at N1 yields the regioisomer 1-(3-fluorophenyl)-2-methylpiperazine.

Standard HPLC often fails to separate these regioisomers efficiently. The protocol below ensures you are working with the correct isomer.

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the kinetic preference required to obtain the correct 3-methyl isomer.

SynthesisPathway Start 2-Methylpiperazine (Asymmetric Amine) N4_Path Path A: Reaction at N4 (Sterically Favored) Start->N4_Path N1_Path Path B: Reaction at N1 (Sterically Hindered) Start->N1_Path Reagent 3-Fluorobromobenzene (Pd Catalyst) Reagent->N4_Path Reagent->N1_Path Product_Correct TARGET: 1-(3-F-phenyl)-3-methylpiperazine (Methyl is meta to Aryl-N) N4_Path->Product_Correct Major Product (>90%) Product_Wrong IMPURITY: 1-(3-F-phenyl)-2-methylpiperazine (Methyl is ortho to Aryl-N) N1_Path->Product_Wrong Minor Impurity (<10%)

Caption: Kinetic control favors N4-arylation, yielding the 3-methyl isomer. N1-arylation results in the 2-methyl impurity.

Experimental Protocols for Validation

Protocol A: Structural Validation via 1H-NMR

Do not rely solely on LC-MS, as the regioisomers have identical masses (m/z 194.25).

  • Solvent: Dissolve 5 mg of sample in CDCl₃.

  • Key Diagnostic Signals:

    • 3-Methyl Isomer (Target): Look for the methyl doublet at δ 1.1–1.2 ppm . The proton at the chiral center (H3) should appear as a multiplet distinct from the ring protons.

    • 2-Methyl Isomer (Impurity): The methyl doublet shifts downfield (approx δ 1.4 ppm ) due to the deshielding effect of the adjacent N-aryl group.

  • Acceptance Criteria: No detectable doublet >1.3 ppm.

Protocol B: Enantiomeric Separation (Chiral HPLC)

If using the compound for binding assays, you must determine the enantiomeric ratio.

  • Column: Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for piperazines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Handling & Storage

To maintain reproducibility over long-term studies:

  • Salt Form Preference: Always use the Dihydrochloride (2HCl) salt for biological assays. The free base is an oil that oxidizes rapidly in air (turning yellow/brown).

  • Hygroscopicity: The HCl salt is hygroscopic.

    • Action: Store in a desiccator at -20°C.

    • Weighing: Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation, which alters the molar mass calculation.

  • Solution Stability: Stock solutions (10 mM in DMSO) are stable for 3 months at -20°C. Aqueous dilutions must be prepared fresh daily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54682464, 1-(3-Fluorophenyl)-3-methylpiperazine. Retrieved from [Link]

  • Accela ChemBio (2025). Product Catalog: 1-(3-fluorophenyl)-3-methylpiperazine (CAS 1250098-88-4).[1][2][3] Retrieved from [Link]

  • ChemSRC (2025). (R)-1-(3-Fluorophenyl)-3-methylpiperazine CAS 2708343-03-5.[4] Retrieved from [Link][5]

Sources

Validation

side-by-side comparison of different 1-(3-Fluorophenyl)-3-methylpiperazine synthesis routes

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed side-by-side comparison of potential synthetic routes for 1-(3-Fluorophenyl)-3-methylpiperazine, a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of potential synthetic routes for 1-(3-Fluorophenyl)-3-methylpiperazine, a valuable building block in medicinal chemistry. The following sections delve into two primary, industrially relevant synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Amination. Each route is presented with a focus on the underlying chemical principles, detailed experimental protocols derived from analogous transformations, and a comparative analysis to aid in methodological selection.

Introduction

1-(3-Fluorophenyl)-3-methylpiperazine is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic introduction of the 3-fluorophenyl moiety and the chiral center at the 3-position of the piperazine ring necessitates robust and efficient synthetic methodologies. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide aims to provide a comprehensive overview of the most plausible synthetic approaches to empower researchers in their drug discovery and development endeavors.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a primary strategy for the synthesis of arylpiperazines.[1][2] This approach involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] For the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine, this would involve the reaction of a 3-fluoro-substituted aromatic electrophile with 2-methylpiperazine or a protected derivative.

Scientific Rationale

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical and often requires optimization, with bulky, electron-rich phosphine ligands generally providing the best results.[3]

Proposed Experimental Protocol

The following protocol is adapted from general procedures for Buchwald-Hartwig amination of aryl bromides with cyclic amines.[3]

Materials:

  • 1-Bromo-3-fluorobenzene

  • (S)-2-Methylpiperazine (or a suitable protected form, e.g., Boc-protected)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add 1-bromo-3-fluorobenzene (1.0 equivalent) to the mixture.

  • Finally, add (S)-2-methylpiperazine (1.2 equivalents).

  • Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-Fluorophenyl)-3-methylpiperazine.

Diagram of the Buchwald-Hartwig Amination Workflow

Buchwald-Hartwig Amination reagents 1-Bromo-3-fluorobenzene (S)-2-Methylpiperazine Pd(OAc)₂ / XPhos NaOtBu, Toluene reaction Reaction at 100-110 °C reagents->reaction Heating workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product 1-(3-Fluorophenyl)-3-methylpiperazine purification->product Pure Product

Caption: Workflow for Buchwald-Hartwig Amination.

Route 2: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-substituted piperazines.[4][5] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine.[5] For the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine, this could be achieved by reacting 3-fluorobenzaldehyde with 2-methylpiperazine, followed by reduction.

Scientific Rationale

The reaction begins with the nucleophilic attack of the secondary amine of 2-methylpiperazine on the carbonyl carbon of 3-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the desired tertiary amine.[5] A key advantage of this method is the use of readily available starting materials. The choice of reducing agent is crucial to ensure selective reduction of the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[6]

Proposed Experimental Protocol

The following protocol is adapted from general procedures for the reductive amination of aldehydes with piperazines.[6]

Materials:

  • 3-Fluorobenzaldehyde

  • (S)-2-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add (S)-2-methylpiperazine (1.2 equivalents) and dichloromethane.

  • Add 3-fluorobenzaldehyde (1.0 equivalent) to the solution.

  • Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, controlling any effervescence.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Reductive Amination Workflow

Reductive Amination reagents 3-Fluorobenzaldehyde (S)-2-Methylpiperazine NaBH(OAc)₃, DCM reaction Reaction at RT reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product 1-(3-Fluorophenyl)-3-methylpiperazine purification->product Pure Product

Caption: Workflow for Reductive Amination.

Side-by-Side Comparison

FeatureBuchwald-Hartwig AminationReductive Amination
Starting Materials 1-Bromo-3-fluorobenzene, (S)-2-Methylpiperazine3-Fluorobenzaldehyde, (S)-2-Methylpiperazine
Key Reagents Palladium catalyst, phosphine ligand, strong baseMild reducing agent (e.g., NaBH(OAc)₃)
Reaction Conditions High temperature (100-110 °C)Room temperature
Catalyst Palladium-based, requires careful handling and removalOften stoichiometric reductant, can be acid-catalyzed
Scalability Can be challenging due to catalyst cost and removalGenerally more scalable and cost-effective
Substrate Scope Broad for aryl halides and amines[2]Broad for aldehydes/ketones and amines[4]
Potential Side Reactions Ligand degradation, side-reactions of the baseOver-reduction, side-reactions of the aldehyde
Yield & Purity Can achieve high yields and purity with optimizationGenerally good to high yields and purity
Cost-Effectiveness Generally more expensive due to catalyst and ligandMore cost-effective due to cheaper reagents
Green Chemistry Use of heavy metals and organic solventsMilder conditions, but still uses chlorinated solvents

Conclusion

Both the Buchwald-Hartwig amination and reductive amination present viable and robust pathways for the synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine.

  • The Buchwald-Hartwig amination offers a direct and powerful method for the crucial C-N bond formation. While it may require more optimization in terms of catalyst and ligand selection and operates at higher temperatures, it is a well-established and reliable method for synthesizing aryl amines.[1][2]

  • The reductive amination route provides a milder and often more cost-effective alternative, utilizing readily available starting materials and reagents.[5] Its operational simplicity at room temperature makes it an attractive option for large-scale synthesis.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including scale, cost considerations, and available equipment and expertise. For initial lab-scale synthesis and exploration, reductive amination may be the more straightforward approach. For process development and large-scale manufacturing where optimization of catalyst loading and recycling can be implemented, the Buchwald-Hartwig amination remains a powerful and efficient option.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 33(3), 205-213.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives. US6603003B2.
  • Kralova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8033.
  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.
  • MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2435.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. US7041826B2.
  • SWGDRUG. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • ResearchGate. (2006).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 984-991.
  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Wiley Online Library. (2001). Highly Enantioselective Hydrogen-Transfer Reductive Amination.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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  • Royal Society of Chemistry. (2016). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.

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Comparative

A Comparative Guide to Evaluating the In Vivo Stability of 1-(3-Fluorophenyl)-3-methylpiperazine and Its Analogs

Introduction: The Critical Role of Metabolic Stability in CNS Drug Development In the pursuit of novel therapeutics for Central Nervous System (CNS) disorders, the phenylpiperazine scaffold has emerged as a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in CNS Drug Development

In the pursuit of novel therapeutics for Central Nervous System (CNS) disorders, the phenylpiperazine scaffold has emerged as a privileged structure, forming the core of numerous successful drugs. However, a promising candidate's journey from bench to bedside is frequently dictated by its pharmacokinetic profile, particularly its in vivo stability. A molecule that is rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in the brain, rendering it ineffective. Conversely, a molecule that is too stable or forms reactive metabolites can lead to unforeseen toxicity.

This guide provides a comprehensive framework for evaluating the in vivo stability of novel phenylpiperazine derivatives, with a specific focus on 1-(3-Fluorophenyl)-3-methylpiperazine. As direct comparative data for this specific novel compound is not yet publicly available, we will establish our evaluation framework by examining its structural analogs: 1-(3-Chlorophenyl)piperazine (mCPP), 1-(4-Fluorophenyl)piperazine (pFPP), and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). By understanding the established metabolic pathways and pharmacokinetic profiles of these related compounds, researchers can design robust, self-validating experiments to accurately predict the clinical viability of new chemical entities.

We will delve into the causality behind experimental design, provide detailed, field-proven protocols for in vivo and in vitro assessment, and present a clear structure for data interpretation, empowering drug development professionals to make informed decisions.

Section 1: The Analogs - Understanding Structure-Metabolism Relationships

The stability of a drug is intrinsically linked to its chemical structure. Minor modifications can block or create new sites for enzymatic degradation. The selected analogs allow for a systematic evaluation of how changes to the phenyl ring substituent affect the molecule's fate in the body.

  • 1-(3-Fluorophenyl)-3-methylpiperazine (Target Molecule): The meta-position of the fluorine atom is critical. Fluorine is a small, highly electronegative atom that can block common sites of aromatic hydroxylation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway for many drugs.[1][2] The addition of a methyl group on the piperazine ring introduces a new potential site for metabolism (aliphatic hydroxylation) but may also sterically hinder other metabolic processes like N-dealkylation.

  • 1-(4-Fluorophenyl)piperazine (pFPP): An isomer of the parent compound's core. Shifting the fluorine to the para-position can alter its electronic influence on the ring and its interaction with the active sites of metabolizing enzymes.[3]

  • 1-(3-Chlorophenyl)piperazine (mCPP): Replacing fluorine with chlorine changes the halogen's size and electronic properties, which can impact both receptor binding and metabolic susceptibility.[4]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): The -CF3 group is a strong electron-withdrawing group that significantly deactivates the aromatic ring towards oxidative metabolism, often enhancing stability.[5][6]

Section 2: Experimental Methodologies for Stability Assessment

A multi-pronged approach is essential for a thorough stability assessment. We combine a definitive in vivo pharmacokinetic (PK) study with a predictive in vitro metabolic assay. This dual system allows for cross-validation, where the in vitro results help explain the in vivo observations.

Detailed Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol is the gold standard for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living system.[7] Rodent models are typically used in early-stage discovery due to their well-characterized physiology and cost-effectiveness.[8][9]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) of the test compound in rats following intravenous and oral administration.

Step-by-Step Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are used. Animals are cannulated (jugular vein) to allow for serial blood sampling from a single animal, which reduces biological variability and the number of animals required.[10]

  • Dosing Formulation:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to a final concentration of 1 mg/mL. The use of a clear solution is critical for IV administration to prevent embolism.

    • Oral (PO): The compound is suspended in a vehicle like 0.5% methylcellulose in water for gavage administration.

  • Administration:

    • A cohort of rats (n=3-4 per group) receives a 1 mg/kg bolus dose via the tail vein (IV group).

    • A second cohort receives a 5 mg/kg dose via oral gavage (PO group).

  • Serial Blood Sampling: This is a critical step for building an accurate concentration-time curve.[10] Blood samples (~100 µL) are collected from the jugular vein cannula at specific time points into heparinized tubes.

    • IV Group Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis. Proper and prompt processing is vital to prevent degradation in the biological matrix.[6]

  • Data Analysis: The concentration of the drug in plasma at each time point is plotted. Pharmacokinetic parameters are calculated using specialized software like WinNonlin.[11]

Workflow for In Vivo Pharmacokinetic Study

G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (IV and PO cohorts) Sampling Serial Blood Sampling (Jugular Vein Cannula) Dosing->Sampling Predetermined Timepoints Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Storage Sample Storage (-80°C) Centrifuge->Storage Analysis LC-MS/MS Bioanalysis (Quantification) Storage->Analysis PK_Calc Pharmacokinetic Analysis (WinNonlin Software) Analysis->PK_Calc Params Key Parameters (AUC, t1/2, CL, F%) PK_Calc->Params

Caption: Workflow from drug administration to pharmacokinetic analysis.

Detailed Protocol: LC-MS/MS Bioanalysis of Plasma Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for drug quantification in biological matrices due to its exceptional sensitivity and specificity.[12][13]

Objective: To accurately quantify the concentration of the parent drug and its primary metabolites in plasma samples.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): This is the most common and rapid method for cleaning up plasma samples.

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an internal standard (IS). The IS is a structurally similar molecule (e.g., a deuterated version of the analyte) added at a known concentration to correct for variations in sample processing and instrument response.[14]

    • Vortex the mixture for 2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Chromatography: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is used to separate the analyte from other components in the extract. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.[14]

    • Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., SCIEX or Waters) is operated in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[15]

  • Quantification: A calibration curve is generated by spiking known concentrations of the pure compound into blank plasma and processing these standards alongside the unknown samples. The concentration of the drug in the study samples is determined by comparing its peak area ratio (analyte/IS) to the calibration curve.[7]

Section 3: Comparative Data and Interpretation

The ultimate goal of the experimental work is to generate robust data that can be easily compared across different compounds.

Comparative Pharmacokinetic Parameters

The table below summarizes representative pharmacokinetic parameters for phenylpiperazine analogs in rats. This serves as a template for how data on 1-(3-Fluorophenyl)-3-methylpiperazine should be generated and presented.

Parameter1-(3-Fluorophenyl)-3-methylpiperazinepFPP (4-Fluorophenyl)mCPP (3-Chlorophenyl)TFMPP (3-Trifluoromethyl)
IV Half-Life (t1/2, hr) To be determined~6-8[3]Variable[4]Data not readily available
IV Clearance (CL, mL/min/kg) To be determinedData not readily availableHigh variability (11-92 mL/hr)[4]Data not readily available
Volume of Distribution (Vd, L/kg) To be determinedData not readily availableData not readily availableData not readily available
Oral Bioavailability (F%) To be determinedData not readily availableHighly variable (14-108%)[4]Data not readily available

Note: Data is compiled from various sources and may be from different study designs (e.g., human vs. animal). This table is for illustrative purposes to guide experimental data presentation.

Interpretation:

  • Half-Life (t1/2): A longer half-life is often desirable for less frequent dosing. The high stability of the -CF3 group in TFMPP would be expected to result in a longer half-life compared to mCPP. The effect of the 3-methyl group on the target molecule is a key unknown to be determined.

  • Clearance (CL): This measures the rate of drug removal. High clearance indicates rapid metabolism and/or excretion. The high variability seen with mCPP suggests a complex metabolic profile or genetic polymorphism in the metabolizing enzymes.[4]

  • Oral Bioavailability (F%): Low bioavailability can be due to poor absorption or extensive "first-pass" metabolism in the liver. The goal is to discover compounds with high and consistent oral bioavailability.

Metabolic Pathways and Key Enzymes

Phenylpiperazines are primarily metabolized by hepatic Cytochrome P450 (CYP) enzymes.[16] The specific isoforms involved can significantly impact a drug's stability and its potential for drug-drug interactions.

  • Primary Metabolic Routes: The two major metabolic pathways are aromatic hydroxylation (on the phenyl ring) and N-dealkylation of the piperazine ring.[11]

  • Key Enzymes: Studies have shown that CYP2D6, CYP1A2, and CYP3A4 are often involved in the metabolism of piperazine derivatives.[17][18] Genetic variations (polymorphisms) in these enzymes, particularly CYP2D6, can lead to significant differences in how individuals metabolize these drugs.[19]

The Role of Fluorine: The strategic placement of fluorine atoms is a common medicinal chemistry tactic to enhance metabolic stability. By substituting a hydrogen atom at a site prone to CYP-mediated hydroxylation, the C-F bond's strength and the electronic deactivation of the ring can prevent this metabolic pathway, thereby increasing the drug's half-life.[1][2]

Generalized Metabolic Pathway for Phenylpiperazines

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Phenylpiperazine Analog M1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M1 CYP2D6 CYP3A4 M2 N-Dealkylation (Piperazine Metabolite) Parent->M2 CYP3A4 CYP1A2 M3 Aliphatic Hydroxylation (Hydroxymethyl Metabolite) Parent->M3 (If alkyl group present) M4 Glucuronidation / Sulfation (Highly Water-Soluble) M1->M4 UGTs SULTs M2->M4 M3->M4 Excretion Renal Excretion M4->Excretion

Caption: Key Phase I and Phase II metabolic pathways for phenylpiperazines.

Conclusion

Evaluating the in vivo stability of a novel drug candidate like 1-(3-Fluorophenyl)-3-methylpiperazine is a data-driven process that requires rigorous and validated experimental protocols. This guide provides the strategic and technical framework for such an evaluation. By conducting a well-designed rodent pharmacokinetic study, utilizing high-specificity LC-MS/MS bioanalysis, and interpreting the results in the context of known structure-activity relationships from analogs like pFPP, mCPP, and TFMPP, researchers can build a comprehensive stability profile. This profile is essential for identifying candidates with the highest potential for success, minimizing late-stage failures, and ultimately accelerating the development of new and effective medicines for CNS disorders.

References

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Validation

A Comparative Analysis of Phenylpiperazine Derivatives: From Serotonergic Modulation to Motilin Agonism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and neuroscience research, phenylpiperazine derivatives represent a versatile scaffold, yi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and neuroscience research, phenylpiperazine derivatives represent a versatile scaffold, yielding compounds with a wide spectrum of pharmacological activities. This guide provides a detailed statistical and analytical comparison of three such derivatives: the recreationally used 1-(3-trifluoromethylphenyl)piperazine (TFMPP), the less characterized 1-(3-Fluorophenyl)piperazine (3-FPP), and the novel entity 1-(3-Fluorophenyl)-3-methylpiperazine, a key component of the motilin receptor agonist GSK962040. We will delve into their distinct pharmacological profiles, the analytical methodologies required for their differentiation, and the experimental protocols that underpin these findings.

Introduction to the Phenylpiperazine Class

The phenylpiperazine core is a privileged structure in medicinal chemistry, forming the basis for drugs targeting a variety of receptors, particularly within the central nervous system. The nature and position of substituents on the phenyl ring and the piperazine nitrogen dramatically influence the compound's affinity and efficacy at different molecular targets. This guide will focus on the subtle yet significant impact of fluorine-containing substituents on the pharmacological properties of these compounds.

Comparative Pharmacodynamics: A Tale of Two Receptors

The primary pharmacological distinction between the parent fluorinated phenylpiperazines and the 3-methyl substituted analogue lies in their principal molecular targets: serotonin receptors for TFMPP and 3-FPP, and the motilin receptor for the moiety within GSK962040.

Serotonergic Activity of TFMPP and 3-FPP

TFMPP is a well-characterized serotonergic agent, known to act as a non-selective agonist at several serotonin receptor subtypes and as a serotonin releasing agent.[1] Its activity profile is summarized in the table below. Data for 3-FPP is less abundant in the literature, but it is generally considered to be a serotonergic agent with a profile likely similar to other halogenated phenylpiperazines.

Compound5-HT Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 5-HT1A288Agonist[2]
5-HT1B132Agonist[2]
5-HT1D282Agonist[1]
5-HT2A269Weak Partial Agonist/Antagonist[1]
5-HT2C62Agonist[1]
1-(3-Fluorophenyl)piperazine (3-FPP) 5-HT1A-Presumed Agonist-
5-HT1B-Presumed Agonist-
5-HT2A---
5-HT2C---

The serotonergic action of these compounds translates to distinct behavioral effects. TFMPP, for instance, is known to suppress locomotor activity in rats, an effect that is blocked by serotonin antagonists.[3] In humans, it can induce feelings of dysphoria and anxiety. The behavioral effects of 3-FPP are less well-documented, but related compounds like m-chlorophenylpiperazine (mCPP) have been shown to have anxiogenic-like effects in animal models.[4][5]

Motilin Receptor Agonism of 1-(3-Fluorophenyl)-3-methylpiperazine Moiety

In contrast to the serotonergic activity of its parent structures, the incorporation of a methyl group at the 3-position of the piperazine ring, as seen in the core of GSK962040, dramatically shifts its pharmacological target to the motilin receptor. GSK962040 is a potent and selective motilin receptor agonist with a pEC50 of 7.9 at the human motilin receptor. This activity is highly selective, with no significant off-target effects at a range of other receptors, including serotonin receptors.

The activation of the motilin receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.[6][7] This prokinetic activity makes motilin receptor agonists like GSK962040 promising therapeutic agents for conditions such as gastroparesis.

Signaling Pathways

The distinct pharmacological targets of these compounds are coupled to different intracellular signaling pathways.

Serotonin Receptor Signaling

The majority of serotonin receptors are G-protein coupled receptors that modulate the activity of adenylyl cyclase or phospholipase C.[8][9] The activation of these pathways can lead to a variety of cellular responses, including changes in neuronal excitability and gene expression.

cluster_serotonin Serotonin Receptor Signaling TFMPP TFMPP / 3-FPP HTR Serotonin Receptor (e.g., 5-HT1A, 5-HT2C) TFMPP->HTR Agonist G_protein G-protein (Gi/Gq) HTR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition (Gi) PLC Phospholipase C G_protein->PLC Activation (Gq) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) PKA->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: Simplified Serotonin Receptor Signaling Pathway.

Motilin Receptor Signaling

The motilin receptor is coupled to Gq and G13 proteins.[6] Activation by an agonist like the 1-(3-Fluorophenyl)-3-methylpiperazine moiety leads to the stimulation of phospholipase C, an increase in intracellular calcium, and ultimately, smooth muscle contraction.[3][10]

cluster_motilin Motilin Receptor Signaling GSK962040_moiety 1-(3-Fluorophenyl)-3-methylpiperazine (in GSK962040) Motilin_R Motilin Receptor GSK962040_moiety->Motilin_R Agonist Gq_G13 Gq / G13 Motilin_R->Gq_G13 Activation PLC_beta Phospholipase C-β Gq_G13->PLC_beta Activation PIP2 PIP2 PLC_beta->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Contraction Smooth Muscle Contraction DAG->Contraction via PKC Ca_release ↑ Intracellular Ca2+ ER->Ca_release Ca_release->Contraction

Caption: Simplified Motilin Receptor Signaling Pathway.

Synthesis and Physicochemical Properties

The synthesis of these phenylpiperazine derivatives typically involves the condensation of a substituted aniline with a piperazine precursor. The introduction of the methyl group at the 3-position of the piperazine ring requires a specific chiral starting material or a resolution step to obtain the desired stereoisomer, as is the case for GSK962040.

A plausible synthetic route for 1-(3-Fluorophenyl)-3-methylpiperazine could involve the reaction of 3-fluoroaniline with a protected 2-methylpiperazine derivative, followed by deprotection.

Property1-(3-trifluoromethylphenyl)piperazine (TFMPP)1-(3-Fluorophenyl)piperazine (3-FPP)
Molecular Formula C11H13F3N2C10H13FN2
Molecular Weight 230.23 g/mol [11]180.22 g/mol [12]
Boiling Point -88-89 °C @ 0.3 mmHg
Solubility Slightly soluble in acetone, fairly soluble in methanol.-

Analytical Characterization and Differentiation

The structural similarity of these compounds, particularly the positional isomers, necessitates robust analytical techniques for their unambiguous identification and quantification.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of piperazine derivatives.[2] While mass spectrometry can readily distinguish between TFMPP and 3-FPP due to their different molecular weights, the differentiation of positional isomers (e.g., 2-FPP, 3-FPP, and 4-FPP) can be challenging as they often produce similar mass spectra. In such cases, chromatographic separation is crucial. Chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) are required for the separation of enantiomers of chiral piperazine derivatives like the 3-methyl substituted compounds.[10]

Experimental Protocol: GC-MS Analysis of Phenylpiperazine Derivatives

This protocol outlines a general procedure for the analysis of TFMPP and 3-FPP in a sample matrix.

Objective: To separate and identify TFMPP and 3-FPP in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5 (5% Phenyl Methyl Siloxane) capillary column or equivalent

  • Helium carrier gas

  • Methanol (HPLC grade)

  • Sample containing the analytes

  • Internal standard (e.g., deuterated analogue)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in methanol. If necessary, perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analytes. Add a known amount of the internal standard.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Transfer Line Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to 3-FPP and TFMPP based on their retention times and mass spectra.

    • The mass spectrum of 3-FPP will show a molecular ion at m/z 180 and characteristic fragments.

    • The mass spectrum of TFMPP will show a molecular ion at m/z 230 and characteristic fragments, including ions corresponding to the loss of a trifluoromethyl group.

    • Quantify the analytes by comparing the peak areas of the analytes to the peak area of the internal standard.

cluster_workflow Analytical Workflow Sample Sample containing Phenylpiperazines Extraction Sample Preparation (e.g., LLE/SPE) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Retention Time & Mass Spectra) GC_MS->Data_Analysis Identification Identification & Quantification Data_Analysis->Identification

Caption: General workflow for the analytical characterization of phenylpiperazine derivatives.

Conclusion

This guide has provided a comparative overview of three structurally related phenylpiperazine derivatives, highlighting the profound impact of subtle chemical modifications on their pharmacological profiles. While 1-(3-trifluoromethylphenyl)piperazine and 1-(3-Fluorophenyl)piperazine primarily interact with serotonin receptors, the addition of a methyl group in 1-(3-Fluorophenyl)-3-methylpiperazine redirects its activity towards the motilin receptor. This underscores the versatility of the phenylpiperazine scaffold in drug discovery.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount. Furthermore, the use of appropriate analytical methodologies is critical for the unambiguous identification and characterization of these compounds, ensuring the integrity and reproducibility of research findings. Future studies should aim to fill the existing gaps in the pharmacological data for less-characterized compounds like 3-FPP to enable a more complete and quantitative comparison.

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Safety & Regulatory Compliance

Safety

1-(3-Fluorophenyl)-3-methylpiperazine proper disposal procedures

Topic: 1-(3-Fluorophenyl)-3-methylpiperazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Specialists[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Fluorophenyl)-3-methylpiperazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Specialists[1][2]

Executive Summary: Immediate Action Protocol

Do not dispose of 1-(3-Fluorophenyl)-3-methylpiperazine down the drain. This compound is a fluorinated organic amine.[1][2] Its disposal requires strict segregation from non-halogenated solvents and general organic waste due to the presence of the fluorine atom, which generates hydrofluoric acid (HF) upon incineration.[1]

  • Primary Waste Stream: Halogenated Organic Waste.[1][2]

  • Container Requirement: High-Density Polyethylene (HDPE) or Glass (Check local EHS for fluorinated organic specifics).[2]

  • Destruction Method: High-temperature incineration with flue gas scrubbing (off-site).[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound belongs to the phenylpiperazine class, often used as pharmaceutical intermediates or in neurochemistry research.[1]

Parameter Data / Classification
Chemical Name 1-(3-Fluorophenyl)-3-methylpiperazine
Chemical Class Fluorinated Phenylpiperazine
Molecular Formula C₁₁H₁₅FN₂
CAS Number Note: Specific isomer CAS may vary (e.g., related to 55513-19-4).[1][2] Treat as Research Chemical .
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Sensitizer.
Combustion Hazard Releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.[1]
RCRA Status (USA) Not specifically "P" or "U" listed, but must be characterized as D001 (Ignitable) if in solvent, or treated as Hazardous Waste due to toxicity.[1]

Critical Mechanism: The fluorine atom on the phenyl ring is chemically stable under normal conditions but reactive during combustion.[2] Standard incinerators without scrubbers cannot handle the HF generation, leading to equipment corrosion and toxic emission violations.[1] You must declare the fluorine content to your waste handler.

Pre-Disposal Protocol: Segregation & Packaging

The integrity of your waste stream depends on source segregation.[2] Mixing this compound with incompatible oxidizers or non-halogenated waste streams can result in costly re-classification fees or dangerous reactions.[1][2]

Step 1: Waste Characterization
  • Solid Waste: Pure substance, contaminated weighing boats, gloves, and paper towels.[1]

  • Liquid Waste: Mother liquors (e.g., dissolved in DCM, Methanol, or DMSO).[1]

Step 2: Segregation Workflow
  • Scenario A: Pure Solid.

    • Place in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Toxic."[1][2]

  • Scenario B: Solution in Halogenated Solvent (e.g., DCM). [1]

    • Combine with Halogenated organic waste stream.[1][2]

  • Scenario C: Solution in Non-Halogenated Solvent (e.g., Methanol).

    • CRITICAL: Because the solute contains Fluorine, this entire mixture should often be moved to the Halogenated stream to ensure proper incineration conditions, unless the concentration is negligible (<0.1%).[1] Consult your facility's specific threshold.[2][3]

Step 3: Packaging
  • Container: Use HDPE (High-Density Polyethylene) carboys or amber glass bottles with PTFE-lined caps.[1][2]

  • Headspace: Leave at least 10% headspace to prevent over-pressurization during transport.[2]

Disposal Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-(3-Fluorophenyl)-3-methylpiperazine Form Physical Form? Start->Form Solid Solid / Debris Form->Solid Liquid Liquid Solution Form->Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Fluorinated Organic) Solid->StreamA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv StreamB Stream B: Halogenated Liquid Waste (High Temp Incineration) HaloSolv->StreamB Decision Fluorine Content Check NonHaloSolv->Decision Decision->StreamB Contains F-

Caption: Decision tree for segregating fluorinated piperazine waste to ensure compliance with incineration protocols.

Emergency Spill Response Procedures

In the event of a bench-top spill, immediate containment is required to prevent respiratory sensitization or skin absorption.[1][2]

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95/P100 respirator if powder is aerosolized.[1]

Spill Cleanup Workflow:
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust generation.[2]

    • Liquids: Surround with absorbent pads or vermiculite.[1][2]

  • Decontaminate:

    • Sweep/scoop material into a dedicated waste container.[1][2][4]

    • Clean the surface with a soap/water solution (Piperazines are generally soluble in aqueous acid or alcohol, but soap/water is safest for initial clean).[1]

    • Verification: Check pH of the surface; piperazines are basic.[2] Ensure neutral pH before finishing.

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Fluorinated Organics." [1][2]

Regulatory & Compliance Notes

  • EPA (USA): While not explicitly listed on the P-list (Acutely Toxic), the "Cradle-to-Grave" responsibility (RCRA) requires you to characterize the waste.[1][2] The presence of the Fluorine atom makes it a candidate for "Halogenated" waste codes (e.g., if mixed with spent halogenated solvents, F001/F002 applies).[1]

  • DEA (USA): Some phenylpiperazines (like TFMPP or mCPP) are Schedule I substances or "Substances of Concern."[2] While 1-(3-Fluorophenyl)-3-methylpiperazine may not be explicitly scheduled, it is structurally analogous.[1][2] Maintain strict inventory logs to prevent diversion or regulatory scrutiny.

  • Labeling: Your waste tag must explicitly state:

    "Contains: 1-(3-Fluorophenyl)-3-methylpiperazine.[1][2] Danger: Toxic, Irritant.[1][5][6] CONTAINS ORGANIC FLUORINE. "[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Generators: Categories and Requirements.[1][2] EPA.gov.[1][2] [Link]

  • PubChem. (2024).[2] 1-(3-Fluorophenyl)piperazine Compound Summary (Structural Analog Data). National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2] [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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